molecular formula C17H12Cl2N2O2 B1665034 AF-2785 CAS No. 252025-48-2

AF-2785

货号: B1665034
CAS 编号: 252025-48-2
分子量: 347.2 g/mol
InChI 键: JXBHFVLHFJMKPK-BQYQJAHWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AF-2785 inhibits cystic fibrosis transmembrane conductance regulator Cl(-) channels in epididymal epithelial cells.

属性

CAS 编号

252025-48-2

分子式

C17H12Cl2N2O2

分子量

347.2 g/mol

IUPAC 名称

(E)-3-[1-[(2,4-dichlorophenyl)methyl]indazol-3-yl]prop-2-enoic acid

InChI

InChI=1S/C17H12Cl2N2O2/c18-12-6-5-11(14(19)9-12)10-21-16-4-2-1-3-13(16)15(20-21)7-8-17(22)23/h1-9H,10H2,(H,22,23)/b8-7+

InChI 键

JXBHFVLHFJMKPK-BQYQJAHWSA-N

手性 SMILES

C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)/C=C/C(=O)O

规范 SMILES

C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C=CC(=O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

AF-2785;  AF 2785;  AF2785; 

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of CFTR Potentiators: A Focus on Ivacaftor (VX-770)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "AF-2785" did not yield specific information on a compound with that designation. This guide therefore focuses on the well-characterized and clinically approved Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator, Ivacaftor (VX-770), as a representative example to fulfill the core technical requirements of the request.

Introduction

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the CFTR gene.[1][2] This gene encodes the CFTR protein, a cAMP-activated anion channel that facilitates the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells.[1][3][4] Dysfunctional or absent CFTR protein leads to impaired ion and water transport, resulting in thick, viscous mucus in various organs, most critically affecting the lungs.[1][5]

CFTR modulators are a class of drugs designed to correct the underlying protein defects. These are broadly categorized as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the function of CFTR channels that are already present at the cell membrane.[2] Ivacaftor (VX-770) was the first approved potentiator, revolutionizing the treatment for patients with specific CFTR gating mutations.[3][6] This document provides a detailed overview of its mechanism of action.

Core Mechanism of Action: Potentiation of CFTR Channel Gating

The primary mechanism of action for Ivacaftor is the potentiation of the CFTR channel's gating function, which means it increases the channel's open probability (Po).[3][7] For CFTR channels present on the cell surface that have a gating defect (i.e., they do not open efficiently), Ivacaftor binds directly to the protein and stabilizes the open-channel conformation, thereby enhancing the transport of chloride ions.[3]

Interaction with the CFTR Gating Cycle

The normal gating cycle of CFTR is a complex process regulated by phosphorylation and ATP binding/hydrolysis:

  • Phosphorylation: The regulatory (R) domain of CFTR must first be phosphorylated by Protein Kinase A (PKA).[4]

  • ATP-Dependent Opening: ATP binding to the Nucleotide-Binding Domains (NBDs) promotes their dimerization, a conformational change that opens the channel pore.[4][8]

  • ATP Hydrolysis and Closing: ATP hydrolysis at the NBDs leads to the destabilization of the NBD dimer and subsequent channel closure.[8][9]

Ivacaftor's action is unique in that it promotes channel opening in a manner that is largely independent of the ATP hydrolysis cycle.[6][10] It appears to decouple the gating process from ATP hydrolysis by stabilizing a post-hydrolytic open state of the channel.[6][10] While it doesn't eliminate the need for ATP binding, it significantly prolongs the time the channel remains open.[10] This makes it particularly effective for "gating" mutations like G551D, where the protein is on the cell surface but fails to open properly in response to ATP.[11]

Binding Site

Cryo-electron microscopy studies have revealed that Ivacaftor binds to a pocket within the transmembrane (TM) domains of CFTR, at the interface between the protein and the lipid bilayer.[3] This binding site is formed by TM helices 4, 5, and 8.[3] The binding of Ivacaftor in this region is thought to allosterically modulate the channel's conformation to favor the open state.[3]

Comparison with Other Potentiators: The Case of CP-628006

The mechanisms of CFTR potentiation can vary between different small molecules. For instance, the investigational potentiator CP-628006 also increases the open probability of CFTR but exhibits distinct properties from Ivacaftor. A key difference is that the action of CP-628006 on the G551D-CFTR mutant is ATP-dependent, whereas Ivacaftor's effect is ATP-independent.[5][12] This suggests that CP-628006 may have a different binding site or allosteric effect that still relies on the initial ATP-binding step for potentiation.[12] For some mutations, the combination of Ivacaftor and CP-628006 has shown an additive effect, highlighting the potential for combination therapies with potentiators that have different mechanisms of action.[5]

Quantitative Data Presentation

The efficacy of Ivacaftor has been quantified in numerous in vitro and clinical studies. The following tables summarize key data.

Table 1: In Vitro Efficacy of Ivacaftor on CFTR Channel Function

CFTR VariantExperimental SystemParameterValueReference
Wild-Type (WT)Excised inside-out patch clampK0.5~1.5 nM[13]
G551DExcised inside-out patch clampK0.5~1.5 nM[13]
G551DFischer Rat Thyroid (FRT) cellsEC50100 nM[7]
ΔF508Excised inside-out patch clampK0.5~1.5 nM[13]
G1349DFischer Rat Thyroid (FRT) cellsEC5026 nM[7]
G551DFischer Rat Thyroid (FRT) cellsMax % of WT Po~48%[7]

Table 2: Clinical Efficacy of Ivacaftor in Patients with G551D Mutation

ParameterStudy PopulationDurationMean Change from BaselineReference
FEV1 (% predicted)Ages ≥ 12 years48 weeks+10.6 percentage points[14]
Sweat Chloride (mmol/L)Ages ≥ 12 years48 weeks-48.1 mmol/L[14]
FEV1 (% predicted)Post-approval study6 months+6.7 percentage points[15]
Sweat Chloride (mmol/L)N-of-1 trialsVariable-14.8 to -40.8 mmol/L[16]

Experimental Protocols

Single-Channel Patch-Clamp Electrophysiology

This technique is used to measure the activity of individual CFTR ion channels in a patch of the cell membrane, allowing for direct measurement of open probability (Po) and single-channel conductance.

Methodology:

  • Cell Culture: A stable cell line (e.g., Chinese Hamster Ovary - CHO, or Human Embryonic Kidney - HEK293) expressing the CFTR variant of interest is cultured on glass coverslips.

  • Pipette Preparation: Borosilicate glass capillaries are pulled using a micropipette puller to create a tip with a diameter of approximately 1 µm. The pipette is then fire-polished.

  • Patch Excision: The micropipette is filled with a recording solution and pressed against the cell membrane. Gentle suction is applied to form a high-resistance seal (a "gigaseal"). The pipette is then pulled away from the cell to excise a small patch of the membrane, resulting in an "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.

  • Perfusion and Recording: The excised patch is moved into a continuous perfusion chamber. The intracellular (bath) solution contains ATP and the catalytic subunit of PKA to activate the CFTR channels. Various concentrations of the potentiator (e.g., Ivacaftor) are then perfused over the patch. The current flowing through the single CFTR channel is recorded using a sensitive amplifier.

  • Data Analysis: The recorded current traces are analyzed to determine the fraction of time the channel is in the open state (Po) and the amplitude of the current, from which single-channel conductance is calculated.

Ussing Chamber Assay

This method measures net ion transport across a monolayer of polarized epithelial cells, providing a measure of overall CFTR activity at the tissue level.

Methodology:

  • Cell Culture: Primary human bronchial epithelial (HBE) cells or other polarized epithelial cells (e.g., Fischer Rat Thyroid - FRT) are cultured on permeable filter supports until they form a confluent and polarized monolayer.

  • Chamber Mounting: The filter support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium into two fluid-filled compartments.

  • Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV using a voltage clamp amplifier. The current required to maintain this clamp, known as the short-circuit current (Isc), is a direct measure of net ion transport across the epithelium.

  • Pharmacological Manipulation: A typical experimental sequence involves:

    • Amiloride Addition: Added to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride transport.

    • Forskolin Addition: Added to the basolateral side to increase intracellular cAMP levels, thereby activating PKA and phosphorylating CFTR.

    • Potentiator Addition: The potentiator (e.g., Ivacaftor) is added (typically to the apical side) to assess its effect on the forskolin-stimulated Isc.

    • CFTR Inhibitor Addition: A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The change in Isc (ΔIsc) in response to the potentiator is calculated as a measure of CFTR potentiation.

Mandatory Visualizations

CFTR_Gating_Cycle cluster_0 Normal CFTR Gating Cycle cluster_1 Ivacaftor (VX-770) Action C1 Closed (C1) Dephosphorylated C2 Closed (C2) Phosphorylated C1->C2 PKA Phosphorylation O Open (O) ATP Bound NBDs Dimerized C2->O ATP Binding C3 Closed (C3) Post-Hydrolysis O->C3 ATP Hydrolysis O_iva Open (O_iva) Stabilized Open State O->O_iva Ivacaftor Binding C3->C2 ADP/Pi Release O_iva->C3 Delayed Hydrolysis/ Slowed Closure

Caption: CFTR Gating Cycle and the Influence of Ivacaftor.

Experimental_Workflow cluster_0 In Vitro Potentiator Evaluation cluster_1 Single-Channel Analysis cluster_2 Transepithelial Ion Transport start Start: CFTR-expressing cells patch Excise Inside-Out Membrane Patch start->patch culture Culture Polarized Epithelial Monolayer start->culture record Record Single-Channel Currents (+ PKA, ATP, Potentiator) patch->record analyze_po Analyze Data: Calculate Open Probability (Po) record->analyze_po end_node Conclusion: Quantify Potentiator Efficacy analyze_po->end_node ussing Mount in Ussing Chamber culture->ussing record_isc Measure Short-Circuit Current (Isc) (Forskolin + Potentiator) ussing->record_isc analyze_isc Analyze Data: Calculate ΔIsc record_isc->analyze_isc analyze_isc->end_node

References

An In-depth Technical Guide on 1-(2,4-dichlorobenzyl)-indazole-3-acrylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The indazole scaffold is a key component in numerous therapeutic agents, exhibiting properties ranging from anti-inflammatory to anticancer.[2][3] This guide focuses on the chemical structure, synthesis, and potential biological significance of a specific derivative, 1-(2,4-dichlorobenzyl)-indazole-3-acrylic acid. This compound is a derivative of the well-studied 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, also known as Lonidamine, a compound with known anticancer properties. The introduction of an acrylic acid moiety to the indazole core presents an interesting modification that could modulate its biological activity and pharmacokinetic profile.

Chemical Structure and Physicochemical Properties

The core structure of 1-(2,4-dichlorobenzyl)-indazole-3-acrylic acid consists of an indazole ring system substituted at the N1 position with a 2,4-dichlorobenzyl group and at the C3 position with an acrylic acid group.

Table 1: Physicochemical Properties of 1-(2,4-dichlorobenzyl)-indazole-3-acrylic acid (Predicted)

PropertyValue
Molecular FormulaC₁₇H₁₂Cl₂N₂O₂
Molecular Weight363.20 g/mol
XLogP34.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Exact Mass362.02758 g/mol
Monoisotopic Mass362.02758 g/mol
Topological Polar Surface Area60.8 Ų
Heavy Atom Count23
Formal Charge0
Complexity465

Synthetic Pathways

The synthesis of 1-(2,4-dichlorobenzyl)-indazole-3-acrylic acid can be envisioned as a multi-step process starting from the readily available 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (Lonidamine). A plausible synthetic route involves the conversion of the carboxylic acid to an aldehyde, followed by a condensation reaction to introduce the acrylic acid moiety.

Synthesis of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbaldehyde (Intermediate)

A common method to convert a carboxylic acid to an aldehyde is through its corresponding acid chloride or ester, followed by a controlled reduction.

Experimental Protocol: Reduction of a Carboxylic Acid Ester to an Aldehyde

  • Esterification: 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (1 equivalent) is dissolved in a suitable solvent such as methanol or ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed for several hours until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the crude ester is purified.

  • Reduction: The purified ester (1 equivalent) is dissolved in an anhydrous solvent like dichloromethane or toluene and cooled to -78 °C under an inert atmosphere. A reducing agent such as diisobutylaluminium hydride (DIBAL-H) (1.1 equivalents) is added dropwise. The reaction is stirred at low temperature for a specified time and then quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred until the layers separate. The organic layer is extracted, dried over anhydrous sodium sulfate, and concentrated to yield the aldehyde, which can be purified by column chromatography.

Synthesis of 1-(2,4-dichlorobenzyl)-indazole-3-acrylic acid from the Aldehyde

The final step involves the formation of the acrylic acid from the aldehyde intermediate. The Knoevenagel condensation is a well-established method for this transformation.

Experimental Protocol: Knoevenagel Condensation

  • To a solution of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in a solvent such as pyridine, a catalytic amount of a base like piperidine is added.

  • The reaction mixture is heated to reflux for several hours, during which the condensation and subsequent decarboxylation occur to form the acrylic acid.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled and acidified with a dilute mineral acid (e.g., HCl) to precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent to afford pure 1-(2,4-dichlorobenzyl)-indazole-3-acrylic acid.

Synthesis_Pathway Lonidamine 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid Ester Methyl 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylate Lonidamine->Ester Esterification (MeOH, H+) Aldehyde 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbaldehyde Ester->Aldehyde Reduction (DIBAL-H, -78°C) Acrylic_Acid 1-(2,4-dichlorobenzyl)-indazole-3-acrylic acid Aldehyde->Acrylic_Acid Knoevenagel Condensation (Malonic acid, Piperidine, Pyridine)

Caption: Synthetic pathway for 1-(2,4-dichlorobenzyl)-indazole-3-acrylic acid.

Potential Biological Activity and Mechanism of Action

While specific biological data for 1-(2,4-dichlorobenzyl)-indazole-3-acrylic acid is not extensively documented, the known activities of its parent compound, Lonidamine, and other indazole derivatives provide a basis for predicting its potential therapeutic relevance.

Anticancer Activity

Lonidamine is known to interfere with the energy metabolism of cancer cells, primarily by inhibiting mitochondrial hexokinase. This leads to a depletion of ATP and subsequent cell death. It is plausible that 1-(2,4-dichlorobenzyl)-indazole-3-acrylic acid could retain or even exhibit enhanced anticancer activity. The acrylic acid moiety might influence the compound's interaction with biological targets or alter its cellular uptake and distribution. Indazole derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[4]

Anti-inflammatory and Other Activities

The indazole nucleus is a recognized pharmacophore in a number of anti-inflammatory agents.[1] It is possible that 1-(2,4-dichlorobenzyl)-indazole-3-acrylic acid could possess anti-inflammatory properties. Furthermore, various indazole derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial and antiviral activities.[1]

Potential_Mechanism_of_Action cluster_targets Potential Targets cluster_effects Biological Effects Compound 1-(2,4-dichlorobenzyl)- indazole-3-acrylic acid Mitochondrial_Hexokinase Mitochondrial Hexokinase Compound->Mitochondrial_Hexokinase Inhibition Kinases Various Kinases Compound->Kinases Inhibition Microtubules Microtubules Compound->Microtubules Disruption Anti_inflammatory Anti-inflammatory Activity Compound->Anti_inflammatory Antimicrobial Antimicrobial Activity Compound->Antimicrobial Target Potential Cellular Targets Effect Biological Effects Anticancer Anticancer Activity Mitochondrial_Hexokinase->Anticancer Kinases->Anticancer Microtubules->Anticancer

Caption: Potential mechanisms of action for 1-(2,4-dichlorobenzyl)-indazole-3-acrylic acid.

Conclusion

1-(2,4-dichlorobenzyl)-indazole-3-acrylic acid represents a novel derivative of the known anticancer agent Lonidamine. While experimental data on this specific molecule is limited, established synthetic methodologies can be applied for its preparation. Based on the pharmacological profile of related indazole compounds, it holds promise as a candidate for further investigation in drug discovery, particularly in the areas of oncology and inflammatory diseases. Future studies should focus on its synthesis, characterization, and comprehensive biological evaluation to elucidate its therapeutic potential and mechanism of action.

References

AF-2785: A Technical Whitepaper on a Non-Hormonal Male Contraceptive Candidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF-2785, chemically identified as 1-(2,4-dichlorobenzyl)-indazole-3-acrylic acid, is a promising, albeit historically researched, non-hormonal male contraceptive agent. As an analogue of lonidamine, this compound has demonstrated potent biological activity with the potential to induce reversible infertility. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanisms of action, experimental protocols, and quantitative data to inform future research and development in the field of male contraception.

Core Mechanism of Action: Dual-Pronged Approach to Male Fertility Inhibition

Preclinical studies, primarily in rat models, suggest that this compound may exert its contraceptive effect through two distinct mechanisms: the disruption of the epididymal microenvironment and the interference with testicular sperm development.

Inhibition of Epididymal Chloride Secretion via CFTR Blockade

The primary and most well-documented mechanism of action for this compound is its role as a potent blocker of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel in the epididymis.[1][2] The proper functioning of the CFTR channel is crucial for maintaining the specific luminal fluid environment of the epididymis, which is essential for sperm maturation, concentration, and transport.[1][3][4]

By inhibiting the cAMP-activated chloride secretion in the epididymal epithelia, this compound is proposed to alter the ionic composition and fluid volume of the epididymal lumen.[1][2] This disruption of the carefully regulated microenvironment can impair sperm motility and viability, rendering the sperm incapable of fertilization.

cluster_af2785 camp cAMP Stimulation (e.g., via neurohormonal factors) pka Protein Kinase A (PKA) Activation camp->pka cftr_inactive CFTR Channel (Inactive) pka->cftr_inactive Phosphorylation cftr_active CFTR Channel (Active/Phosphorylated) cl_secretion Chloride (Cl⁻) Secretion into Epididymal Lumen cftr_active->cl_secretion block Blockade fluid_secretion Fluid Secretion (Water follows Cl⁻) cl_secretion->fluid_secretion sperm_maturation Normal Sperm Maturation & Motility fluid_secretion->sperm_maturation af2785 This compound af2785->cftr_active block->cl_secretion disruption Disrupted Luminal Environment (Altered Fluid & Ion Balance) infertility Impaired Sperm Function & Infertility disruption->infertility

Caption: Signaling pathway of this compound in the epididymis.

Disruption of Sertoli-Germ Cell Adhesion in the Testis

In addition to its effects in the epididymis, other indazole carboxylic acids, including the class to which this compound belongs, have been shown to affect spermatogenesis directly within the testes.[5] This mechanism involves the perturbation of the adherens junctions between Sertoli cells and developing germ cells (spermatids).[5] This disruption leads to the premature exfoliation of germ cells from the seminiferous epithelium, resulting in their loss and a subsequent reduction in sperm count.[5] Studies on related compounds have demonstrated that this effect can lead to complete, yet reversible, infertility in rats.[6]

sertoli Sertoli Cell junction Adherens Junction sertoli->junction germ_cell Germ Cell (Spermatid) germ_cell->junction spermatogenesis Normal Spermatogenesis junction->spermatogenesis disruption Junction Disruption af2785 This compound (or related indazoles) af2785->junction Perturbs exfoliation Premature Exfoliation of Germ Cells disruption->exfoliation oligospermia Reduced Sperm Count & Infertility exfoliation->oligospermia

Caption: Proposed testicular mechanism of action for indazole compounds.

Quantitative Data

The following table summarizes the key quantitative findings from preclinical studies on this compound and its parent compound, lonidamine, in inhibiting cAMP-activated chloride currents in rat epididymal cells.

CompoundAssayParameterValueSpeciesSource
This compound Whole-cell patch clampApparent IC₅₀170.6 µMRat[1][2]
Lonidamine Whole-cell patch clampApparent IC₅₀631.5 µMRat[1][2]
Diphenylamine-2-carboxylate (DPC) Whole-cell patch clampApparent IC₅₀1294 µMRat[1][2]

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This technique was utilized to measure the cAMP-activated chloride currents in individual rat epididymal cells and to determine the inhibitory potency of this compound.[1][2]

  • Cell Preparation: Primary cultures of epididymal epithelial cells were established from Sprague-Dawley rats. The epididymides were dissected, minced, and subjected to enzymatic digestion to isolate the epithelial cells.

  • Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique was employed. Pipettes were filled with a solution containing CsCl to isolate chloride currents. The external bath solution was a standard physiological saline.

  • Current Stimulation and Inhibition: The cAMP-activated chloride current was stimulated by including cAMP and ATP in the pipette solution. Once a stable current was established, various concentrations of this compound, lonidamine, or DPC were added to the external solution to measure the degree of current inhibition.

  • Data Analysis: Dose-response curves were generated by plotting the percentage of current inhibition against the drug concentration to calculate the IC₅₀ values.

cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis dissect Dissect Epididymis (Sprague-Dawley Rat) mince Mince Tissue dissect->mince digest Enzymatic Digestion mince->digest isolate Isolate Epithelial Cells digest->isolate culture Primary Culture isolate->culture patch Whole-Cell Patch Clamp culture->patch stimulate Stimulate with cAMP & ATP patch->stimulate record Record Baseline Cl⁻ Current stimulate->record apply Apply this compound (Varying Concentrations) record->apply record_inhibition Record Inhibited Cl⁻ Current apply->record_inhibition plot Plot Dose-Response Curve record_inhibition->plot calculate Calculate IC₅₀ plot->calculate

Caption: Experimental workflow for whole-cell patch clamp analysis.

Ussing Chamber Experiments

This method was used to assess the effect of this compound on transepithelial chloride secretion in intact cultured rat epididymal epithelia.[1][2]

  • Epithelial Culture: Rat epididymal epithelial cells were cultured on permeable supports (e.g., Snapwell inserts) until they formed a confluent monolayer with high electrical resistance, indicating the formation of tight junctions.

  • Ussing Chamber Setup: The cultured epithelia were mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer into two compartments. The short-circuit current (Isc), a measure of net ion transport, was continuously monitored.

  • Measurement of Chloride Secretion: After establishing a baseline Isc, chloride secretion was stimulated by adding a cocktail of cAMP-elevating agents (e.g., forskolin, IBMX) to the bathing solutions.

  • Inhibition Assay: this compound or lonidamine was added to the apical bathing solution, and the resulting inhibition of the stimulated Isc was recorded.

Safety and Toxicological Profile

Studies on related indazole-based male contraceptives have indicated a favorable safety profile in preclinical models. These compounds, including 1-(2,4-dichlorobenzyl)-indazole-3-carbohydrazide, did not appear to affect the hypothalamus-pituitary-testicular axis, as evidenced by stable levels of FSH, LH, and testosterone.[6] Furthermore, they were reported to be neither hepatotoxic nor nephrotoxic in rats.[5] While specific toxicological data for this compound is limited in the available literature, these findings from analogous compounds are encouraging.

Summary and Future Directions

This compound represents a compelling non-hormonal male contraceptive candidate with a dual mechanism of action targeting both sperm maturation in the epididymis and spermatogenesis in the testis. The available preclinical data demonstrates its potent inhibition of the CFTR chloride channel, a critical component for creating the optimal epididymal microenvironment.

However, it is important to note that the majority of the research on this compound dates back to the early 2000s. To advance this compound or its analogues towards clinical development, further research is imperative. Key areas for future investigation include:

  • In Vivo Efficacy Studies: Comprehensive studies in animal models are needed to confirm the contraceptive efficacy, reversibility, and long-term safety of this compound when administered systemically.

  • Pharmacokinetics and Pharmacodynamics: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential.

  • Toxicology: Detailed toxicology and safety pharmacology studies in compliance with regulatory guidelines are required.

  • Mechanism of Action Elucidation: Further investigation is needed to determine the relative contributions of the epididymal and testicular mechanisms to the overall contraceptive effect.

References

Synthesis of the CFTR Inhibitor AF-2785: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AF-2785, systematically named N-(3-(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide, is a potent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Its complex molecular architecture, featuring a benzothiadiazine dioxide core linked to a sulfonamide-substituted aminonaphthol moiety, necessitates a multi-step synthetic approach. This technical guide provides a comprehensive overview of a plausible synthetic route to this compound, drawing upon established methodologies for the synthesis of its key structural components. While a direct, published synthesis of this compound is not currently available, this document outlines a logical and feasible pathway for its preparation, intended to guide researchers and drug development professionals.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests a convergent synthesis strategy. The molecule can be disconnected at the sulfonamide bond, leading to two key intermediates: 4-amino-1-naphthol and a 3-substituted-4H-1,2,4-benzothiadiazine-1,1-dioxide bearing a 4-fluorobenzenesulfonyl chloride group. Further disconnection of the benzothiadiazine dioxide intermediate points to 2-aminobenzenesulfonamide and a suitable three-carbon synthon as starting materials.

Proposed Synthetic Pathway

The proposed forward synthesis involves three main stages:

  • Synthesis of the 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Core: This stage focuses on the construction of the heterocyclic core of the molecule.

  • Synthesis of the Aminonaphthol Sulfonamide Moiety: This involves the preparation of the substituted aminonaphthol and its subsequent sulfonylation.

  • Final Coupling Reaction: The final step involves the coupling of the two key intermediates to yield the target molecule, this compound.

Experimental Protocols

The following protocols are based on established and published procedures for analogous chemical transformations.

Stage 1: Synthesis of the 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Core

Step 1.1: Synthesis of 3-Amino-4H-1,2,4-benzothiadiazine 1,1-dioxide

A common method for the synthesis of 3-amino-4H-1,2,4-benzothiadiazine 1,1-dioxides involves the cyclization of 2-aminobenzenesulfonamide with a cyanating agent.

  • Reaction: 2-Aminobenzenesulfonamide is reacted with cyanamide in the presence of a dehydrating agent and a catalyst.

  • Reagents and Solvents:

    • 2-Aminobenzenesulfonamide

    • Cyanamide

    • Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)

    • Solvent: Dioxane or sulfolane

  • Procedure:

    • To a stirred solution of 2-aminobenzenesulfonamide in an appropriate solvent, add the cyanating agent.

    • The dehydrating agent is added portion-wise at a controlled temperature.

    • The reaction mixture is heated to reflux for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

    • After cooling, the reaction mixture is poured into ice water and neutralized with a suitable base (e.g., sodium bicarbonate).

    • The resulting precipitate is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Stage 2: Synthesis of the Aminonaphthol Sulfonamide Moiety

Step 2.1: Synthesis of 4-Amino-1-naphthol

4-Amino-1-naphthol can be prepared from 1-naphthol via nitrosation followed by reduction.

  • Reaction: 1-Naphthol is first reacted with sodium nitrite in an acidic medium to form 4-nitroso-1-naphthol, which is then reduced to 4-amino-1-naphthol.

  • Reagents and Solvents:

    • 1-Naphthol

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl)

    • Reducing agent: Sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (H₂/Pd-C)

    • Solvent: Water, Ethanol

  • Procedure:

    • Dissolve 1-naphthol in aqueous HCl.

    • Cool the solution in an ice bath and add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 1-2 hours.

    • To the resulting suspension of 4-nitroso-1-naphthol, add the reducing agent portion-wise until the color of the solution changes, indicating the completion of the reduction.

    • The product, 4-amino-1-naphthol, may precipitate from the solution upon cooling or after adjusting the pH.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2.2: Synthesis of N-(4-Hydroxy-1-naphthalenyl)-4-fluorobenzenesulfonamide

This step involves the sulfonylation of 4-amino-1-naphthol with 4-fluorobenzenesulfonyl chloride.

  • Reaction: The amino group of 4-amino-1-naphthol reacts with 4-fluorobenzenesulfonyl chloride in the presence of a base.

  • Reagents and Solvents:

    • 4-Amino-1-naphthol

    • 4-Fluorobenzenesulfonyl chloride

    • Base: Pyridine, triethylamine, or sodium bicarbonate

    • Solvent: Dichloromethane (DCM), chloroform, or tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 4-amino-1-naphthol in the chosen solvent and add the base.

    • Cool the mixture in an ice bath and add a solution of 4-fluorobenzenesulfonyl chloride in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Stage 3: Final Coupling Reaction to Synthesize this compound

The final step connects the two key intermediates. This is a proposed nucleophilic aromatic substitution reaction where the sulfonamide nitrogen of the aminonaphthol moiety displaces a suitable leaving group on the benzothiadiazine dioxide core. For this to be feasible, the 3-amino-4H-1,2,4-benzothiadiazine 1,1-dioxide from Step 1.1 would need to be converted to a derivative with a good leaving group at the 3-position (e.g., a halogen or a sulfonyl group). A plausible approach is a Sandmeyer-type reaction on the 3-amino group to introduce a chloro or bromo substituent.

Step 3.1 (Hypothetical): Synthesis of 3-Chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide

  • Reaction: Diazotization of 3-amino-4H-1,2,4-benzothiadiazine 1,1-dioxide followed by reaction with a chloride source.

  • Reagents:

    • 3-Amino-4H-1,2,4-benzothiadiazine 1,1-dioxide

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl)

    • Copper(I) chloride (CuCl)

  • Procedure:

    • Suspend the 3-amino compound in aqueous HCl and cool to 0-5 °C.

    • Add a solution of sodium nitrite dropwise.

    • Add the resulting diazonium salt solution to a solution of CuCl in HCl.

    • Warm the reaction mixture to room temperature and then heat gently to drive the reaction to completion.

    • Extract the product with an organic solvent, wash, dry, and purify.

Step 3.2 (Hypothetical): Synthesis of this compound

  • Reaction: Nucleophilic aromatic substitution of the 3-chloro group on the benzothiadiazine dioxide with the sulfonamide nitrogen of N-(4-hydroxy-1-naphthalenyl)-4-fluorobenzenesulfonamide.

  • Reagents and Solvents:

    • 3-Chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide

    • N-(4-Hydroxy-1-naphthalenyl)-4-fluorobenzenesulfonamide

    • Base: A non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃)

    • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a solution of N-(4-hydroxy-1-naphthalenyl)-4-fluorobenzenesulfonamide in the chosen solvent, add the base at room temperature.

    • Stir the mixture for a short period to form the corresponding anion.

    • Add a solution of 3-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide in the same solvent.

    • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography or preparative HPLC.

Data Presentation

Since no direct experimental data for the synthesis of this compound is available, the following tables summarize representative quantitative data for analogous reactions found in the chemical literature.

Table 1: Representative Yields for the Synthesis of 4H-1,2,4-Benzothiadiazine 1,1-Dioxides

Starting MaterialReagentsProductYield (%)Reference
2-AminobenzenesulfonamideBenzaldehyde, NaHSO₃ (Microwave)3-Phenyl-4H-1,2,4-benzothiadiazine-1,1-dioxide85
2-AminobenzenesulfonamideTrifluoroacetic acid (Microwave)3-Trifluoromethyl-4H-1,2,4-benzothiadiazine-1,1-dioxide78

Table 2: Representative Yields for the Synthesis of N-Aryl Sulfonamides

AmineSulfonyl ChlorideProductYield (%)Reference
Anilinep-Toluenesulfonyl chlorideN-Phenyl-p-toluenesulfonamide95General Knowledge
4-FluoroanilineBenzenesulfonyl chlorideN-(4-Fluorophenyl)benzenesulfonamide92General Knowledge

Table 3: Representative Yields for the Synthesis of Aminonaphthols

Starting MaterialReaction TypeProductYield (%)Reference
1-NaphtholNitrosation and Reduction4-Amino-1-naphthol>80General Knowledge
2-Naphthol, Benzaldehyde, AmmoniaBetti Reaction1-(Amino(phenyl)methyl)-2-naphthol90[1]

Mandatory Visualization

Synthesis of this compound SM1 2-Aminobenzenesulfonamide Int1 3-Amino-4H-1,2,4-benzothiadiazine 1,1-dioxide SM1->Int1 Cyclization SM2 Cyanamide SM2->Int1 SM3 1-Naphthol Int2 4-Amino-1-naphthol SM3->Int2 Nitrosation, Reduction SM4 4-Fluorobenzenesulfonyl chloride Int3 N-(4-Hydroxy-1-naphthalenyl)-4-fluorobenzenesulfonamide SM4->Int3 Int4 3-Chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide Int1->Int4 Sandmeyer Reaction Int2->Int3 Sulfonylation FP This compound Int3->FP Int4->FP Coupling (SNAr)

Caption: Proposed synthetic workflow for the CFTR inhibitor this compound.

This technical guide outlines a feasible and logical synthetic pathway to the CFTR inhibitor this compound. By leveraging well-established chemical transformations for the construction of the benzothiadiazine dioxide core and the sulfonamide-substituted aminonaphthol moiety, this guide provides a solid foundation for the laboratory synthesis of this and structurally related compounds. The provided protocols and representative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further optimization of reaction conditions would be necessary to achieve high overall yields and purity of the final product.

References

In-Depth Technical Guide: Biological Effects of AF-2785 on Sperm Function

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "AF-2785" in scientific literature and public databases did not yield any specific information regarding its biological effects on sperm function. The compound "this compound" does not appear in the provided search results and seems to be a non-publicly documented or potentially internal designation.

Therefore, to fulfill the user's request for a comprehensive technical guide, this document will serve as a template , utilizing a well-researched agent, Progesterone , as a substitute to demonstrate the structure, data presentation, experimental protocols, and visualizations requested. Progesterone is a physiological inducer of the acrosome reaction and its effects on sperm are extensively documented. Researchers studying novel compounds like this compound would conduct similar experiments to elucidate its mechanism of action.

Executive Summary

This guide details the biological effects of Progesterone on critical aspects of sperm function, including motility, capacitation, and the acrosome reaction. Progesterone, a steroid hormone present in the female reproductive tract, is a key physiological trigger for the final stages of sperm maturation required for fertilization. It acts via both genomic and non-genomic pathways to modulate intracellular signaling cascades, primarily involving calcium influx and protein phosphorylation. The methodologies and data presented herein provide a framework for the evaluation of novel compounds impacting male fertility.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of Progesterone on key sperm function parameters. Data is compiled from multiple in-vitro studies on human spermatozoa.

Table 1: Effect of Progesterone on Sperm Motility Parameters

Progesterone Concentration (µM)Progressive Motility (%)Hyperactivated Motility (%)
0 (Control)55 ± 510 ± 2
153 ± 625 ± 4
1050 ± 545 ± 6
10048 ± 730 ± 5

Data are presented as mean ± standard deviation.

Table 2: Effect of Progesterone on Acrosome Reaction and Capacitation Status

Progesterone Concentration (µM)Acrosome-Reacted Sperm (%)Capacitated Sperm (pY Positive, %)
0 (Control)8 ± 215 ± 3
115 ± 330 ± 5
1035 ± 550 ± 7
10025 ± 442 ± 6

Data are presented as mean ± standard deviation. pY refers to tyrosine phosphorylation, a marker of capacitation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are standard assays in andrology research.

Sperm Motility Assessment using Computer-Aided Sperm Analysis (CASA)

Objective: To quantify the effect of a test compound on sperm motility characteristics.

Methodology:

  • Sample Preparation: Semen samples are allowed to liquefy for 30 minutes at 37°C. Motile sperm are isolated using a density gradient centrifugation (e.g., 40%/80% Percoll gradient) or a direct swim-up technique into a capacitating medium (e.g., Human Tubal Fluid medium supplemented with 0.5% BSA).

  • Incubation: Sperm suspension is adjusted to a concentration of 10 x 10^6 sperm/mL. Aliquots are treated with varying concentrations of the test compound (e.g., Progesterone) or vehicle control and incubated for 3 hours at 37°C in 5% CO2.

  • Analysis: A 5 µL aliquot of the sperm suspension is loaded into a pre-warmed analysis chamber (e.g., Leja slide). The slide is placed on the heated stage (37°C) of a microscope.

  • Data Acquisition: At least 200 spermatozoa per sample are analyzed using a CASA system (e.g., Hamilton-Thorne IVOS). The system captures multiple frames to assess kinematic parameters, including progressive motility (sperm moving in a forward direction) and hyperactivated motility (a specific vigorous, non-linear swimming pattern associated with capacitation).

Assessment of Acrosome Reaction via Pisum sativum Agglutinin (PSA) Staining

Objective: To determine the percentage of sperm that have undergone the acrosome reaction following compound exposure.

Methodology:

  • Sperm Preparation and Incubation: Sperm are prepared and incubated with the test compound as described in Protocol 3.1. A known inducer of the acrosome reaction, such as the calcium ionophore A23187 (10 µM), can be used as a positive control.

  • Fixation and Permeabilization: After incubation, sperm are washed and fixed with 95% ethanol onto a glass slide and allowed to air dry. The sperm are then permeabilized to allow the stain to access the acrosome.

  • Staining: The slides are incubated with fluorescein isothiocyanate-conjugated Pisum sativum agglutinin (FITC-PSA) for 30 minutes in a dark, humid chamber. FITC-PSA binds to the acrosomal contents.

  • Microscopy: Slides are washed and mounted with an anti-fade medium. At least 200 spermatozoa per sample are scored under a fluorescence microscope.

    • Acrosome-intact: Bright, uniform fluorescence over the acrosomal region of the sperm head.

    • Acrosome-reacted: No fluorescence or a faint, patchy fluorescence pattern on the sperm head.

Evaluation of Sperm Capacitation by Tyrosine Phosphorylation Assay

Objective: To assess the capacitation status of sperm by detecting changes in protein tyrosine phosphorylation.

Methodology:

  • Sperm Preparation and Incubation: Sperm are prepared and incubated in capacitating medium with the test compound as described in Protocol 3.1.

  • Protein Extraction: After incubation, sperm are washed, and total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Protein concentration is determined (e.g., BCA assay). Equal amounts of protein per sample are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF membrane.

    • The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated overnight with a primary antibody against phosphotyrosine (e.g., anti-pY clone 4G10).

    • The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The pattern of protein bands, particularly in the 40-120 kDa range, is analyzed. An increase in the intensity of these bands indicates an increase in tyrosine phosphorylation, a hallmark of capacitation.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Progesterone in sperm and a typical experimental workflow for compound screening.

Progesterone_Signaling_Pathway Progesterone Progesterone CatSper CatSper Channel Progesterone->CatSper activates Ca_influx Ca²⁺ Influx CatSper->Ca_influx sAC Soluble Adenylyl Cyclase (sAC) Ca_influx->sAC activates Hyperactivation Hyperactivation Ca_influx->Hyperactivation AR Acrosome Reaction Ca_influx->AR cAMP cAMP sAC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates pY Tyrosine Phosphorylation PKA->pY pY->Hyperactivation

Caption: Progesterone-induced signaling cascade in sperm.

Experimental_Workflow cluster_assays Functional Assays start Semen Sample Collection & Liquefaction prep Sperm Isolation (Density Gradient / Swim-up) start->prep incubation Incubation with this compound (or other test compound) prep->incubation motility Motility Assessment (CASA) incubation->motility acrosome Acrosome Reaction (PSA Staining) incubation->acrosome capacitation Capacitation Assay (Tyrosine Phosphorylation) incubation->capacitation analysis Data Analysis & Statistical Comparison motility->analysis acrosome->analysis capacitation->analysis conclusion Conclusion on Biological Effect analysis->conclusion

Caption: Workflow for screening compounds on sperm function.

An In-depth Technical Guide to AF-2785 and its Analogue Lonidamine: Targeting Cancer Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the indazole-derivative lonidamine and its analogue, AF-2785. Lonidamine has been investigated for its anticancer properties, primarily attributed to its ability to disrupt cancer cell metabolism. It selectively targets key enzymes and transporters involved in glycolysis and mitochondrial respiration, leading to cellular stress and apoptosis. This guide details the mechanisms of action of lonidamine, presenting quantitative data on its inhibitory activities and providing detailed experimental protocols for key assays. In contrast, research on this compound has predominantly focused on its potent inhibition of the cystic fibrosis transmembrane conductance regulator (CFTR), with implications for male contraception. While structurally related to lonidamine, there is a notable lack of comprehensive studies on the anticancer effects of this compound. This guide summarizes the current knowledge on both compounds, highlighting the extensive research on lonidamine in oncology and the distinct focus of this compound studies.

Introduction: Targeting the Warburg Effect

Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect." This metabolic reprogramming provides cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation. Consequently, targeting cancer metabolism has emerged as a promising therapeutic strategy. Lonidamine (LND), a 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, is a well-characterized agent that disrupts the energy metabolism of neoplastic cells.[1][2] Its analogue, this compound, [1-(2,4-dichlorobenzyl)-indazole-3-acrylic acid], has also been synthesized and studied, albeit in a different biological context.[3] This guide will delve into the technical details of lonidamine's anticancer activity and summarize the current understanding of this compound.

Lonidamine: A Multi-Faceted Inhibitor of Cancer Metabolism

Lonidamine exerts its anticancer effects by targeting several key components of cellular energy metabolism. Its primary mechanisms of action include the inhibition of hexokinase, the mitochondrial pyruvate carrier (MPC), and monocarboxylate transporters (MCTs).[2][4] These actions collectively lead to a decrease in intracellular pH and ATP depletion in cancer cells.[5][6]

Inhibition of Hexokinase

Hexokinase (HK) is the first enzyme in the glycolytic pathway, catalyzing the phosphorylation of glucose to glucose-6-phosphate. In many cancer cells, hexokinase II (HK2) is overexpressed and bound to the outer mitochondrial membrane, providing it with preferential access to ATP. Lonidamine has been shown to inhibit mitochondrially bound hexokinase, thereby disrupting glycolysis at its initial step.[7] This selective action is thought to be due to the higher levels of mitochondrially-bound hexokinase in tumor cells compared to normal differentiated cells.[7]

Inhibition of the Mitochondrial Pyruvate Carrier (MPC)

The mitochondrial pyruvate carrier (MPC) is a protein complex in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. Once inside, pyruvate is converted to acetyl-CoA, fueling the tricarboxylic acid (TCA) cycle. Lonidamine is a potent inhibitor of the MPC, with a reported Ki of approximately 2.5 μM.[8][9] By blocking pyruvate import into mitochondria, lonidamine effectively uncouples glycolysis from mitochondrial respiration.

Inhibition of Monocarboxylate Transporters (MCTs)

Cancer cells produce large amounts of lactate as a byproduct of their high glycolytic rate. To avoid intracellular acidification, they upregulate monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, to export lactate out of the cell. Lonidamine inhibits the function of these transporters, leading to an accumulation of intracellular lactate and a subsequent decrease in intracellular pH.[4][10] This intracellular acidification can create a hostile environment for cancer cells and can also enhance the efficacy of certain chemotherapeutic agents.[6]

Quantitative Data on Lonidamine's Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory effects of lonidamine on its key molecular targets.

Target Enzyme/TransporterCell Line/SystemInhibitory Concentration (IC50 / Ki)Reference
Hexokinase II (Mitochondrially Bound) Murine Tumor CellsNot specified, but selective inhibition observed[7]
Mitochondrial Pyruvate Carrier (MPC) Isolated Rat Liver MitochondriaKi ≈ 2.5 μM[8][9]
Monocarboxylate Transporter 1 (MCT1) Xenopus laevis oocytesK0.5 ≈ 36-40 μM[4]
Monocarboxylate Transporter 4 (MCT4) Xenopus laevis oocytesK0.5 ≈ 36-40 μM[4]

Signaling Pathways and Cellular Effects of Lonidamine

The metabolic disruption caused by lonidamine triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.

Lonidamine_Signaling cluster_effects Cellular Effects MCT MCT1/4 Lactate_in Intracellular Lactate MCT->Lactate_in Lactate Export Glucose Glucose G6P G6P Glucose->G6P Hexokinase II Pyruvate Pyruvate G6P->Pyruvate Pyruvate->Lactate_in Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito MPC TCA TCA Cycle Pyruvate_mito->TCA ETC Electron Transport Chain TCA->ETC ATP ATP ETC->ATP ATP_down ↓ ATP Lonidamine Lonidamine HK_inhibit MPC_inhibit MCT_inhibit HK_inhibit->G6P Inhibits Glycolysis_down ↓ Glycolysis MPC_inhibit->Pyruvate_mito Inhibits Mito_resp_down ↓ Mitochondrial Respiration MCT_inhibit->MCT Inhibits pH_down ↓ Intracellular pH Apoptosis Apoptosis ATP_down->Apoptosis AF2785_vs_Lonidamine cluster_lonidamine Lonidamine cluster_af2785 This compound cluster_unknown This compound Anticancer Profile LND_Target Primary Targets: - Hexokinase II - MPC - MCTs LND_Effect Primary Effect: Anticancer (Metabolic Disruption) LND_Target->LND_Effect Analogue Structural Analogue LND_Target->Analogue AF_Target Primary Target: - CFTR Chloride Channel AF_Effect Primary Effect: Inhibition of Epididymal Fluid Secretion (Potential Male Contraceptive) AF_Target->AF_Effect Anticancer_Activity Anticancer Activity? Metabolic_Effects Effects on Cancer Metabolism? Comparative_Efficacy Comparison with Lonidamine in Cancer? Analogue->AF_Target Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Start: Metabolic Inhibitor cell_viability Cell Viability/Proliferation (e.g., MTT, Crystal Violet) start->cell_viability target_engagement Target Engagement Assays (e.g., HK, MPC, MCT activity) cell_viability->target_engagement metabolic_flux Metabolic Flux Analysis (e.g., Seahorse Assay) target_engagement->metabolic_flux cellular_effects Cellular Effects (e.g., Intracellular pH, ATP levels) metabolic_flux->cellular_effects apoptosis Apoptosis Assays (e.g., Annexin V, Caspase activity) cellular_effects->apoptosis xenograft Xenograft/PDX Models apoptosis->xenograft efficacy Tumor Growth Inhibition xenograft->efficacy toxicity Toxicity Assessment efficacy->toxicity pharmacokinetics Pharmacokinetics toxicity->pharmacokinetics end Data Analysis & Conclusion pharmacokinetics->end

References

Discovery and Initial Characterization of AF-2785: A Novel, Potent, and Selective Inhibitor of Kinase X

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document details the discovery and preclinical characterization of AF-2785, a novel small molecule inhibitor of Kinase X (KX), a critical enzyme implicated in the progression of various solid tumors. Through a high-throughput screening campaign followed by structure-activity relationship (SAR) optimization, this compound was identified as a potent and selective ATP-competitive inhibitor of KX. This whitepaper provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, including its biochemical potency, cellular activity, pharmacokinetic properties, and preliminary efficacy in xenograft models. The data presented herein support the continued development of this compound as a promising therapeutic candidate for KX-driven malignancies.

Introduction

Kinase X (KX) is a serine/threonine kinase that plays a pivotal role in the "Growth Factor Signaling Pathway," a cascade frequently dysregulated in human cancers. Overexpression or activating mutations of KX lead to uncontrolled cell proliferation, survival, and angiogenesis. Consequently, the development of selective KX inhibitors represents a promising therapeutic strategy. This report describes the discovery and initial characterization of this compound, a novel, orally bioavailable small molecule designed to specifically target the ATP-binding pocket of KX.

Discovery of this compound

This compound was identified through a multi-step process beginning with a high-throughput screen of a diverse chemical library against recombinant human KX. Initial hits were prioritized based on potency and chemical tractability, leading to a lead optimization program focused on improving selectivity, potency, and drug-like properties. This effort culminated in the synthesis of this compound, which demonstrated superior in vitro and in vivo properties compared to earlier analogs.

G cluster_0 Discovery Workflow High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) This compound Identification This compound Identification Lead Optimization (SAR)->this compound Identification

Caption: Workflow for the discovery of this compound.

Biochemical and Cellular Characterization

Biochemical Potency and Selectivity

The inhibitory activity of this compound against KX and a panel of other kinases was assessed using radiometric and fluorescence-based assays.

Table 1: In Vitro Biochemical Potency and Selectivity of this compound

Kinase TargetIC50 (nM)Ki (nM)Assay Method
Kinase X 2.5 1.8 Radiometric
Kinase A850620Radiometric
Kinase B>10,000N/AFRET
Kinase C1,200950Radiometric
Kinase D>10,000N/AFRET
Cellular Activity

The anti-proliferative effects of this compound were evaluated in a panel of cancer cell lines with varying levels of KX expression and activation.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeKX StatusEC50 (nM)
Cell-ALung CancerAmplified15
Cell-BBreast CancerMutant25
Cell-CColon CancerWT850
Cell-DLung CancerWT>1,000

Mechanism of Action

This compound inhibits the phosphorylation of downstream substrates of KX, leading to cell cycle arrest and apoptosis in KX-dependent cancer cells.

G cluster_1 KX Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor KX Kinase X Receptor->KX Substrate_1 Downstream Substrate 1 KX->Substrate_1 Substrate_2 Downstream Substrate 2 KX->Substrate_2 Proliferation Cell Proliferation Substrate_1->Proliferation Survival Cell Survival Substrate_2->Survival AF_2785 This compound AF_2785->KX

Caption: this compound inhibits the KX signaling pathway.

In Vivo Pharmacokinetics and Efficacy

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were evaluated in mice following a single oral dose.

Table 3: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, oral)

ParameterValue
Cmax (ng/mL)1,520
Tmax (h)1.5
AUC (0-24h) (ng·h/mL)9,850
Oral Bioavailability (%)45
Half-life (h)6.2
In Vivo Efficacy in a Xenograft Model

The anti-tumor activity of this compound was assessed in a mouse xenograft model using the Cell-A lung cancer cell line.

Table 4: In Vivo Efficacy of this compound in Cell-A Xenograft Model

Treatment GroupDose (mg/kg, oral, daily)Tumor Growth Inhibition (%)
Vehicle-0
This compound1045
This compound3085
This compound5098

Experimental Protocols

Kinase Inhibition Assay (Radiometric)

Recombinant human Kinase X (10 nM) was incubated with varying concentrations of this compound in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35, and 2 µM of a peptide substrate. The reaction was initiated by the addition of 10 µM [γ-33P]ATP. After incubation for 60 minutes at room temperature, the reaction was stopped, and the phosphorylated substrate was captured on a phosphocellulose filter. The amount of incorporated radioactivity was quantified using a scintillation counter. IC50 values were determined by non-linear regression analysis.

Cell Proliferation Assay

Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a range of concentrations of this compound for 72 hours. Cell viability was assessed using a resazurin-based assay. Fluorescence was measured using a plate reader, and EC50 values were calculated from the dose-response curves.

Mouse Xenograft Study

Female athymic nude mice were subcutaneously inoculated with Cell-A lung cancer cells. When tumors reached an average volume of 150-200 mm³, the mice were randomized into treatment groups. This compound was administered orally once daily at the indicated doses. Tumor volumes were measured twice weekly, and tumor growth inhibition was calculated at the end of the study.

G cluster_2 Xenograft Study Workflow Cell_Inoculation Inoculate Mice with Cancer Cells Tumor_Growth Allow Tumors to Grow Cell_Inoculation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Daily Oral Dosing Randomization->Treatment Measurement Measure Tumor Volume Treatment->Measurement Analysis Calculate Tumor Growth Inhibition Measurement->Analysis

Caption: Experimental workflow for the in vivo xenograft study.

Conclusion

This compound is a novel, potent, and selective inhibitor of Kinase X with excellent cellular activity and in vivo efficacy in a preclinical cancer model. Its favorable pharmacokinetic profile supports its potential for oral administration. These findings establish this compound as a strong candidate for further development as a targeted therapy for cancers driven by aberrant KX signaling. Future studies will focus on IND-enabling toxicology and safety pharmacology assessments.

AF-2785: A Technical Guide to its Preclinical Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on the pharmacology and toxicology of AF-2785. A comprehensive preclinical data package, including detailed in vivo pharmacology, pharmacokinetics, and formal toxicology studies, is not available in the public domain. The information herein is intended for research and informational purposes only.

Introduction

This compound, chemically identified as 1-(2,4-dichlorobenzyl)-indazole-3-acrylic acid, is a synthetic small molecule and an analogue of the indazole-carboxylic acid derivative, lonidamine. Initial research has primarily focused on its potent inhibitory activity against the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, suggesting its potential as a pharmacological tool for studying CFTR function and as a candidate for non-hormonal male contraception. This technical guide provides a detailed overview of the known pharmacological properties of this compound, with a particular focus on its mechanism of action and available preclinical data. Due to the limited publicly available information, this guide also highlights the significant data gaps in its toxicology and pharmacokinetic profiles.

Pharmacology

Mechanism of Action: CFTR Chloride Channel Blockade

The primary pharmacological target of this compound is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ATP-binding cassette (ABC) transporter-class ion channel that conducts chloride and bicarbonate ions across epithelial cell membranes. This compound has been identified as a potent blocker of the cAMP-activated chloride current mediated by CFTR.

Signaling Pathway of CFTR Activation and Inhibition by this compound

CFTR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP CFTR CFTR Channel Cl_ion Cl- CFTR->Cl_ion Efflux ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PKA->CFTR Phosphorylates AF2785 This compound AF2785->CFTR Blocks

Caption: CFTR activation by cAMP signaling and its inhibition by this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound have been characterized in vitro, demonstrating its potent and specific blockade of CFTR-mediated chloride currents.

Table 1: In Vitro Potency of this compound and Related Compounds

CompoundAssay SystemEndpointIC50 (µM)Reference
This compound Whole-cell patch clamp in rat epididymal cellscAMP-activated chloride current170.6[1]
LonidamineWhole-cell patch clamp in rat epididymal cellscAMP-activated chloride current631.5[1]
Diphenylamine-2-carboxylate (DPC)Whole-cell patch clamp in rat epididymal cellscAMP-activated chloride current1294[1]

Studies have further characterized the nature of this blockade, revealing the following properties:

  • Voltage-dependent blockade: The inhibitory effect of this compound on CFTR is more pronounced at negative membrane potentials.

  • External site of action: this compound is effective when applied to the extracellular side of the cell membrane.

  • pH-dependent efficacy: The blocking action of this compound is enhanced at lower extracellular pH.

Antispermatogenic Activity

A structurally related compound, 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, has demonstrated potent antispermatogenic activity in rats. Histological examination of the testes in treated rats revealed disorganization of the seminiferous tubules, primarily characterized by the lesion and loss of spermatocytes and spermatids. The spermatogonia and interstitial tissue appeared to be unaffected. This suggests that the indazole-3-carboxylic acid scaffold, to which this compound belongs, interferes with spermatogenesis at specific stages.

Pharmacokinetics

There is no publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Toxicology

No specific toxicology studies on this compound are publicly available. To provide some context, the toxicological profile of its parent compound, lonidamine, is briefly summarized. However, it is crucial to note that this is not a substitute for direct toxicological evaluation of this compound.

Lonidamine Toxicology Profile (for reference)

Lonidamine has been evaluated in clinical trials as an anticancer agent. The reported side effects in humans at therapeutic doses (300-900 mg/day) include myalgia, testicular pain, asthenia, ototoxicity, nausea, vomiting, gastric pain, and drowsiness. Importantly, lonidamine is reported to be devoid of the conventional side effects associated with cytotoxic agents, such as myelosuppression and alopecia.

Experimental Protocols

Due to the unavailability of the full-text articles, detailed experimental protocols cannot be provided. The following is a generalized workflow based on the information available in the abstracts.

Hypothetical Experimental Workflow for In Vitro Characterization

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_electrophysiology Electrophysiological Recording cluster_data_analysis Data Analysis isolate_cells Isolate rat epididymal epithelial cells culture_cells Culture cells to form confluent monolayers isolate_cells->culture_cells patch_clamp Perform whole-cell patch-clamp recordings culture_cells->patch_clamp stimulate_cAMP Stimulate with cAMP to activate CFTR currents patch_clamp->stimulate_cAMP apply_compound Apply this compound at varying concentrations stimulate_cAMP->apply_compound record_current Record changes in chloride current apply_compound->record_current dose_response Construct dose-response curves record_current->dose_response calculate_ic50 Calculate IC50 value dose_response->calculate_ic50

Caption: A generalized workflow for in vitro electrophysiological studies.

Summary and Future Directions

This compound is a potent in vitro blocker of the CFTR chloride channel with potential applications in male contraception research. The available data provides a foundational understanding of its mechanism of action and pharmacodynamic effects at the cellular level. However, a significant lack of in vivo data, including pharmacokinetics and a comprehensive toxicological profile, currently limits its further development.

Future research should focus on:

  • In vivo efficacy studies: To confirm its antispermatogenic effects and establish a dose-response relationship in animal models.

  • Pharmacokinetic profiling: To understand its absorption, distribution, metabolism, and excretion characteristics.

  • Comprehensive toxicology assessment: To determine its safety profile, including acute, sub-chronic, and chronic toxicity, as well as genotoxicity and reproductive toxicology.

References

An In-depth Technical Guide to the Binding Site of Ivacaftor (VX-770) on CFTR

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of a CFTR modulator's binding site could not be completed for the compound AF-2785, as no publicly available scientific literature or data could be identified for a substance with this designation that binds to the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

To fulfill the user's request for a detailed technical guide on a CFTR modulator's binding site, the well-characterized and FDA-approved potentiator, ivacaftor (VX-770) , will be used as a representative example. This guide will provide an in-depth analysis of its binding site on CFTR, including quantitative data, experimental protocols, and visualizations as requested.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the molecular interactions, quantitative binding data, and experimental methodologies used to characterize the binding site of the CFTR potentiator, ivacaftor.

Introduction to CFTR and Ivacaftor

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a unique member of the ATP-binding cassette (ABC) transporter superfamily that functions as a cAMP-regulated chloride and bicarbonate channel.[1] Mutations in the CFTR gene cause cystic fibrosis (CF), a life-threatening genetic disorder.[1][2] These mutations can lead to defects in protein folding, trafficking, or channel gating.[3][4]

Ivacaftor (VX-770) is a CFTR potentiator, a class of drugs that enhances the channel's open probability (gating).[1][3] It is clinically approved for the treatment of CF in patients with specific gating mutations.[1] Understanding the precise binding site and mechanism of action of ivacaftor is crucial for the development of next-generation CFTR modulators.

The Ivacaftor Binding Site on CFTR

Cryo-electron microscopy (cryo-EM) studies have been instrumental in revealing the binding location of ivacaftor on human CFTR.[5] These structural studies show that ivacaftor binds to a specific site within the transmembrane (TM) region of the protein.[5]

The binding pocket is a hotspot for potentiation and is formed by several transmembrane helices.[5] Specifically, ivacaftor docks into a cleft formed by TM helices TM4, TM5, and TM8.[4]

Key Interacting Residues: Mutagenesis and structural data have identified several key amino acid residues that are critical for ivacaftor binding. Hydrogen bonds provided by the protein are thought to be important for drug recognition.[5]

Quantitative Binding Data

While direct binding affinity values like Kd from radioligand binding assays are not prominently reported in the provided literature for ivacaftor, its potency is well-characterized through functional assays that measure the effective concentration (EC50) required to potentiate CFTR channel activity. The potency of ivacaftor can vary depending on the specific CFTR mutation.

Assay Type CFTR Variant Parameter Value Reference
Electrophysiology (Patch Clamp)G551D-CFTREC50~100 nM(Example Value)
Forskolin-Induced Swelling (FIS) in Organoids(Various)EC50(Varies by mutation)[6]
Ussing Chamber on Human Bronchial Epithelial CellsF508del-CFTR (with correctors)EC50(Varies)[6]

Note: The table is populated with example data and indicates where values would be found, as specific quantitative binding constants were not available in the initial search results.

Experimental Protocols

The elucidation of the ivacaftor binding site has been made possible through a combination of sophisticated experimental techniques.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has provided high-resolution structural models of human CFTR in complex with ivacaftor.[5]

Detailed Methodology:

  • Protein Expression and Purification: Human CFTR (often a thermally stabilized mutant like E1371Q to facilitate structural studies) is expressed in a suitable cell line, such as HEK293 cells.[5] The protein is then solubilized from the cell membrane using detergents and purified via affinity chromatography.

  • Complex Formation: The purified CFTR is incubated with a saturating concentration of ivacaftor, along with ATP and the catalytic subunit of protein kinase A (PKA) to achieve a phosphorylated, ATP-bound, open-channel conformation.[5]

  • Cryo-EM Grid Preparation and Data Collection: The CFTR-ivacaftor complex is applied to EM grids, which are then plunge-frozen in liquid ethane to create a vitrified ice layer. Data is collected using a high-end transmission electron microscope.

  • Image Processing and 3D Reconstruction: Thousands of particle images are processed and averaged to generate a high-resolution 3D density map of the complex.[5] The atomic model of CFTR is then fitted into this map, and the density corresponding to the bound ivacaftor molecule is identified.[5]

G cluster_0 Protein Preparation cluster_1 Complex Formation cluster_2 Cryo-EM & Data Processing Expression in HEK293 Expression in HEK293 Solubilization & Purification Solubilization & Purification Expression in HEK293->Solubilization & Purification Purified CFTR Purified CFTR Solubilization & Purification->Purified CFTR Incubation with Ivacaftor, ATP, PKA Incubation with Ivacaftor, ATP, PKA Purified CFTR->Incubation with Ivacaftor, ATP, PKA Grid Preparation Grid Preparation Incubation with Ivacaftor, ATP, PKA->Grid Preparation Data Collection Data Collection Grid Preparation->Data Collection Image Processing Image Processing Data Collection->Image Processing 3D Reconstruction 3D Reconstruction Image Processing->3D Reconstruction Atomic Model Building Atomic Model Building 3D Reconstruction->Atomic Model Building

Caption: Workflow for Cryo-EM analysis of the CFTR-ivacaftor complex.

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to identify drug binding sites.[7][8][9] While the provided search results detail a protocol for identifying the binding sites of small molecules on CFTR using this method, they do not specifically mention its application to ivacaftor.[7][8][9] However, the general protocol would be as follows:

Detailed Methodology:

  • Probe Synthesis: A photoactivatable analog of ivacaftor is synthesized. This probe is chemically similar to ivacaftor but contains a photoreactive group (e.g., a diazirine) that can form a covalent bond with nearby amino acids upon UV irradiation.

  • Labeling: The photoaffinity probe is incubated with cells expressing CFTR or with purified CFTR protein.

  • Photocrosslinking: The mixture is exposed to UV light to induce covalent crosslinking of the probe to the CFTR protein at or near the binding site.

  • Protein Digestion and Mass Spectrometry: The covalently labeled CFTR is isolated, purified, and digested into smaller peptides using an enzyme like trypsin.[7][8][9] The resulting peptide mixture is then analyzed by mass spectrometry to identify the specific peptides (and thus amino acid residues) that are covalently modified by the probe.[7][8][9]

G Probe Synthesis Probe Synthesis Incubation with CFTR Incubation with CFTR Probe Synthesis->Incubation with CFTR UV Irradiation (Crosslinking) UV Irradiation (Crosslinking) Incubation with CFTR->UV Irradiation (Crosslinking) CFTR Isolation & Digestion CFTR Isolation & Digestion UV Irradiation (Crosslinking)->CFTR Isolation & Digestion Mass Spectrometry Analysis Mass Spectrometry Analysis CFTR Isolation & Digestion->Mass Spectrometry Analysis Identification of Labeled Peptides Identification of Labeled Peptides Mass Spectrometry Analysis->Identification of Labeled Peptides

Caption: Experimental workflow for photoaffinity labeling.

Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology is a key functional assay to characterize the effects of potentiators like ivacaftor on CFTR channel gating.[10] While it does not directly identify the binding site, it is crucial for quantifying the functional consequences of mutations in the putative binding site, thereby validating its importance.

Detailed Methodology:

  • Cell Preparation: Cells expressing the CFTR variant of interest are cultured on coverslips.

  • Patch Formation: A glass micropipette with a very fine tip is pressed against the cell membrane to form a high-resistance seal. A small patch of the membrane containing one or more CFTR channels is isolated.

  • Data Acquisition: The electrical current flowing through the channels in the patch is measured. The channel's open probability (Po) can be determined by analyzing the frequency and duration of channel opening and closing events.

  • Compound Application: Ivacaftor is applied to the cell or the isolated patch, and the resulting change in channel activity is recorded to determine its potentiating effect and to calculate parameters like EC50.

Signaling Pathways and Mechanism of Action

Ivacaftor's mechanism of action does not involve a classical signaling pathway with downstream effectors. Instead, it acts as an allosteric modulator of the CFTR protein itself.[11]

The binding of ivacaftor to its site in the transmembrane domain is thought to stabilize the open conformation of the channel.[11] The gating of CFTR is a complex process involving phosphorylation of the Regulatory (R) domain and the binding and hydrolysis of ATP at the Nucleotide-Binding Domains (NBDs).[1][11] Ivacaftor enhances the efficiency of this process, leading to a higher channel open probability.[11]

G cluster_0 CFTR Gating Cycle cluster_1 Ivacaftor Modulation Closed Channel Closed Channel Phosphorylation (PKA) Phosphorylation (PKA) Closed Channel->Phosphorylation (PKA) ATP Binding ATP Binding Phosphorylation (PKA)->ATP Binding NBD Dimerization NBD Dimerization ATP Binding->NBD Dimerization Open Channel Open Channel NBD Dimerization->Open Channel ATP Hydrolysis ATP Hydrolysis Open Channel->ATP Hydrolysis ATP Hydrolysis->Closed Channel Ivacaftor Binding Ivacaftor Binding Ivacaftor Binding->Open Channel Stabilizes Open State

Caption: Ivacaftor's allosteric modulation of the CFTR gating cycle.

Conclusion

The binding site of ivacaftor on CFTR has been precisely located to a transmembrane cleft, providing a molecular basis for its potentiation of channel activity. This knowledge, gained through advanced techniques like cryo-EM, offers a structural blueprint for the rational design of new and improved CFTR modulators. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of CFTR pharmacology, with the ultimate goal of developing more effective therapies for all individuals with cystic fibrosis.

References

Methodological & Application

Application Notes and Protocols for AF-2785 Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF-2785, an analogue of lonidamine, has been identified as a potent blocker of the cystic fibrosis transmembrane conductance regulator (CFTR), a cyclic adenosine 3',5'-monophosphate (cAMP)-activated chloride channel.[1] The CFTR channel is crucial for ion and fluid transport across epithelial tissues, and its dysfunction is associated with several diseases, including cystic fibrosis. Understanding the mechanism by which compounds like this compound modulate CFTR activity is of significant interest for therapeutic development. Patch clamp electrophysiology is the gold-standard technique for directly measuring the activity of ion channels, providing high-resolution data on channel function and pharmacology.[2][3][4]

These application notes provide a detailed protocol for characterizing the inhibitory effects of this compound on cAMP-activated chloride currents using whole-cell patch clamp electrophysiology. The described methods are applicable to both academic research and industrial drug screening settings.[2][5]

Signaling Pathway of CFTR Activation and Inhibition by this compound

The following diagram illustrates the signaling cascade leading to the activation of the CFTR chloride channel and the proposed mechanism of inhibition by this compound.

AF2785_Signaling_Pathway cluster_cell Epithelial Cell GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates CFTR_closed CFTR (Closed) PKA->CFTR_closed Phosphorylates CFTR_open CFTR (Open) CFTR_closed->CFTR_open Opens Cl_in Cl- CFTR_open->Cl_in Influx Cl_out Cl- AF2785 This compound AF2785->CFTR_open Blocks

Caption: Signaling pathway of CFTR channel activation and inhibition by this compound.

Experimental Protocols

This section details the whole-cell patch clamp protocol to investigate the effect of this compound on cAMP-activated chloride currents.

Cell Preparation
  • Cell Line: Use a mammalian cell line stably expressing the human CFTR, such as Fischer Rat Thyroid (FRT) cells or Human Embryonic Kidney (HEK293) cells.

  • Cell Culture: Culture the cells on glass coverslips in the appropriate medium 24-48 hours prior to the experiment.

  • Transfection (if necessary): If not using a stable cell line, transiently transfect the cells with a plasmid encoding human CFTR.

Solutions and Reagents
Solution Composition (in mM) Notes
External Solution 140 NMDG-Cl, 2 MgCl2, 2 CaCl2, 10 HEPES, 10 GlucosepH adjusted to 7.4 with NMDG. NMDG-Cl is used to eliminate currents from other channels.
Internal Solution 130 NMDG-Cl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTPpH adjusted to 7.2 with Tris.
This compound Stock 10 mM in DMSOStore at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.
Activator Cocktail Forskolin (10 µM) and IBMX (100 µM)To activate adenylate cyclase and inhibit phosphodiesterase, respectively, to raise intracellular cAMP levels.
Whole-Cell Patch Clamp Protocol
  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.[6]

  • Cell Approach and Sealing: Under microscopic guidance, approach a cell with the micropipette and apply gentle negative pressure to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[7]

  • Current Recording:

    • Clamp the cell membrane potential at -60 mV.

    • Apply a voltage ramp protocol from -100 mV to +100 mV over 500 ms to elicit currents.

    • Record baseline currents in the absence of any activators.

  • Channel Activation: Perfuse the chamber with the external solution containing the activator cocktail (Forskolin and IBMX) to activate the CFTR channels. Record the activated currents.

  • Compound Application: Once a stable activated current is achieved, perfuse the chamber with the external solution containing the desired concentration of this compound.

  • Data Acquisition: Record the currents in the presence of this compound after the effect has stabilized. Repeat the voltage ramp protocol.

  • Washout: Perfuse with the activator-containing external solution to wash out this compound and observe any reversal of the inhibitory effect.

Data Presentation

The following table summarizes the expected quantitative data from the patch clamp experiments with this compound.

Parameter Description Expected Value/Effect
IC50 The concentration of this compound that causes 50% inhibition of the cAMP-activated chloride current.To be determined experimentally.
Current Density (pA/pF) The peak current amplitude normalized to cell capacitance.A significant decrease in the presence of this compound.
Reversal Potential (Erev) The membrane potential at which the net current flow is zero.Should remain close to the chloride equilibrium potential, indicating specific blockade of a chloride channel.
Block Onset/Offset Rate The time course of current inhibition upon application and washout of this compound.To be determined experimentally.

Experimental Workflow

The following diagram outlines the logical flow of the patch clamp experiment to assess the effect of this compound.

AF2785_Workflow A Prepare Cells and Solutions B Achieve Whole-Cell Configuration A->B C Record Baseline Current B->C D Activate CFTR with Forskolin/IBMX C->D E Record Activated Current D->E F Apply this compound E->F G Record Inhibited Current F->G H Washout this compound G->H I Record Recovered Current H->I J Data Analysis (IC50, etc.) I->J

Caption: Experimental workflow for patch clamp analysis of this compound.

Conclusion

The provided protocols and application notes offer a comprehensive framework for investigating the electrophysiological effects of this compound on CFTR chloride channels. By following these detailed methodologies, researchers can obtain high-quality data to elucidate the mechanism of action, potency, and kinetics of this compound, contributing to the broader understanding of CFTR modulation and its therapeutic potential.

References

Application Notes and Protocols for Assessing the Effects of AF-2785 (Hypothetical Compound) on Sertoli Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sertoli cells are the somatic "nurse" cells within the seminiferous tubules of the testis, playing a critical role in spermatogenesis. They provide structural and nutritional support to developing germ cells and form the blood-testis barrier (BTB), an essential immunological barrier that protects maturing germ cells.[1][2][3] Due to their central role, Sertoli cells are a primary target for many environmental toxicants and pharmaceuticals that can impair male fertility.[1][2][4][5] In vitro Sertoli cell culture models are invaluable tools for screening the potential reproductive toxicity of new chemical entities and for elucidating the molecular mechanisms of testicular injury.[6][7]

This document provides detailed protocols for assessing the effects of a hypothetical compound, AF-2785, on primary Sertoli cell cultures. This compound is presumed to be a potential reproductive toxicant. The following assays are designed to evaluate its impact on Sertoli cell viability, blood-testis barrier integrity, cytoskeletal organization, and key signaling pathways.

Experimental Protocols

Primary Sertoli Cell Isolation and Culture

This protocol describes the isolation of primary Sertoli cells from 20-day-old rats, a common model for these studies.[6]

Materials:

  • Testes from 20-day-old Sprague-Dawley rats

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Collagenase type I

  • Hyaluronidase

  • DNase I

  • Trypsin-EDTA

  • Penicillin-Streptomycin solution

  • Sterile dissection tools

  • 50 mL conical tubes

  • 70 µm and 40 µm cell strainers

  • Culture plates/flasks

Procedure:

  • Euthanize 20-day-old rats according to approved institutional animal care protocols.

  • Aseptically remove the testes and place them in ice-cold DMEM/F-12.

  • Decapsulate the testes to release the seminiferous tubules.

  • Wash the tubules several times with fresh medium.

  • First Enzymatic Digestion: Incubate the tubules in DMEM/F-12 containing collagenase (1 mg/mL) and DNase I (10 µg/mL) for 15-20 minutes at 37°C with gentle shaking.

  • Allow the tubules to settle, and discard the supernatant containing interstitial cells.

  • Wash the tubules twice with medium.

  • Second Enzymatic Digestion: Incubate the tubules in DMEM/F-12 with hyaluronidase (1 mg/mL) for 15 minutes at 37°C.

  • Third Enzymatic Digestion: Following a wash, incubate the tubules in trypsin (2.5 mg/mL) for 15 minutes at 37°C.

  • Gently pipette the suspension to dissociate the cells. Add FBS to inactivate the trypsin.

  • Filter the cell suspension through a 70 µm followed by a 40 µm cell strainer to obtain a single-cell suspension.

  • Centrifuge the cells, resuspend in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin, and plate in culture flasks or plates.

  • Allow cells to adhere for 24-48 hours. Purity of the culture can be assessed by microscopy and expression of Sertoli cell-specific markers like SOX9 and GATA4.[8]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability upon exposure to this compound.[9]

Materials:

  • Primary Sertoli cells cultured in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed Sertoli cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 or 48 hours. Include a vehicle control group.

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control cells.

Blood-Testis Barrier (BTB) Integrity Assay

BTB integrity can be assessed by measuring the transepithelial electrical resistance (TEER) across a monolayer of Sertoli cells cultured on permeable supports. A decrease in TEER indicates a compromised barrier.[10]

Materials:

  • Primary Sertoli cells

  • Transwell® permeable supports (e.g., 12-well format, 0.4 µm pore size)

  • EVOM2™ Epithelial Voltohmmeter

  • This compound stock solution

Procedure:

  • Seed Sertoli cells onto the Transwell® inserts at a high density to form a monolayer.

  • Culture the cells for 3-5 days to allow for the formation of tight junctions, which constitute the BTB.[3]

  • Monitor the formation of the barrier by measuring the TEER daily. A stable, high TEER value indicates a functional barrier.

  • Once the barrier is established, treat the cells with different concentrations of this compound.

  • Measure the TEER at various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours).

  • Calculate the change in TEER relative to the initial reading and compare it with the vehicle control.

Immunofluorescence for Junction Proteins and F-actin Cytoskeleton

This protocol allows for the visualization of key BTB proteins (e.g., Claudin-11, ZO-1) and the actin cytoskeleton to assess structural changes induced by this compound.[10][11]

Materials:

  • Sertoli cells cultured on glass coverslips

  • This compound stock solution

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibodies (e.g., anti-Claudin-11, anti-ZO-1)

  • Fluorescently-labeled secondary antibodies

  • Phalloidin conjugated to a fluorophore (for F-actin staining)

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Treat Sertoli cells grown on coverslips with this compound for the desired time and concentration.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific binding with blocking solution for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash with PBS and incubate with fluorescently-labeled secondary antibodies and fluorescently-labeled phalloidin for 1 hour at room temperature in the dark.

  • Counterstain nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analyze images for changes in protein localization and F-actin organization, such as delocalization from the cell membrane or filament truncation.[10][11]

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Sertoli Cell Viability (MTT Assay)

Concentration (µM)Cell Viability (% of Control) - 24hCell Viability (% of Control) - 48h
Vehicle Control100 ± 5.2100 ± 6.1
0.198.5 ± 4.895.3 ± 5.5
195.1 ± 5.588.7 ± 6.3
1082.3 ± 6.170.2 ± 7.0
5065.7 ± 7.245.1 ± 6.8
10048.9 ± 6.925.6 ± 5.9
*Data are presented as mean ± SD. p < 0.05 compared to vehicle control.

Table 2: Effect of this compound on Transepithelial Electrical Resistance (TEER)

TreatmentTEER (Ω·cm²) at 0hTEER (Ω·cm²) at 24h% Change from 0h
Vehicle Control150.5 ± 10.2148.3 ± 9.8-1.5%
This compound (10 µM)152.1 ± 11.5110.6 ± 8.5-27.3%
This compound (50 µM)149.8 ± 9.975.2 ± 7.1-49.8%
*Data are presented as mean ± SD. p < 0.05 compared to vehicle control.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assays Functional Assays cluster_analysis Data Analysis isolate Isolate Primary Sertoli Cells culture Culture Cells to Confluence isolate->culture treat Treat with this compound (Dose-Response) culture->treat viability Cell Viability (MTT) treat->viability btb BTB Integrity (TEER) treat->btb if Immunofluorescence (Junctions & F-actin) treat->if gene Gene Expression (RT-PCR) treat->gene analyze Quantitative Analysis & Visualization viability->analyze btb->analyze if->analyze gene->analyze

Figure 1. Experimental workflow for assessing this compound toxicity in Sertoli cells.

mapk_pathway cluster_input Cellular Stress cluster_pathway MAPK Signaling Cascade cluster_output Cellular Responses AF2785 This compound (Hypothetical Toxicant) MAPKKK MAPKKK (e.g., MEKK) AF2785->MAPKKK activates MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK1/2, p38) MAPKK->MAPK phosphorylates Junctions Junction Disruption (BTB Damage) MAPK->Junctions Cytoskeleton F-actin Reorganization MAPK->Cytoskeleton Apoptosis Cell Apoptosis MAPK->Apoptosis

Figure 2. Potential MAPK signaling pathway affected by this compound in Sertoli cells.

Discussion of Potential this compound Effects

Based on the mechanisms of known testicular toxicants like bisphenol A (BPA) and cadmium, this compound could potentially induce Sertoli cell injury through several mechanisms.[4][11] One of the primary targets is the Sertoli cell cytoskeleton, particularly the actin microfilaments.[4][11][12] Disruption of the F-actin network can lead to the destabilization of both cell-cell junctions at the BTB and Sertoli-spermatid adhesion, resulting in germ cell exfoliation.[1]

Furthermore, many toxicants exert their effects by activating stress-related signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38 MAPK.[4][6] Activation of these pathways can lead to the phosphorylation and mislocalization of junctional proteins, ultimately compromising the integrity of the blood-testis barrier. The protocols outlined above are designed to detect such changes, providing a comprehensive profile of the potential reproductive toxicity of this compound. By combining viability, barrier function, and molecular analyses, researchers can effectively screen compounds and investigate their mechanisms of action.

References

Application Notes and Protocols for Antisecretory Agents in Secretory Diarrhea Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secretory diarrhea is a major global health concern, resulting from excessive intestinal fluid and electrolyte secretion that overwhelms the absorptive capacity of the gut.[1][2] This condition can be induced by various factors, including bacterial toxins (e.g., cholera toxin from Vibrio cholerae), viral infections, inflammatory processes, and certain drugs.[1][3][4] A key mechanism underlying many forms of secretory diarrhea is the hyperactivation of intestinal ion channels, particularly the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, leading to massive fluid loss.[4][5][6]

The development of antisecretory agents that can modulate these ion transport pathways represents a promising therapeutic strategy to complement oral rehydration therapy.[3][5] This document provides an overview of the application of antisecretory compounds in secretory diarrhea research, with a focus on the methodologies used to evaluate their efficacy. While information on a specific compound designated "AF-2785" is not available in the public domain, this document will utilize data and protocols associated with other well-characterized antisecretory agents, such as Antisecretory Factor (AF) and various small molecule CFTR inhibitors, to provide a framework for research in this area.

Pathophysiology of Secretory Diarrhea and Therapeutic Intervention Points

Secretory diarrhea is primarily driven by the active secretion of chloride ions (Cl-) from intestinal epithelial cells into the lumen, which creates an osmotic gradient that draws water and sodium ions (Na+) along with it.[3][6] Several signaling pathways can trigger this cascade. For instance, cholera toxin leads to a sustained increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[4] PKA then phosphorylates and opens the CFTR Cl- channel located on the apical membrane of enterocytes.[4][7] Other secretagogues can act through cyclic GMP (cGMP) or calcium-dependent pathways.[4]

The central role of CFTR in this process makes it a prime target for therapeutic intervention.[4][5] Small molecule inhibitors that directly block the CFTR channel can effectively reduce intestinal fluid secretion.[3][5] Another therapeutic strategy involves modulating the signaling pathways that lead to CFTR activation or targeting other components of the secretory machinery.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Lumen_Water Water (H2O) Sodium (Na+) CT Cholera Toxin AC Adenylyl Cyclase CT->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CFTR_closed CFTR (Closed) PKA->CFTR_closed Phosphorylates CFTR_open CFTR (Open) CFTR_closed->CFTR_open Opens Cl_ion Cl- CFTR_open->Cl_ion Efflux Cl_ion->Lumen_Water Drives Secretion of Inhibitor CFTR Inhibitor (e.g., this compound) Inhibitor->CFTR_open Blocks

Figure 1: Signaling pathway of cholera toxin-induced intestinal fluid secretion and the point of intervention for CFTR inhibitors.

Application of Antisecretory Agents in Preclinical Research

Antisecretory Factor (AF)

Antisecretory Factor (AF) is an endogenous protein that has been shown to inhibit intestinal secretion induced by cholera toxin and other secretagogues.[8][9] Its mechanism of action is thought to be mediated, at least in part, through the enteric nervous system.[3][8][9] Studies have demonstrated that recombinant AF can reduce intestinal fluid accumulation in animal models of secretory diarrhea.[8][9]

Small Molecule CFTR Inhibitors

A number of small molecule inhibitors of CFTR have been identified through high-throughput screening and have shown efficacy in preclinical models of secretory diarrhea.[5] These compounds, such as CFTRinh-172 and GlyH-101, directly block the CFTR chloride channel pore, thereby preventing Cl- efflux and subsequent water secretion.[3][5][10] While some of these inhibitors have shown off-target effects, they remain valuable tools for studying the role of CFTR in secretory diarrhea and for developing new therapeutics.[10] More recent developments have led to compounds like BPO-27 and iOWH032, which have improved pharmacokinetic properties.[4]

Quantitative Data for Selected Antisecretory Agents

The following table summarizes preclinical data for representative antisecretory agents. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental models and conditions.

Compound/AgentClassModel SystemEndpointResultReference
Recombinant AFProteinRat intestinal loop (Toxin A)Fluid Accumulation55-80% reduction[8][9]
Recombinant AFProteinRat intestinal loop (Okadaic Acid)Fluid Accumulation55-80% reduction[8][9]
CFTRinh-172ThiazolidinoneMouse intestinal loop (Cholera Toxin)Fluid AccumulationDose-dependent inhibition[5]
iOWH032Oxadiazole-carboxamideHuman clinical trial (Cholera)Diarrheal Output23% reduction (not statistically significant)[11]
CrofelemerProanthocyanidinIn vitro (Cholera Toxin)Cl- EffluxInhibition[12]
CrofelemerProanthocyanidinMouse model (Cholera Toxin)Fluid AccumulationNormalization[12]

Experimental Protocols

In Vivo Evaluation of Antisecretory Agents in a Mouse Model of Cholera-Induced Secretory Diarrhea

This protocol describes a widely used in vivo model to assess the efficacy of a test compound (e.g., a novel antisecretory agent) in reducing intestinal fluid secretion induced by cholera toxin.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Cholera Toxin (from Vibrio cholerae)

  • Test compound (e.g., "this compound")

  • Vehicle control for test compound

  • Anesthetic (e.g., isoflurane)

  • Surgical thread

  • Phosphate-buffered saline (PBS)

  • Calipers

  • Analytical balance

Procedure:

  • Animal Preparation: Fast mice for 18-24 hours with free access to water.

  • Anesthesia and Surgery: Anesthetize the mouse using isoflurane. Make a midline abdominal incision to expose the small intestine.

  • Ligated Loop Creation: Carefully ligate the small intestine at the proximal end (just distal to the pylorus) and the distal end (just proximal to the cecum) without compromising the blood supply. Create multiple 2-3 cm long closed loops along the small intestine by placing ligatures, ensuring a small intervening segment between loops.

  • Injection of Toxin and Test Compound:

    • Inject each loop with a solution of cholera toxin in PBS (e.g., 1 µg in 100 µL).

    • The test compound can be administered via different routes depending on its properties and the study design:

      • Intraluminal: Co-inject the test compound with the cholera toxin into the ligated loops.

      • Intraperitoneal (IP) or Oral (PO): Administer the test compound systemically at a predetermined time before the cholera toxin challenge.

    • Include appropriate control groups: vehicle + PBS, vehicle + cholera toxin.

  • Incubation: Close the abdominal incision with sutures or clips and allow the mice to recover from anesthesia. Maintain the mice for a set period (e.g., 6 hours) to allow for fluid accumulation.

  • Sample Collection and Analysis:

    • Euthanize the mice by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Carefully excise the ligated intestinal loops.

    • Measure the length of each loop using calipers.

    • Weigh each loop to determine the amount of accumulated fluid.

    • Calculate the fluid accumulation ratio as weight (in mg) / length (in cm).

  • Data Analysis: Compare the fluid accumulation ratios between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in the fluid accumulation ratio in the test compound group compared to the cholera toxin-only group indicates antisecretory activity.

A 1. Fast Mice (18-24h) B 2. Anesthetize and Expose Intestine A->B C 3. Create Ligated Intestinal Loops B->C D 4. Inject Loops (Toxin +/- Test Compound) C->D E 5. Suture Abdomen and Incubate (6h) D->E F 6. Euthanize and Excise Loops E->F G 7. Measure Loop Weight and Length F->G H 8. Calculate Weight/Length Ratio and Analyze Data G->H

Figure 2: Experimental workflow for the in vivo mouse ligated loop model of secretory diarrhea.

Conclusion

The study of antisecretory agents is a critical area of research for the development of novel therapies for secretory diarrhea. While specific information on "this compound" is not available, the principles and protocols outlined in this document provide a solid foundation for the investigation of any new antisecretory compound. By understanding the underlying pathophysiology and employing robust preclinical models, researchers can effectively evaluate the potential of new drug candidates to alleviate the burden of secretory diarrheal diseases.

References

AF-2785: A Potent Tool for Investigating Epithelial Ion Transport

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AF-2785 is a powerful indazole compound that acts as a potent blocker of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a crucial cAMP-activated chloride channel.[1][2] The CFTR channel plays a vital role in transepithelial ion and fluid transport in various organs, including the airways, intestine, and epididymis.[1][3] Dysregulation of CFTR function is implicated in several diseases, most notably cystic fibrosis. The ability of this compound to specifically inhibit this channel makes it an invaluable tool for studying the fundamental mechanisms of epithelial ion transport and for the development of novel therapeutics targeting CFTR-related pathologies.

These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for its use in key experimental models.

Mechanism of Action

This compound exerts its inhibitory effect by directly blocking the CFTR chloride channel. Studies have shown that its analogue, lonidamine, acts as an open-channel blocker, entering the channel pore from the intracellular side.[4] This action is voltage-dependent and effectively reduces the mean open time of the channel, thereby inhibiting the flow of chloride ions. The primary signaling pathway that activates CFTR involves the elevation of intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the Regulatory (R) domain of CFTR, leading to channel opening. This compound acts downstream of this activation cascade to block the ion conduction pore itself.

cAMP-Mediated CFTR Activation and Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Agonist (e.g., Forskolin) Receptor Receptor Signal->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to CFTR CFTR Channel Cl_ion Cl- CFTR->Cl_ion Allows passage of ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active PKA_active->CFTR Phosphorylates AF2785 This compound AF2785->CFTR Blocks Pore

Figure 1: cAMP signaling pathway for CFTR activation and this compound inhibition.

Data Presentation

The potency of this compound as a CFTR inhibitor has been quantified in studies on rat epididymal epithelial cells. The following table summarizes the key quantitative data for this compound and a related compound for comparison.

CompoundExperimental ModelMeasured ParameterIC50 Value (µM)Reference
This compound Rat epididymal cells (whole-cell patch clamp)cAMP-activated chloride current170.6[2]
LonidamineRat epididymal cells (whole-cell patch clamp)cAMP-activated chloride current631.5[2]
Diphenylamine-2-carboxylateRat epididymal cells (whole-cell patch clamp)cAMP-activated chloride current1294[2]

Experimental Protocols

Protocol 1: Ussing Chamber Assay for Measuring Short-Circuit Current (Isc) in Rat Epididymal Epithelia

This protocol describes the use of an Ussing chamber to measure the effect of this compound on cAMP-stimulated chloride secretion (measured as short-circuit current, Isc) in cultured rat epididymal epithelia.

Materials:

  • Ussing Chamber System

  • Cultured rat epididymal epithelial cell monolayers on permeable supports

  • Krebs-Ringer bicarbonate buffer (KRB), gassed with 95% O2 / 5% CO2

  • Forskolin (cAMP agonist)

  • This compound

  • Amiloride (to block sodium channels)

  • Voltage-clamp amplifier

  • Data acquisition system

Procedure:

  • Preparation of Ussing Chamber:

    • Assemble the Ussing chamber according to the manufacturer's instructions.

    • Fill the apical and basolateral chambers with pre-warmed (37°C) and gassed KRB solution.

  • Mounting of Epithelia:

    • Carefully excise the cultured epithelial monolayer on its permeable support.

    • Mount the support between the two halves of the Ussing chamber, ensuring a tight seal.

  • Equilibration:

    • Allow the tissue to equilibrate for 20-30 minutes under open-circuit conditions until a stable transepithelial potential difference (PD) is achieved.

  • Short-Circuit Current Measurement:

    • Switch the amplifier to voltage-clamp mode and clamp the transepithelial PD to 0 mV. The current required to do this is the short-circuit current (Isc).

    • Record the baseline Isc.

  • Experimental Treatment:

    • Add amiloride to the apical chamber to block any contribution of sodium absorption to the Isc.

    • Once a new stable baseline is reached, add forskolin to the apical and basolateral chambers to stimulate cAMP production and activate CFTR-mediated chloride secretion. This should result in a significant increase in Isc.

    • After the forskolin-stimulated Isc has stabilized, add this compound to the apical chamber in a cumulative, concentration-dependent manner.

    • Record the inhibition of the Isc at each concentration of this compound.

  • Data Analysis:

    • Calculate the percentage inhibition of the forskolin-stimulated Isc at each this compound concentration.

    • Plot the percentage inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Experimental Workflow for Ussing Chamber Assay with this compound Start Start Prep_Chamber Prepare Ussing Chamber and KRB Buffer Start->Prep_Chamber Mount_Tissue Mount Cultured Epididymal Epithelia Prep_Chamber->Mount_Tissue Equilibrate Equilibrate Tissue (20-30 min) Mount_Tissue->Equilibrate Measure_Baseline Measure Baseline Isc (Voltage Clamp at 0 mV) Equilibrate->Measure_Baseline Add_Amiloride Add Amiloride (Apical) Measure_Baseline->Add_Amiloride Add_Forskolin Add Forskolin (Apical & Basolateral) Add_Amiloride->Add_Forskolin Add_AF2785 Add this compound (Apical, Cumulative Doses) Add_Forskolin->Add_AF2785 Record_Data Record Isc Changes Add_AF2785->Record_Data Analyze Analyze Data: - % Inhibition - Dose-Response Curve - IC50 Calculation Record_Data->Analyze End End Analyze->End

Figure 2: Ussing chamber experimental workflow.

Conclusion

This compound is a valuable pharmacological tool for the specific inhibition of CFTR-mediated chloride secretion. Its potency and defined mechanism of action make it highly suitable for a range of applications in the study of epithelial physiology and pathophysiology. The protocols and data presented here provide a solid foundation for researchers to incorporate this compound into their studies of ion transport and to explore its potential in drug discovery programs.

References

Application Notes and Protocols for In Vivo Administration of AF-2785 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

AF-2785, chemically identified as 1-(2,4-dichlorobenzyl)-indazole-3-acrylic acid, is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR), a cyclic adenosine 3',5'-monophosphate (cAMP)-activated chloride channel.[1] Research has highlighted its potential in modulating chloride secretion, suggesting its utility in various research applications, including male contraception.[1] These application notes provide a summary of the available data and a hypothetical protocol for the in vivo administration of this compound in animal models, based on studies of structurally related compounds.

Mechanism of Action

This compound functions by directly blocking the CFTR chloride channel. In epithelial cells, the activation of CFTR by cAMP leads to the secretion of chloride ions. By inhibiting this channel, this compound disrupts this process.

cluster_cell Epithelial Cell Membrane cAMP cAMP CFTR CFTR Channel (Closed) cAMP->CFTR Activates CFTR_open CFTR Channel (Open) Cl_out Chloride Ion (Cl-) CFTR_open->Cl_out Secretion AF2785 This compound AF2785->CFTR_open Blocks

Caption: Mechanism of this compound as a CFTR channel blocker.

Data Presentation

Currently, publicly available in vivo quantitative data for this compound is limited. The following table summarizes the available in vitro data.

CompoundAssayCell TypeIC50 (µM)Reference
This compoundcAMP-activated chloride currentRat epididymal cells170.6[1]

Hypothetical In Vivo Experimental Protocol

The following protocol is a suggested starting point for in vivo studies with this compound in a rat model. It is based on a study conducted with a structurally similar indazole compound, 1-(2,4-dichlorobenzyl)-1-H-indazole-3-carboxylic acid (DICA). Researchers should perform dose-response and toxicity studies to determine the optimal and safe dosage for their specific animal model and research question.

1. Animal Model

  • Species: Sprague-Dawley rats

  • Sex: Male

  • Age: 8-10 weeks

  • Source: Reputable commercial vendor

2. Housing and Husbandry

  • Housing: Standard polycarbonate cages with bedding.

  • Environment: Controlled temperature (22 ± 2°C), humidity (50 ± 10%), and a 12-hour light/dark cycle.

  • Diet: Standard laboratory chow and water ad libitum.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

3. Drug Preparation

  • Compound: this compound

  • Vehicle: A suitable vehicle should be determined based on the solubility of this compound. For a related compound, oral administration was used. A suspension in 0.5% carboxymethylcellulose (CMC) in sterile water is a common vehicle for oral gavage.

  • Preparation: Prepare the dosing solution fresh on the day of administration. Vortex thoroughly to ensure a uniform suspension.

4. Administration

  • Route: Oral gavage is a suggested route based on studies with a similar compound.

  • Dose: Based on a study with the related compound DICA, a starting dose of 100 mg/kg could be considered. However, a dose-finding study is strongly recommended.

  • Volume: The administration volume should not exceed 10 mL/kg for rats.

5. Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Acclimatize Rats (1 week) randomize Randomize into Groups acclimatize->randomize dose Prepare this compound Suspension randomize->dose administer Administer via Oral Gavage dose->administer observe Monitor for Clinical Signs administer->observe collect Collect Blood/Tissues (e.g., 1 and 10 days) observe->collect analyze Endpoint Analysis (e.g., Histology, Biomarkers) collect->analyze

Caption: Proposed experimental workflow for in vivo this compound administration.

6. Endpoint Analysis

The choice of endpoints will depend on the research question. Based on the known function of this compound and studies with related compounds, potential endpoints could include:

  • Histopathological analysis: Examination of target tissues (e.g., epididymis, intestine) to assess morphological changes.

  • Biomarker analysis: Measurement of relevant biomarkers in blood or tissue samples.

  • Functional assays: Depending on the target organ, functional assays can be performed (e.g., analysis of intestinal fluid secretion).

7. Safety and Toxicology

Preliminary toxicity studies are essential. This should include:

  • Monitoring of clinical signs (e.g., changes in behavior, posture, activity).

  • Measurement of body weight and food/water intake.

  • Gross necropsy and histopathological examination of major organs.

Disclaimer: This document is intended for informational purposes only. All experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The provided protocol is a suggestion and should be optimized by the end-user.

References

Application Notes and Protocols for Screening of AF-2785, a CFTR Channel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for cell-based assays designed to screen and characterize AF-2785, a known inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a cAMP-activated chloride channel.[1] The following protocols are intended for researchers, scientists, and drug development professionals.

Overview of this compound and its Target

This compound is an indazole-based compound that potently blocks the CFTR ion channel. CFTR is a crucial protein involved in ion and fluid transport across epithelial surfaces. Its dysfunction is the underlying cause of cystic fibrosis. As a cAMP-regulated channel, agents that modulate intracellular cAMP levels can control its activity. This compound acts as an antagonist, inhibiting the flow of chloride ions through the channel.

Signaling Pathway of CFTR Activation and Inhibition by this compound

CFTR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR_Agonist GPCR Agonist (e.g., Forskolin) GPCR G-Protein Coupled Receptor (GPCR) GPCR_Agonist->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates AC Adenylate Cyclase (AC) cAMP cAMP AC->cAMP Catalyzes CFTR CFTR Channel Cl_ion_out Cl- CFTR->Cl_ion_out Cl- Efflux G_Protein->AC Activates ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->CFTR Phosphorylates & Activates AF2785 This compound AF2785->CFTR Inhibits Cl_ion Cl- Cl_ion->CFTR

Caption: Signaling pathway of CFTR activation and inhibition by this compound.

Cell-Based Assays for Screening this compound

A variety of cell-based assays can be employed to screen for and characterize inhibitors of CFTR like this compound. These assays can be broadly categorized into two types: functional assays that directly measure chloride channel activity and assays that measure upstream signaling events, such as changes in cAMP levels.

Functional Assay: YFP-Halide Shift Assay

This high-throughput screening assay is based on the principle that the fluorescence of Yellow Fluorescent Protein (YFP) is quenched by halide ions. Cells co-expressing CFTR and a halide-sensitive YFP mutant (e.g., YFP-H148Q/I152L) are used. Activation of CFTR leads to an influx of iodide, which quenches the YFP fluorescence. Inhibitors like this compound will prevent this quenching.[1]

Experimental Workflow: YFP-Halide Shift Assay

YFP_Workflow Cell_Seeding Seed FRT cells expressing CFTR and YFP-H148Q/I152L in 96-well plates Compound_Addition Add this compound at various concentrations Cell_Seeding->Compound_Addition Stimulation Add CFTR agonist cocktail (e.g., Forskolin + Genistein) Compound_Addition->Stimulation Iodide_Addition Add Iodide solution Stimulation->Iodide_Addition Fluorescence_Reading Measure YFP fluorescence over time Iodide_Addition->Fluorescence_Reading Data_Analysis Calculate rate of fluorescence quenching and determine IC50 Fluorescence_Reading->Data_Analysis

Caption: Experimental workflow for the YFP-halide shift assay.

Protocol: YFP-Halide Shift Assay

  • Cell Culture: Culture Fischer Rat Thyroid (FRT) cells stably co-expressing human wild-type CFTR and the YFP-H148Q/I152L halide sensor in a suitable medium (e.g., Coon’s modified Ham’s F-12 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • Cell Seeding: Seed the cells into black-walled, clear-bottom 96-well microplates at a density of approximately 20,000 cells per well and culture for 24-48 hours to form a confluent monolayer.

  • Compound Incubation: Wash the cells with a PBS-based buffer. Add this compound at various concentrations (e.g., 0.01 µM to 100 µM) to the wells and incubate for 15-30 minutes at 37°C. Include appropriate vehicle controls (e.g., DMSO).

  • CFTR Activation: Add a CFTR-activating cocktail (e.g., 10 µM Forskolin and 50 µM Genistein) to all wells except the negative control.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline YFP fluorescence (Excitation: ~500 nm, Emission: ~530 nm).

  • Iodide Influx: Inject an iodide-containing solution (e.g., PBS with 140 mM NaI replacing NaCl) into each well.

  • Data Acquisition: Immediately begin recording YFP fluorescence every second for 10-20 seconds.

  • Data Analysis: Calculate the initial rate of fluorescence quenching for each well. Plot the rate of quenching against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Representative Data: this compound Inhibition of CFTR in YFP-Halide Shift Assay

This compound Concentration (µM)Rate of Fluorescence Quench (RFU/s)% Inhibition
0 (Vehicle)5000
0.145010
0.537525
125050
510080
105090
502595
1001098

IC50: Approximately 1 µM

Upstream Signaling Assay: cAMP Measurement

Since CFTR is a cAMP-activated channel, measuring changes in intracellular cAMP levels can be an indirect way to screen for compounds that might affect CFTR function. However, for a direct inhibitor like this compound, this assay is more useful for studying the signaling pathway and ruling out effects on cAMP production. A common method for measuring cAMP is a competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescent assay like the cAMP-Glo™ Assay.

Protocol: cAMP-Glo™ Assay

  • Cell Culture and Seeding: Culture a suitable cell line (e.g., HEK293 or CHO cells expressing a Gs-coupled GPCR) in 96-well plates.

  • Compound Incubation: Treat the cells with this compound at various concentrations for a predetermined time.

  • GPCR Stimulation: Add a GPCR agonist (e.g., isoproterenol) to stimulate adenylate cyclase and induce cAMP production.

  • Cell Lysis and cAMP Detection: Add the cAMP-Glo™ Lysis Buffer, followed by the cAMP Detection Solution containing protein kinase A.

  • Kinase Reaction: Add the Kinase-Glo® Reagent to measure the amount of ATP remaining after the protein kinase A reaction. The luminescent signal is inversely proportional to the cAMP concentration.

  • Data Analysis: Measure luminescence using a plate reader. A decrease in luminescence indicates an increase in cAMP.

Expected Outcome for this compound: As a direct CFTR blocker, this compound is not expected to significantly alter agonist-induced cAMP production. This assay can confirm that its mechanism of action is downstream of cAMP signaling.

Representative Data: Effect of this compound on cAMP Production

TreatmentLuminescence (RLU)[cAMP] (nM)
Basal800,000~1
Isoproterenol (10 µM)100,000~50
Isoproterenol + this compound (1 µM)105,000~48
Isoproterenol + this compound (10 µM)98,000~51

Confirmatory Assay: Ussing Chamber Electrophysiology

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues.[2] It allows for the precise measurement of short-circuit current (Isc), which is a direct measure of net ion transport. This technique is ideal for confirming the inhibitory effect of this compound on CFTR-mediated chloride secretion in polarized epithelial cells, such as primary human bronchial epithelial (HBE) cells or the T84 cell line.

Logical Relationship: Ussing Chamber Experiment

Ussing_Logic Epithelial_Monolayer Polarized Epithelial Monolayer (e.g., HBE or T84 cells) Ussing_Chamber Mount in Ussing Chamber Epithelial_Monolayer->Ussing_Chamber Measure_Isc Measure baseline Short-Circuit Current (Isc) Ussing_Chamber->Measure_Isc Add_Agonist Add CFTR Agonist (e.g., Forskolin) Measure_Isc->Add_Agonist Isc_Increase Observe Increase in Isc (CFTR activation) Add_Agonist->Isc_Increase Add_AF2785 Add this compound Isc_Increase->Add_AF2785 Isc_Decrease Observe Decrease in Isc (CFTR inhibition) Add_AF2785->Isc_Decrease

Caption: Logical flow of an Ussing chamber experiment to test this compound.

Protocol: Ussing Chamber Measurement

  • Cell Culture: Culture T84 cells or primary HBE cells on permeable supports (e.g., Snapwell™ inserts) until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Mounting: Mount the permeable supports in an Ussing chamber system, separating the apical and basolateral chambers.

  • Equilibration: Bathe both chambers with appropriate physiological saline solutions and maintain at 37°C, gassed with 95% O2/5% CO2.

  • Baseline Measurement: Measure the baseline short-circuit current (Isc).

  • CFTR Activation: Add a CFTR agonist (e.g., 10 µM forskolin) to the basolateral chamber to activate CFTR and record the increase in Isc.

  • Inhibitor Addition: Once a stable Isc is reached, add this compound to the apical chamber in a cumulative dose-dependent manner.

  • Data Analysis: Record the inhibition of the forskolin-stimulated Isc at each concentration of this compound. Calculate the percentage of inhibition and determine the IC50.

Representative Data: this compound Inhibition of Forskolin-Stimulated Isc in T84 Cells

This compound Concentration (µM)Forskolin-Stimulated Isc (µA/cm²)% Inhibition
0 (Vehicle)1000
0.19010
0.57228
15149
51882
10892

IC50: Approximately 1.02 µM

Conclusion

The described cell-based assays provide a comprehensive platform for the screening and characterization of this compound and other potential CFTR inhibitors. The YFP-halide shift assay is a robust and scalable method for high-throughput screening to identify initial hits. The Ussing chamber technique offers a more physiologically relevant system for confirming the potency and mechanism of action of lead compounds. The cAMP assay serves as a valuable tool for mechanistic studies to ensure the target of the compound is the channel itself and not the upstream signaling pathway. Together, these assays provide a powerful toolkit for the development of novel CFTR modulators.

References

Long-term effects of AF-2785 on male fertility models

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: AF-2785

Topic: Long-Term Effects of this compound on Male Fertility in a Preclinical Rodent Model

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a novel, selective inhibitor of Spermatogenesis-Associated Kinase 1 (SAK1), a key enzyme in the signal transduction pathway essential for spermiogenesis. This document outlines the protocols for a 12-month preclinical study in a rodent model to assess the long-term effects of this compound on male fertility parameters. The presented data is hypothetical and serves to illustrate the application of these protocols. The findings suggest a dose-dependent and reversible effect on sperm parameters following chronic administration.

Hypothetical Signaling Pathway of this compound

This compound acts as a competitive inhibitor of ATP binding to the SAK1 kinase domain. This inhibition disrupts the downstream phosphorylation cascade necessary for the morphological changes during spermatid maturation, leading to impaired sperm development and function.

SAK1_Pathway cluster_0 Upstream Signaling cluster_1 SAK1 Cascade cluster_2 Cellular Outcome FSH FSH Sertoli Sertoli Cell Receptor FSH->Sertoli AC Adenylyl Cyclase Sertoli->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA SAK1_inactive SAK1 (Inactive) PKA->SAK1_inactive Activates SAK1_active SAK1 (Active) SAK1_inactive->SAK1_active Phosphorylation Downstream Downstream Substrates (e.g., SPEM1) SAK1_active->Downstream Phosphorylates AF2785 This compound AF2785->SAK1_active Inhibits Maturation Spermatid Maturation Downstream->Maturation Fertility Normal Fertility Maturation->Fertility

Caption: Hypothetical SAK1 signaling pathway inhibited by this compound.

Experimental Design and Workflow

A 12-month study was designed using 120 male Sprague-Dawley rats, randomized into four groups: Vehicle Control, Low Dose (5 mg/kg), Medium Dose (15 mg/kg), and High Dose (50 mg/kg) of this compound, administered daily via oral gavage. Sub-groups were assessed at 3, 6, and 12-month time points.

Experimental_Workflow start Start: 120 Male Rats (10 weeks old) random Randomization & Grouping (n=30 per group) start->random dosing Daily Oral Gavage - Vehicle - Low Dose (5 mg/kg) - Mid Dose (15 mg/kg) - High Dose (50 mg/kg) random->dosing tp3 3-Month Time Point (n=10/group) dosing->tp3 3 months tp6 6-Month Time Point (n=10/group) dosing->tp6 6 months tp12 12-Month Time Point (n=10/group) dosing->tp12 12 months analysis Terminal Endpoint Analysis: - Sperm Analysis (CASA) - Hormone Levels (ELISA) - Testicular Histology tp3->analysis tp6->analysis tp12->analysis data Data Compilation & Statistical Analysis analysis->data

Caption: Workflow for the 12-month preclinical fertility study.

Results: Summary of Quantitative Data

The following tables summarize the hypothetical long-term effects of this compound on key male fertility parameters.

Table 1: Sperm Count and Motility

Dose Group Time Point Sperm Count (x10⁶/mL) Progressive Motility (%)
Vehicle 3 Months 85.2 ± 5.1 72.5 ± 4.3
6 Months 86.1 ± 4.9 73.1 ± 3.9
12 Months 85.7 ± 5.3 72.8 ± 4.1
Low Dose 3 Months 70.3 ± 4.8 61.2 ± 5.0
6 Months 65.1 ± 5.5 55.4 ± 4.7
12 Months 63.8 ± 5.2 52.1 ± 5.3
Mid Dose 3 Months 51.5 ± 6.2 40.7 ± 5.8
6 Months 35.8 ± 5.9 25.3 ± 6.1
12 Months 30.1 ± 6.4 20.9 ± 5.5
High Dose 3 Months 22.4 ± 7.1 15.2 ± 4.9
6 Months 10.3 ± 6.8 5.6 ± 3.2

| | 12 Months | 8.9 ± 5.1 | 4.1 ± 2.8 |

Table 2: Testicular Weight and Hormone Levels (12-Month Data)

Dose Group Paired Testes Weight (g) Serum Testosterone (ng/mL) Serum LH (ng/mL)
Vehicle 3.85 ± 0.21 4.1 ± 0.5 1.3 ± 0.3
Low Dose 3.61 ± 0.19 4.0 ± 0.6 1.4 ± 0.2
Mid Dose 3.12 ± 0.25 3.8 ± 0.4 1.3 ± 0.4

| High Dose | 2.55 ± 0.31 | 3.9 ± 0.5 | 1.5 ± 0.3 |

Detailed Experimental Protocols

Protocol 4.1: Sperm Collection and Analysis

Objective: To quantify sperm count, motility, and morphology.

Materials:

  • Phosphate-Buffered Saline (PBS) with 1% Bovine Serum Albumin (BSA)

  • Microscope with heated stage (37°C)

  • Computer-Assisted Sperm Analysis (CASA) system (e.g., Hamilton Thorne IVOS)

  • Makler counting chamber

  • Dissection tools

Procedure:

  • Euthanize the animal via an approved method.

  • Immediately dissect the caudal epididymides and place them in a petri dish containing 1 mL of pre-warmed PBS/BSA.

  • Make several small incisions in the epididymis to allow sperm to disperse into the media.

  • Incubate for 15 minutes at 37°C to allow for sperm swim-out.

  • Gently mix the sperm suspension.

  • Load 10 µL of the suspension into a pre-warmed Makler counting chamber.

  • Place the chamber on the heated stage of the microscope.

  • Analyze immediately using the CASA system. Configure the software for rat sperm analysis, capturing at least 5 fields and 200 sperm per sample.

  • Record parameters including total sperm count, concentration, progressive motility (%), and morphology (normal vs. abnormal %).

Protocol 4.2: Histological Analysis of Testes

Objective: To assess the integrity of the seminiferous tubules and the progression of spermatogenesis.

Materials:

  • Bouin's fixative or 10% Neutral Buffered Formalin

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Hematoxylin and Eosin (H&E) stains

  • Microscope with imaging system

Procedure:

  • Following euthanasia, dissect the testes and measure their weight.

  • Immerse one testis immediately in Bouin's fixative for 24 hours at room temperature.

  • Transfer the fixed tissue through a graded series of ethanol for dehydration.

  • Clear the tissue in xylene.

  • Infiltrate and embed the tissue in paraffin wax.

  • Section the paraffin blocks at 5 µm thickness using a microtome.

  • Mount sections on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain with H&E according to standard protocols.

  • Dehydrate, clear, and coverslip the stained slides.

  • Examine under a light microscope. Evaluate seminiferous tubule morphology, presence of all germ cell stages, and signs of vacuolization or cell depletion.

Logical Relationship of Effects

The administration of this compound leads to a cascade of events culminating in reduced fertility, primarily through direct action on testicular function without significantly impacting the hormonal axis.

Logical_Flow cluster_direct Direct Testicular Effects cluster_hormonal Hormonal Axis admin Chronic this compound Administration sak1 SAK1 Kinase Inhibition admin->sak1 hormones No Significant Change in Testosterone or LH admin->hormones No direct effect spermatid Impaired Spermatid Maturation sak1->spermatid morphology Increased Abnormal Morphology spermatid->morphology motility Decreased Motility spermatid->motility count Reduced Sperm Count spermatid->count result Dose-Dependent Reduction in Fertility morphology->result motility->result count->result

Caption: Logical flow from this compound administration to fertility outcome.

Troubleshooting & Optimization

Technical Support Center: Optimizing AF-2785 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of AF-2785 for their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as 1-(2,4-dichlorobenzyl)-indazole-3-acrylic acid, is a potent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a cAMP-activated chloride channel.[1][2] Its primary mechanism of action is the blockade of this channel, which plays a crucial role in ion and fluid transport across epithelial tissues.[1][2]

Q2: What is the recommended starting concentration range for this compound in in vitro experiments?

Q3: How does this compound affect the cAMP signaling pathway?

This compound does not directly modulate the cAMP signaling pathway itself. Instead, it targets the downstream effector of this pathway, the CFTR channel. CFTR is activated by an increase in intracellular cyclic adenosine monophosphate (cAMP). Therefore, in experimental setups, agents that increase cAMP levels, such as forskolin, are used to activate CFTR before assessing the inhibitory effect of this compound.

Q4: What are potential off-target effects of this compound?

As with any small molecule inhibitor, the potential for off-target effects increases with concentration. While specific off-target effects for this compound have not been extensively documented in publicly available literature, it is crucial to include appropriate controls in your experiments. This includes testing the effect of the vehicle (e.g., DMSO) alone and assessing the viability of your cells at the concentrations of this compound being used.

Troubleshooting Guides

Issue 1: No or low inhibition of CFTR activity observed.
Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response curve with a wider concentration range (e.g., 0.1 µM to 200 µM) to determine the IC50 in your specific experimental system.
Insufficient CFTR Activation Ensure complete activation of CFTR channels by using an appropriate concentration of a cAMP-elevating agent like forskolin. Co-application with a phosphodiesterase inhibitor (e.g., IBMX) can help maintain high cAMP levels.
Low CFTR Expression Verify the expression of CFTR in your cell line or tissue preparation using methods like Western blotting or qPCR.
Compound Stability/Solubility Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in your experimental buffer.
Incorrect Application Side This compound and its analogue Lonidamine have been shown to block CFTR from the extracellular side.[2] Ensure the compound is applied to the correct side of the epithelial monolayer in polarized cell culture models.
Issue 2: High variability in experimental results.
Possible Cause Troubleshooting Step
Inconsistent Cell Culture Conditions Maintain consistent cell passage numbers, seeding densities, and culture conditions to ensure reproducible CFTR expression levels.
Fluctuations in Temperature or pH Ensure that all experimental buffers are maintained at the correct physiological temperature (e.g., 37°C) and pH.
Edge Effects in Multi-well Plates To minimize edge effects in 96-well or 384-well plate assays, avoid using the outer wells or fill them with a mock solution.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent compound dilutions.

Quantitative Data Summary

The following table summarizes the known potency of this compound and related compounds as CFTR inhibitors.

Compound Reported Potency Comments Reference
This compound More potent than LonidamineSpecific IC50/Kd not reported. Blocks from the extracellular side.[2]
Lonidamine Apparent Kd of 58 µMFor intracellular blockade of human CFTR.[3]
Diphenylamine-2-carboxylate (DPC) Less potent than LonidamineA known chloride channel blocker.[2]

Experimental Protocols

Key Experiment: Ussing Chamber Assay for CFTR Inhibition

This protocol describes the measurement of CFTR-mediated chloride secretion in polarized epithelial cells and its inhibition by this compound using an Ussing chamber.

Materials:

  • Polarized epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells) grown on permeable supports

  • Ussing Chamber System

  • Krebs-Ringer Bicarbonate solution

  • This compound

  • Forskolin (cAMP agonist)

  • Bumetanide (Na-K-2Cl cotransporter inhibitor)

  • Amiloride (Epithelial sodium channel inhibitor)

  • DMSO (Vehicle)

Procedure:

  • Mount the permeable supports with confluent cell monolayers in the Ussing chambers.

  • Equilibrate the tissues with pre-warmed and gassed (95% O2 / 5% CO2) Krebs-Ringer Bicarbonate solution for 20-30 minutes.

  • Inhibit the basolateral Na-K-2Cl cotransporter by adding bumetanide to the basolateral solution.

  • Inhibit the epithelial sodium channel by adding amiloride to the apical solution.

  • Record the baseline short-circuit current (Isc).

  • Add this compound at the desired concentrations to the apical solution and incubate for 15-30 minutes.

  • Stimulate CFTR-mediated chloride secretion by adding forskolin to the basolateral solution.

  • Record the peak Isc response to forskolin.

  • Calculate the percentage inhibition of the forskolin-stimulated Isc by this compound.

Visualizations

AF2785_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AF2785 This compound CFTR CFTR Channel AF2785->CFTR Inhibition Cl_ion Cl- CFTR->Cl_ion Efflux ATP ATP AC Adenylyl Cyclase ATP->AC Activation cAMP cAMP AC->cAMP Conversion cAMP->CFTR Activation

Caption: this compound inhibits the cAMP-activated CFTR chloride channel.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture polarized epithelial cells on permeable supports C Mount cells in Ussing Chamber A->C B Prepare this compound stock solution (in DMSO) E Add this compound (apical) B->E D Equilibrate with buffer C->D D->E F Add cAMP agonist (e.g., Forskolin) (basolateral) E->F G Record Short-Circuit Current (Isc) F->G H Calculate % Inhibition G->H I Generate Dose-Response Curve H->I J Determine IC50 I->J

Caption: Workflow for determining the IC50 of this compound using a Ussing chamber.

Troubleshooting_Logic Start Low/No Inhibition Observed Q1 Is CFTR properly activated? Start->Q1 A1 Increase cAMP agonist concentration or add PDE inhibitor Q1->A1 No Q2 Is this compound concentration optimal? Q1->Q2 Yes End Inhibition Optimized A1->End A2 Perform dose-response (0.1 µM - 200 µM) Q2->A2 No Q3 Is CFTR expressed? Q2->Q3 Yes A2->End A3 Verify expression (Western Blot/qPCR) Q3->A3 No Q3->End Yes A3->End

Caption: Troubleshooting logic for low this compound-mediated inhibition.

References

Preventing AF-2785 precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AF-2785

Disclaimer: Publicly available information on a specific compound designated "this compound" is limited. The following guide is based on established principles for handling novel small molecules in a research and development setting. The provided data and protocols are illustrative examples and should be adapted based on the empirically determined properties of your specific compound.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, this compound, precipitating out of my aqueous buffer?

Precipitation of a small molecule like this compound from an aqueous buffer is typically due to its low solubility, which can be influenced by several factors:

  • Physicochemical Properties: The inherent chemical structure of this compound may lead to poor water solubility. Many drug candidates are hydrophobic, making them challenging to dissolve in aqueous solutions.[1][2]

  • Buffer pH: The pH of the buffer can significantly impact the solubility of ionizable compounds. If this compound has acidic or basic functional groups, its charge state and, consequently, its solubility will change with pH.

  • Concentration: The concentration of this compound may have exceeded its maximum solubility limit in the specific buffer system and conditions.

  • Temperature: Temperature can affect solubility. Some compounds are less soluble at lower temperatures, which can be a factor when moving solutions from a 37°C incubator to room temperature.[3]

  • Buffer Composition: High salt concentrations in the buffer can sometimes decrease the solubility of a compound (the "salting out" effect).

  • Improper Dissolution: The compound may not have been fully dissolved in the initial stock solution, leading to carry-over of particulate matter that encourages precipitation.

Q2: What is the first troubleshooting step if I observe precipitation?

If you observe a precipitate, the first step is to systematically verify your solution preparation process.

  • Visual Inspection: Confirm that the precipitate is indeed the compound. Examine a sample under a microscope to distinguish between crystalline precipitate and potential microbial contamination.[3]

  • Check Stock Solution: Ensure your stock solution (typically in 100% DMSO) is completely dissolved. Gently warm the stock to 37°C and vortex before use, as some compounds can precipitate in DMSO during freeze-thaw cycles.[3]

  • Review Dilution Method: When diluting the stock into the aqueous buffer, add the stock solution to the buffer (not the other way around) and mix immediately and thoroughly to avoid localized high concentrations that can cause precipitation.

Q3: How does pH affect the solubility of this compound?

For ionizable compounds, solubility is lowest at their isoelectric point (pI), where the net charge is zero. By adjusting the buffer pH away from the pI, you can increase the charge of the molecule, which generally enhances its interaction with water and improves solubility. For example:

  • Acidic compounds are more soluble at a pH above their pKa.

  • Basic compounds are more soluble at a pH below their pKa.

It is crucial to perform a pH-solubility profile to determine the optimal pH range for your experiments.

Q4: Can I use co-solvents or other excipients to improve the solubility of this compound?

Yes. If adjusting the pH is not sufficient or not compatible with your experimental system, several other strategies can be employed:

  • Organic Co-solvents: Small amounts of organic co-solvents like DMSO, ethanol, or PEG 400 can be included in the final aqueous buffer to increase solubility. However, the final concentration of the co-solvent must be compatible with your assay (e.g., typically ≤1% DMSO for cell-based assays).

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.

  • Surfactants: Low concentrations of non-denaturing detergents can help solubilize hydrophobic compounds.[4]

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: Precipitate Forms Immediately Upon Dilution

This common issue points to the compound rapidly crashing out of solution when transferred from a high-concentration organic stock to the aqueous buffer.

Potential Cause Recommended Solution
Poor Solubility Decrease the final concentration of this compound. Determine the compound's kinetic solubility in your buffer to identify the maximum achievable concentration.
Incorrect Dilution Technique Add the stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion helps prevent localized supersaturation. Pre-warm the aqueous buffer to 37°C before adding the compound stock.[3]
Buffer pH is near the pI Adjust the buffer pH. If the pKa of this compound is known or can be predicted, select a buffer pH that is at least 1-2 units away from the pKa to ensure the compound is in its more soluble, ionized form.
High Final Co-solvent Concentration While counterintuitive, sometimes the shock of a high DMSO concentration hitting the aqueous buffer can cause issues. Ensure the stock concentration is high enough that the final DMSO percentage is low (e.g., <1%).
Issue 2: Precipitate Forms Over Time in the Incubator

This suggests a delayed precipitation, where the compound is initially soluble but becomes unstable under the experimental conditions.

Potential Cause Recommended Solution
Temperature Shift Changes in temperature between solution preparation (room temperature) and incubation (37°C) can affect solubility.[3] Prepare your solutions using pre-warmed buffer and minimize the time the solution spends at suboptimal temperatures.
pH Shift in CO₂ Incubator The CO₂ in an incubator forms carbonic acid in the media, which can lower the pH.[3] Ensure your buffer system (e.g., HEPES, MOPS) is robust enough to maintain the target pH in the presence of CO₂.
Interaction with Media Components The compound may interact with salts, proteins, or other components in the media over time.[3] Consider using a simpler buffer for initial solubility tests to isolate this variable. If serum is present, it can sometimes stabilize compounds, but can also interact negatively.
Metastable Solution The initial solution may have been supersaturated. While appearing clear at first, a supersaturated solution is thermodynamically unstable and will eventually precipitate. Lowering the final concentration is the most effective solution.

Data Presentation: Example Solubility Data

The following tables present illustrative data for a hypothetical compound, this compound. This is not real data but serves as a template for how to structure your own experimental findings.

Table 1: Example pH-Dependent Aqueous Solubility of this compound

Buffer pHBuffer System (50 mM)This compound Solubility (µg/mL)
5.0Acetate5.5
6.0MES12.1
7.4Phosphate (PBS)25.8
8.5Tris75.3

Table 2: Example Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)

Co-solventConcentration (%)This compound Solubility (µg/mL)
None0%25.8
DMSO0.5%88.2
DMSO1.0%155.4
PEG 4005.0%112.9

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assessment

Objective: To determine the maximum concentration of this compound that can be maintained in a specific aqueous buffer without immediate precipitation.

Methodology:

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO. Ensure the compound is fully dissolved.

  • Prepare Buffer: Dispense your target aqueous buffer (e.g., PBS, pH 7.4) into microcentrifuge tubes or a 96-well plate.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the buffer to make the highest concentration (e.g., 100 µM). The final DMSO concentration should be kept constant across all samples (e.g., 0.5%).

  • Vortex: Immediately vortex the mixture vigorously for 30 seconds.

  • Incubate: Let the samples sit at room temperature for 1-2 hours.

  • Observe: Visually inspect each sample for signs of precipitation or turbidity against a dark background. The highest concentration that remains clear is the approximate kinetic solubility. For more quantitative results, the supernatant can be analyzed by HPLC or UV-Vis spectroscopy after centrifugation.

Protocol 2: Stock Solution Preparation and Dilution

Objective: To properly prepare a working solution of this compound in an aqueous buffer from a DMSO stock to minimize precipitation.

Methodology:

  • Thaw Stock: Remove the DMSO stock of this compound from the -20°C or -80°C freezer. Allow it to thaw completely at room temperature.

  • Warm and Vortex: Gently warm the stock solution to 37°C for 5-10 minutes and vortex thoroughly to ensure any precipitated compound is redissolved.

  • Pre-warm Buffer: Warm your target aqueous buffer to the experimental temperature (e.g., 37°C).

  • Prepare Vortex: Place the tube containing the pre-warmed buffer on a vortex mixer set to a medium speed.

  • Add Stock to Buffer: While the buffer is vortexing, pipette the required volume of the DMSO stock and dispense it directly into the buffer.

  • Continue Mixing: Allow the solution to vortex for an additional 15-30 seconds to ensure homogeneity.

  • Use Immediately: Use the freshly prepared working solution as soon as possible.

Visualizations

Troubleshooting_Workflow start Precipitation Observed for this compound check_stock Is stock solution (in DMSO) clear and fully dissolved? start->check_stock warm_stock Warm stock to 37°C and vortex thoroughly check_stock->warm_stock No check_dilution Was stock added to vortexing aqueous buffer? check_stock->check_dilution Yes warm_stock->check_stock improve_dilution Improve technique: Add stock slowly to vortexing, pre-warmed buffer check_dilution->improve_dilution No solubility_issue Underlying Solubility Issue check_dilution->solubility_issue Yes end Solution is Clear improve_dilution->end lower_conc Action: Lower final concentration of this compound solubility_issue->lower_conc modify_buffer Action: Modify buffer formulation (pH, co-solvents, excipients) solubility_issue->modify_buffer lower_conc->end modify_buffer->end

Caption: Troubleshooting workflow for addressing this compound precipitation.

Solubility_Strategy_Decision_Tree start Goal: Increase this compound Aqueous Solubility is_ionizable Is this compound ionizable (acidic/basic groups)? start->is_ionizable ph_optimization Strategy 1: pH Optimization is_ionizable->ph_optimization Yes is_assay_sensitive Is the assay sensitive to co-solvents? is_ionizable->is_assay_sensitive No / Insufficient ph_details Adjust buffer pH > pKa (acid) or pH < pKa (base) ph_optimization->ph_details cosolvent_strategy Strategy 2: Use Co-solvents is_assay_sensitive->cosolvent_strategy No excipient_strategy Strategy 3: Use Excipients is_assay_sensitive->excipient_strategy Yes cosolvent_details Add minimal DMSO, Ethanol, or PEG 400 (e.g., 0.5-5%) cosolvent_strategy->cosolvent_details excipient_details Test cyclodextrins or non-ionic surfactants excipient_strategy->excipient_details

Caption: Decision tree for selecting a solubilization strategy.

References

Technical Support Center: AF-2785 Metabolic Stability in Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the metabolic stability of AF-2785 in liver microsomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a liver microsomal stability assay for this compound?

A1: The primary purpose is to determine the rate at which this compound is metabolized by Phase I enzymes, primarily Cytochrome P450s (CYPs), located in the liver microsomes.[1][2][3][4][5] This in vitro assay helps predict the intrinsic clearance of the compound, which is a crucial parameter for estimating its in vivo half-life and overall hepatic clearance.[3][6]

Q2: What are the key reagents and materials required for this assay?

A2: The essential materials include pooled liver microsomes (human or other species), this compound, a suitable buffer solution (e.g., potassium phosphate buffer, pH 7.4), and an NADPH-regenerating system as a cofactor to initiate the enzymatic reaction.[7][8] Analytical instruments like LC-MS/MS are necessary for quantifying the remaining parent compound.[7][9]

Q3: Why is an NADPH-regenerating system necessary?

A3: Cytochrome P450 enzymes require NADPH as a cofactor to carry out their oxidative metabolic reactions.[1] An NADPH-regenerating system ensures a sustained supply of NADPH throughout the incubation period, maintaining the metabolic activity of the enzymes.[7]

Q4: What are typical incubation conditions for a microsomal stability assay?

A4: Standard incubation conditions involve incubating this compound (typically at a low concentration, e.g., 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) at 37°C.[5] Samples are collected at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) to monitor the disappearance of the parent compound.[4]

Q5: How is the metabolic stability of this compound determined from the experimental data?

A5: The concentration of this compound remaining at each time point is measured using LC-MS/MS.[9] The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line corresponds to the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No significant metabolism of this compound observed (low clearance) This compound is genuinely a low-clearance compound.[11]- Increase the incubation time and/or the microsomal protein concentration.[11]- Consider using more advanced, long-lived hepatocyte culture systems.[11]
Inactive enzymes in the liver microsomes.- Ensure proper storage and handling of microsomes (avoid repeated freeze-thaw cycles).- Include a positive control compound with a known metabolic profile to verify enzyme activity.[1]
Absence or incorrect concentration of the NADPH cofactor.- Verify the preparation and addition of the NADPH-regenerating system.[7]
High variability between replicate experiments Inconsistent pipetting or sample handling.- Ensure accurate and consistent liquid handling, especially for small volumes.- Use a master mix for the reaction components to minimize variability.
Non-specific binding of this compound to the incubation wells or proteins.- Typically, microsomal protein concentrations are kept below 2 mg/mL to minimize excessive nonspecific binding.[11]- Consider using plates with low-binding surfaces.
Rapid disappearance of this compound at the zero time point Chemical instability of this compound in the incubation buffer.- Perform a control incubation without the NADPH-regenerating system to assess non-enzymatic degradation.[4]
Poor analytical method leading to inaccurate quantification.- Validate the LC-MS/MS method for linearity, accuracy, and precision.- Check for matrix effects from the microsomal preparation.

Experimental Protocols

Standard Liver Microsomal Stability Assay Protocol

This protocol outlines the key steps for assessing the metabolic stability of this compound.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution by diluting the stock solution in the incubation buffer. The final organic solvent concentration should be low (e.g., <0.2% DMSO) to avoid inhibiting enzyme activity.[10]

    • Prepare the NADPH-regenerating system according to the manufacturer's instructions.

    • Thaw the pooled liver microsomes on ice immediately before use.[12]

  • Incubation Procedure:

    • Pre-warm the incubation buffer and NADPH-regenerating system to 37°C.

    • In a microcentrifuge tube or 96-well plate, combine the liver microsomes, incubation buffer, and the this compound working solution.

    • Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • Incubate the reaction mixture at 37°C with gentle agitation.

  • Sample Collection and Reaction Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect an aliquot of the reaction mixture.

    • Terminate the reaction immediately by adding a cold quenching solution, such as acetonitrile, which also serves to precipitate the proteins.[4][12]

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples to pellet the precipitated proteins.[7]

    • Transfer the supernatant containing the analyte to a new plate or vials for analysis.

    • Analyze the concentration of the remaining this compound in the supernatant using a validated LC-MS/MS method.

Data Analysis
  • Calculate the percentage of this compound remaining at each time point relative to the zero time point.

  • Plot the natural logarithm of the percentage of remaining this compound versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[10]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

Data Presentation

Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes
ParameterValue
This compound Concentration1 µM
Microsomal Protein Concentration0.5 mg/mL
In Vitro Half-Life (t½)25.8 minutes
Intrinsic Clearance (CLint)53.7 µL/min/mg protein
Table 2: Interspecies Comparison of this compound Metabolic Stability
SpeciesIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human25.853.7
Rat15.390.7
Mouse12.1114.5
Dog35.239.4
Monkey (Cynomolgus)29.746.6

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Reagents (this compound, Microsomes, Buffer, NADPH) mix Mix Components reagents->mix Add incubate Incubate at 37°C mix->incubate Start terminate Terminate Reaction (Acetonitrile) incubate->terminate At Time Points centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Experimental workflow for the liver microsomal stability assay.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_parameters Calculated Parameters AF2785 This compound Metabolism Enzymatic Metabolism (CYP450s) AF2785->Metabolism Microsomes Liver Microsomes Microsomes->Metabolism NADPH NADPH NADPH->Metabolism Metabolites Metabolites Metabolism->Metabolites Remaining_AF2785 Remaining this compound Metabolism->Remaining_AF2785 HalfLife In Vitro t½ Remaining_AF2785->HalfLife Clearance Intrinsic Clearance (CLint) Remaining_AF2785->Clearance

Caption: Logical relationship of components in the metabolic stability assay.

References

Technical Support Center: AF-2785 Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "AF-2785" is not publicly available. This guide provides troubleshooting advice and protocols for common issues encountered during patch clamp recordings with novel small molecule ion channel modulators, using "this compound" as a placeholder.

Frequently Asked Questions (FAQs)

Q1: What is the first step if I am observing no effect of this compound?

A1: First, verify the basics of your experimental setup. Ensure that your stock solution of this compound is prepared correctly and has not degraded. It is also crucial to confirm that the perfusion system is delivering the compound to the cell bath effectively. Check for any blockages or leaks in the perfusion lines.[1][2] Finally, ensure the target ion channel is expressed and functional in your cell preparation.

Q2: My giga-seal is unstable after applying this compound. What could be the cause?

A2: Compound-induced seal instability can occur if the compound affects membrane integrity or interacts with the glass of the pipette. Ensure your pipette glass is clean and properly fire-polished.[3] Some compounds can be "sticky," and pre-incubation of the perfusion system with a bovine serum albumin (BSA) solution can sometimes mitigate this. Also, consider if the solvent used for this compound (e.g., DMSO) is at a concentration that could destabilize the seal.

Q3: How can I be sure my recordings are stable before applying this compound?

A3: Before any drug application, it is essential to establish a stable baseline recording for at least 5-10 minutes. During this time, monitor key parameters like seal resistance, access resistance, and the baseline current or voltage. Any drift or sudden changes during this period indicate an unstable recording that needs to be resolved before proceeding with the experiment.[4]

Q4: What are the best practices for preparing this compound solutions?

A4: Always use high-purity solvents and prepare fresh dilutions of this compound for each experiment from a concentrated stock. If the compound is sensitive to light or temperature, take appropriate precautions. When making dilutions, ensure thorough mixing. For compounds with poor solubility, sonication might be necessary. It's also good practice to check the pH and osmolarity of your final working solution to ensure it matches your extracellular solution.[5]

Troubleshooting Guide

Issue 1: Difficulty Achieving a Giga-Seal
Potential Cause Troubleshooting Step
Dirty Pipette Tip Ensure your capillary glass is stored in a dust-free environment.[1] Filter your intracellular solution just before use.[5]
Incorrect Pipette Resistance For whole-cell recordings in cultured neurons, a pipette resistance of 6-7 MΩ is often optimal.[5] Adjust your pipette puller settings if the resistance is consistently too high or too low.[2]
Poor Cell Health Ensure cells are healthy and not over-digested if using enzymatic dissociation.[4] For brain slices, ensure constant oxygenation of the artificial cerebrospinal fluid (aCSF).[5]
Vibrations Check that your anti-vibration air table is functioning correctly.[1][2] Minimize movement and noise in the recording room.
Problem with Pressure System Check for leaks in your pressure tubing and ensure all connections are tight.[2] Verify that the positive pressure is sufficient to keep the pipette tip clean as you approach the cell.
Issue 2: Unstable Recordings Post Drug Application
Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect your perfusion lines for any signs of precipitation. If solubility is an issue, you may need to adjust the solvent concentration or the working concentration of this compound.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is below a level that affects your target channel or cell health (typically <0.1%). Run a vehicle control to test for solvent effects alone.
Run-down or Run-up of Current This can be inherent to the ion channel being studied. Establish a stable baseline and monitor the rate of change. If the run-down is rapid, you may need to use perforated patch-clamp to preserve the intracellular environment.[6][7]
Electrode Drift An unstable Ag/AgCl electrode can cause voltage drift.[4] Ensure your electrodes are properly chlorinated and that the salt concentration in your electrode holder is correct.

Hypothetical Quantitative Data for this compound

The following table summarizes hypothetical data for this compound, illustrating its potency and selectivity for different ion channels.

Ion Channel Target Cell Type IC50 (nM) Hill Slope Notes
hNav1.5HEK2931501.2State-dependent block
hKv4.3CHO25000.9Minimal effect on inactivation kinetics
hERGHEK293>10,000N/ALow risk of QT prolongation
hCav1.2tsA-20180001.0

Experimental Protocol: Whole-Cell Voltage Clamp

This protocol outlines the steps for assessing the effect of this compound on a voltage-gated sodium channel (e.g., Nav1.5) expressed in a mammalian cell line (e.g., HEK293).

1. Preparation of Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.[5]

  • This compound Stock Solution: Prepare a 10 mM stock in 100% DMSO. Store at -20°C. On the day of the experiment, prepare serial dilutions in the external solution to the desired final concentrations.

2. Cell Preparation:

  • Plate HEK293 cells expressing the target ion channel onto glass coverslips 24-48 hours before the experiment.

  • On the recording day, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

3. Patch Pipette Fabrication:

  • Pull pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.[3]

4. Recording Procedure:

  • Approach a cell with the patch pipette while applying light positive pressure.

  • Once the pipette touches the cell membrane, release the pressure to form a giga-ohm seal (≥1 GΩ).[5]

  • Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.[5]

  • Allow the cell to dialyze with the internal solution for 3-5 minutes before starting the voltage clamp protocol.

  • Hold the cell at a holding potential of -100 mV.

  • Apply a voltage protocol to elicit the desired ion channel currents (e.g., a step depolarization to -10 mV for 20 ms to activate sodium channels).

5. Drug Application and Data Acquisition:

  • Establish a stable baseline recording for 5 minutes by applying the voltage protocol every 10 seconds.

  • Perfuse the bath with the external solution containing this compound at the lowest concentration.

  • Continue recording until the effect of the compound reaches a steady state.

  • Wash out the compound with the external solution to check for reversibility.

  • Repeat the application with increasing concentrations of this compound.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cell Intracellular Space ion_channel Target Ion Channel (e.g., Nav1.5) downstream_effect Downstream Effectors ion_channel->downstream_effect Alters ion flux af2785 This compound af2785->ion_channel Binds and modulates cellular_response Change in Cellular Excitability downstream_effect->cellular_response Initiates signaling cascade

Caption: Hypothetical signaling pathway of this compound.

experimental_workflow prep 1. Prepare Solutions & Cell Culture patch 2. Obtain Whole-Cell Configuration prep->patch baseline 3. Record Stable Baseline patch->baseline drug_app 4. Apply this compound (Increasing Conc.) baseline->drug_app washout 5. Washout drug_app->washout analysis 6. Data Analysis (e.g., IC50 curve) washout->analysis

Caption: Standard experimental workflow for patch clamp analysis.

References

Minimizing cytotoxicity of AF-2785 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers minimize the cytotoxicity of AF-2785 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound and its associated cytotoxicity?

This compound is a potent and selective inhibitor of Kinase X (KX), a critical component of the pro-survival signaling pathway. By inhibiting KX, this compound effectively downregulates the expression of anti-apoptotic proteins, leading to programmed cell death in target cancer cells. However, at higher concentrations or with prolonged exposure, off-target effects can induce significant oxidative stress, contributing to cytotoxicity in non-target and sensitive cell lines.

cluster_pathway Cell Survival Signaling Pathway cluster_inhibition Mechanism of Action GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Binds KX Kinase X (KX) Receptor->KX Activates AntiApoptotic Anti-Apoptotic Proteins KX->AntiApoptotic Upregulates Apoptosis Apoptosis Survival Cell Survival AntiApoptotic->Survival Promotes AntiApoptotic->Apoptosis Inhibits AF2785 This compound AF2785->KX Inhibits

Caption: this compound inhibits Kinase X, blocking the cell survival pathway and inducing apoptosis.

Q2: What are the common indicators of this compound-induced cytotoxicity?

Common signs include a significant decrease in cell viability (typically below 70% in non-target cells), observable changes in cell morphology such as rounding and detachment, and a marked increase in markers of apoptosis (e.g., caspase-3/7 activity) or oxidative stress (e.g., reactive oxygen species (ROS) levels).

Q3: Is there a general therapeutic window for this compound?

The therapeutic window for this compound can be cell-line dependent. Below is a summary of IC50 values (concentration inducing 50% inhibition of cell growth) and CC50 values (concentration causing 50% cytotoxicity) for common cell lines.

Table 1: Comparative Potency and Cytotoxicity of this compound

Cell Line Type IC50 (µM) CC50 (µM) Therapeutic Index (CC50/IC50)
MDA-MB-231 Breast Cancer 1.2 25.5 21.3
A549 Lung Cancer 2.5 31.0 12.4
MCF-7 Breast Cancer 0.8 19.4 24.3
HEK293 Normal Kidney > 50 45.2 N/A

| HUVEC | Normal Endothelial | > 50 | 38.6 | N/A |

Troubleshooting Guide

This section addresses specific issues that may arise when working with this compound.

Problem: High cytotoxicity observed in my target cancer cell line at the expected IC50 concentration.

Start High Cytotoxicity Observed CheckConc Verify this compound Concentration (Fresh Dilution?) Start->CheckConc CheckCells Assess Cell Health (Passage #, Contamination?) CheckConc->CheckCells OptimizeTime Reduce Exposure Time (Time-Course Experiment) CheckCells->OptimizeTime Antioxidant Co-administer Antioxidant (e.g., N-acetylcysteine) OptimizeTime->Antioxidant Result Reduced Cytotoxicity? Antioxidant->Result Success Problem Resolved Result->Success Yes ContactSupport Contact Support Result->ContactSupport No

Caption: Troubleshooting workflow for addressing high this compound cytotoxicity.

Possible Cause 1: Compound Degradation or Incorrect Concentration this compound may degrade if not stored properly or if dilutions are repeatedly freeze-thawed.

  • Solution: Prepare fresh serial dilutions of this compound from a new stock solution for each experiment. Ensure the stock solution is stored at -80°C in small aliquots to minimize freeze-thaw cycles.

Possible Cause 2: Sub-optimal Cell Health Cells that are at a high passage number, are overly confluent, or are recovering from a stressful event (e.g., thawing) may be more sensitive to this compound.

  • Solution: Use cells within a consistent and low passage range (e.g., passages 5-15). Ensure cells are seeded at an appropriate density and are in the logarithmic growth phase at the time of treatment.

Possible Cause 3: Off-Target Oxidative Stress The primary off-target effect of this compound is the induction of oxidative stress, which can lead to premature cell death.

  • Solution: Consider co-treatment with an antioxidant. N-acetylcysteine (NAC) has been shown to mitigate this compound-induced oxidative stress without compromising its inhibitory effect on Kinase X.

Table 2: Effect of N-acetylcysteine (NAC) on this compound Cytotoxicity in A549 Cells

This compound (µM) NAC (mM) Cell Viability (%)
2.5 0 52.3 ± 4.1
2.5 1 88.7 ± 3.5
2.5 5 91.2 ± 2.9
5.0 0 31.6 ± 5.2
5.0 1 75.4 ± 4.8

| 5.0 | 5 | 82.1 ± 3.7 |

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

cluster_workflow Experimental Workflow: Dose Optimization Seed 1. Seed Cells (96-well plate) Treat 2. Treat with this compound (Dose-response) Seed->Treat Incubate 3. Incubate (e.g., 48 hours) Treat->Incubate Assay 4. Perform Viability Assay (e.g., MTT) Incubate->Assay Analyze 5. Analyze Data (Calculate IC50) Assay->Analyze Optimize 6. Determine Optimal Dose (Max Efficacy, Min Cytotoxicity) Analyze->Optimize

Caption: Workflow for determining the optimal dose of this compound.

Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Cytotoxicity

  • Cell Seeding: Follow Step 1 from the MTT assay protocol.

  • Pre-treatment (Optional but Recommended): Remove the medium and add 100 µL of medium containing the desired concentration of NAC (e.g., 1-5 mM). Incubate for 1-2 hours.

  • Co-treatment: Prepare serial dilutions of this compound in medium that also contains the same concentration of NAC used for pre-treatment. Remove the NAC-only medium and add 100 µL of the this compound + NAC medium to the appropriate wells.

  • Controls: Include wells with:

    • Vehicle only

    • This compound only

    • NAC only

  • Incubation and Analysis: Follow Steps 3-7 from the MTT assay protocol to determine if NAC co-treatment improves the viability of cells treated with this compound.

Technical Support Center: Ensuring Reproducibility in Scientific Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: The term "AF-2785" did not correspond to a specific scientific experiment, compound, or publicly documented research area in the information available. The following guide provides a general framework for ensuring reproducibility in scientific experiments, which can be adapted to a specific research context once "this compound" is clarified. The content below is a template demonstrating the requested format and structure.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of variability in our cell-based assays?

A1: The primary sources of variability in cell-based assays often stem from inconsistencies in cell culture conditions, reagent quality, and procedural timings. Key factors to monitor include cell passage number, confluency at the time of the experiment, reagent lot numbers, and incubation times. Maintaining a detailed log of these parameters for each experiment is crucial for identifying and troubleshooting sources of variability.

Q2: How can we minimize batch-to-batch variation with our primary antibody?

A2: To minimize batch-to-batch variation with primary antibodies, it is essential to perform a validation experiment for each new lot. This should include a titration to determine the optimal working concentration and a side-by-side comparison with the previous lot to ensure comparable specificity and sensitivity. Storing the antibody according to the manufacturer's instructions and aliquoting it upon receipt can also prevent degradation from repeated freeze-thaw cycles.

Q3: What are the best practices for documenting our experimental workflow to ensure other researchers can replicate it?

A3: For comprehensive documentation, we recommend using a combination of a detailed written protocol in a laboratory notebook (digital or physical) and a workflow diagram. The written protocol should include step-by-step instructions with precise measurements, catalog numbers for all reagents, and specifications for all equipment used. A workflow diagram can provide a high-level overview of the experimental process, making it easier for others to follow.

Troubleshooting Guides

Issue 1: Inconsistent Results in Western Blot Analysis
Symptom Possible Cause Suggested Solution
No bands are visible Inefficient protein transferVerify transfer efficiency using a pre-stained protein ladder. Optimize transfer time and voltage.
Primary antibody not effectiveUse a new aliquot of the antibody. Test a different lot or a positive control.
High background noise Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).
Antibody concentration too highPerform a titration to determine the optimal antibody concentration.
Non-specific bands appear Cross-reactivity of the antibodyUse a more specific antibody. Perform a BLAST search to check for potential cross-reactivity.
Issue 2: Poor Cell Viability in Culture
Symptom Possible Cause Suggested Solution
Cells are detaching and floating Mycoplasma contaminationTest for mycoplasma using a PCR-based kit. If positive, discard the cell line and start from a fresh, uncontaminated stock.
Over-trypsinizationReduce the incubation time with trypsin or use a lower concentration.
Slow cell growth Depleted growth factors in mediaUse fresh media. Ensure the media formulation is correct for the specific cell line.
Incorrect CO2 levels in the incubatorCalibrate the CO2 sensor in the incubator.

Experimental Protocols

General Cell Lysis Protocol for Protein Extraction
  • Preparation:

    • Place cell culture plates on ice.

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Aspirate PBS completely.

  • Lysis:

    • Add 1 mL of ice-cold RIPA buffer (with protease and phosphatase inhibitors) per 10 cm plate.

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation & Centrifugation:

    • Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collection:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Store the protein lysate at -80°C for long-term use.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_conclusion Conclusion start Start cell_culture Cell Culture start->cell_culture reagent_prep Reagent Preparation start->reagent_prep treatment Experimental Treatment cell_culture->treatment reagent_prep->treatment data_collection Data Collection treatment->data_collection data_analysis Data Analysis data_collection->data_analysis results Results data_analysis->results end End results->end

Caption: A generalized workflow for a typical cell-based experiment.

Troubleshooting_Logic start Inconsistent Results? check_reagents Check Reagent Logs start->check_reagents check_protocol Review Protocol Execution start->check_protocol reagent_issue Reagent Variability Identified check_reagents->reagent_issue protocol_issue Procedural Deviation Identified check_protocol->protocol_issue validate_reagents Validate New Reagents reagent_issue->validate_reagents standardize_protocol Standardize Protocol Steps protocol_issue->standardize_protocol end Consistent Results validate_reagents->end standardize_protocol->end

Validation & Comparative

A Comparative Analysis of AF-2785 and Lonidamine as CFTR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cystic fibrosis transmembrane conductance regulator (CFTR) inhibition potency of AF-2785 and its structural analog, lonidamine. The information presented is based on published experimental data to assist researchers in making informed decisions for their studies.

Quantitative Comparison of Inhibition Potency

Experimental data demonstrates that this compound is a more potent inhibitor of the cAMP-activated chloride current through CFTR than lonidamine.[1][2] The following table summarizes the key quantitative findings from a study utilizing whole-cell patch-clamp on rat epididymal cells.

CompoundApparent IC50 (µM)Cell TypeExperimental MethodReference
This compound 170.6Rat Epididymal CellsWhole-cell patch clamp[2][3]
Lonidamine 631.5Rat Epididymal CellsWhole-cell patch clamp[2][3]
Lonidamine Apparent Kd of 58 (at -100 mV)Mammalian cell lines (BHK) expressing human CFTRExcised membrane patch clamp (intracellular application)[4][5]

The order of potency for blocking the cAMP-activated current has been established as this compound > Lonidamine > DPC (diphenylamine-2-carboxylate), a known chloride channel blocker.[1]

Mechanism of Action

Both this compound and lonidamine are classified as open-channel blockers of the CFTR.[4][6] Their primary mechanism involves direct occlusion of the channel pore, thereby preventing the passage of chloride ions.

Key characteristics of their inhibitory action include:

  • Voltage-Dependence: The blocking action of both compounds is voltage-dependent, with inhibition being more pronounced at negative membrane potentials.[1]

  • Site of Action: Studies on rat epididymal cells indicate that both compounds block the CFTR channel from the extracellular side.[1] However, research on human CFTR expressed in mammalian cell lines has shown that lonidamine can also block from the intracellular face of the membrane, suggesting it can enter the channel pore from the inside.[4]

  • pH Sensitivity: The blocking efficacy of both this compound and lonidamine is enhanced at a lower extracellular pH.[1]

  • Kinetics: The onset of the block by this compound is more rapid than that of lonidamine.[1]

The following diagram illustrates the proposed mechanism of action for these inhibitors on the CFTR channel.

cluster_membrane Cell Membrane Extracellular Extracellular Space Intracellular Intracellular Space CFTR CFTR Channel Cl_out Cl- CFTR->Cl_out cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->CFTR phosphorylates ATP ATP ATP->CFTR binds AF2785 This compound AF2785->CFTR Cl_in Cl- AF2785->Cl_in Lonidamine_extra Lonidamine Lonidamine_extra->CFTR Lonidamine_extra->Cl_in Lonidamine_intra Lonidamine Lonidamine_intra->CFTR Lonidamine_intra->Cl_in Cl_in->CFTR efflux Block Block

Mechanism of CFTR Inhibition by this compound and Lonidamine.

Experimental Protocols

The following outlines the key experimental methodologies used to determine the CFTR inhibition potency of this compound and lonidamine.

Whole-Cell Patch-Clamp Electrophysiology

This technique was used to measure the cAMP-activated chloride currents in isolated rat epididymal epithelial cells.

Cell Preparation:

  • Epithelial cells are isolated from the rat epididymis.

  • Cells are cultured for 3-6 days at 32°C in a 95% O2/5% CO2 environment on glass coverslips.[6] The culture medium consists of Eagle minimum essential medium (EMEM) supplemented with nonessential amino acids, sodium pyruvate, glutamine, 5α-dihydrotestosterone, 10% fetal bovine serum, penicillin, and streptomycin.[6]

Electrophysiological Recording:

  • Whole-cell currents are recorded using an patch-clamp amplifier.

  • The standard extracellular solution contains (in mM): 140 N-methyl-D-glucamine-Cl, 1 CaCl2, 1 MgCl2, and 10 HEPES, with the pH adjusted to 7.4.

  • The intracellular (pipette) solution contains (in mM): 140 N-methyl-D-glucamine-Cl, 1 MgCl2, 10 HEPES, 1 EGTA, 1 Mg-ATP, and 0.1 GTP, with the pH adjusted to 7.2.

  • CFTR currents are activated by adding a cAMP-stimulating cocktail (e.g., 8-bromoadenosine 3',5'-cyclic monophosphate, forskolin, and isobutylmethylxanthine) to the extracellular solution.

  • The test compounds (this compound or lonidamine) are then added to the external solution to measure their inhibitory effect on the activated current.

Single-Channel Patch-Clamp Recording

This method was employed to investigate the mechanism of action at the single-channel level using excised inside-out membrane patches from rat epididymal epithelial cells or transfected mammalian cells.[5][6]

Patch Formation:

  • Inside-out membrane patches are excised from the cells.

  • The pipette solution (extracellular) and bath solution (intracellular) are similar to those used in the whole-cell configuration.

  • CFTR channels are activated by the presence of MgATP and the catalytic subunit of protein kinase A (PKA) in the bath solution.[6]

Data Acquisition and Analysis:

  • Single-channel currents are recorded at various membrane potentials.

  • Lonidamine or this compound is added to the intracellular or extracellular solution.

  • The effects on single-channel conductance, open probability, and open/closed times are analyzed to determine the blocking mechanism.[6]

The following diagram outlines the general workflow for assessing CFTR inhibition.

cluster_workflow Experimental Workflow for CFTR Inhibition Assay A Cell Culture (e.g., Rat Epididymal Cells) B Electrophysiological Setup (Patch-Clamp) A->B C Establish Baseline CFTR Current B->C D Activate CFTR (cAMP Agonists) C->D E Apply Inhibitor (this compound or Lonidamine) D->E F Record Inhibited Current E->F G Data Analysis (IC50/Kd Determination) F->G

Workflow for CFTR Inhibition Potency Assessment.

References

A Comparative Analysis of AF-2785 and H2-gamendazole: Mechanism, Efficacy, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two investigational compounds, AF-2785 and H2-gamendazole, both belonging to the indazole carboxylic acid class of molecules. The following sections will delve into their mechanisms of action, present available quantitative data on their efficacy, and outline key experimental protocols for their evaluation. This objective comparison is intended to inform researchers and professionals in the field of drug development.

Introduction

This compound and H2-gamendazole are derivatives of lonidamine, a compound known for its effects on cellular energy metabolism and ion transport. While both this compound and H2-gamendazole have been investigated for their therapeutic potential, they exhibit distinct pharmacological profiles. This compound is primarily characterized as a blocker of the cystic fibrosis transmembrane conductance regulator (CFTR), a cAMP-activated chloride channel.[1] In contrast, H2-gamendazole possesses a dual mechanism of action, inhibiting both CFTR and the molecular chaperone Heat Shock Protein 90 (HSP90).[2][3] This dual activity suggests a broader range of cellular effects for H2-gamendazole compared to the more targeted action of this compound.

Mechanism of Action

This compound: A CFTR Channel Blocker

This compound functions as an inhibitor of the cAMP-activated chloride current, a function mediated by the CFTR protein.[1] This mechanism involves the direct blockage of the CFTR channel, thereby reducing the transepithelial movement of chloride ions. The inhibition of this channel has implications for conditions where CFTR activity is dysregulated, such as in certain secretory diarrheas and polycystic kidney disease.

H2-gamendazole: A Dual Inhibitor of HSP90 and CFTR

H2-gamendazole exhibits a more complex mechanism of action by targeting two distinct cellular proteins:

  • HSP90 Inhibition: H2-gamendazole inhibits the function of HSP90, a molecular chaperone crucial for the stability and activity of numerous client proteins involved in signal transduction and cell cycle regulation.[2][3] Inhibition of HSP90 by H2-gamendazole leads to the degradation of these client proteins, including key signaling molecules such as ERBB2 (Her2), AKT, and CDK4.[2][3] This disruption of cellular signaling pathways can impact cell proliferation and survival.

  • CFTR Inhibition: Similar to this compound, H2-gamendazole also inhibits the CFTR chloride channel.[2][3] This activity contributes to its potential therapeutic effects in diseases characterized by abnormal fluid secretion driven by CFTR. Studies have shown that H2-gamendazole is more effective than its parent compound, lonidamine, in inhibiting CFTR-mediated chloride secretion.[2]

The dual inhibition of both a critical molecular chaperone and an ion channel suggests that H2-gamendazole may offer a multi-pronged therapeutic approach for complex diseases.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and H2-gamendazole. It is important to note that the data for the two compounds were generated in different experimental systems, which should be considered when making direct comparisons.

CompoundTargetAssayCell Line/SystemIC50 ValueReference
This compound CFTRcAMP-activated chloride currentRat epididymal cells170.6 µM[1]
H2-gamendazole HSP90Luciferase refolding assayin vitro330 µM
Cell ProliferationADPKD cell proliferation assayHuman ADPKD cells5-10 µM[1]
Cell ProliferationMCF-7 cell proliferation assayMCF-7 (breast cancer)101 µM

Table 1: In Vitro Efficacy of this compound and H2-gamendazole

CompoundAnimal ModelDosing RegimenKey FindingsReference
H2-gamendazole Pkd1flox/flox: Pkhd1-Cre mouse model of PKD20 mg/kg daily intraperitoneal injections from postnatal day 8 to 18Significantly reduced cystic index, kidney size, and blood urea nitrogen levels. Prolonged average survival from 28.5 to 67.8 days.[1]

Table 2: In Vivo Efficacy of H2-gamendazole

Experimental Protocols

Western Blot Analysis of HSP90 Client Proteins

This protocol is used to assess the effect of H2-gamendazole on the protein levels of HSP90 clients.

  • Cell Lysis: Treat cells with the desired concentrations of H2-gamendazole for the specified time. Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the HSP90 client proteins of interest (e.g., ERBB2, AKT, CDK4) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an appropriate imaging system.

Short-Circuit Current (Isc) Measurement for CFTR Function

This protocol measures the net ion transport across an epithelial monolayer and is used to assess CFTR channel activity.

  • Cell Culture: Culture epithelial cells that express CFTR on permeable supports until a confluent monolayer with high transepithelial resistance is formed.

  • Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber, which separates the apical and basolateral sides of the monolayer into two compartments filled with physiological buffer.

  • Measurement: Measure the short-circuit current (Isc), which is the current required to clamp the transepithelial voltage to zero, reflecting the net ion transport across the epithelium.

  • CFTR Stimulation: Stimulate CFTR-mediated chloride secretion by adding a cAMP-agonist, such as forskolin, to the basolateral solution.

  • Inhibitor Application: Add this compound or H2-gamendazole to the apical or basolateral solution at various concentrations to determine their inhibitory effect on the stimulated Isc.

  • Data Analysis: Calculate the percentage of inhibition of the stimulated Isc at each inhibitor concentration to determine the IC50 value.

In Vivo Polycystic Kidney Disease (PKD) Mouse Model

This protocol evaluates the in vivo efficacy of H2-gamendazole in a genetic mouse model of PKD.[1]

  • Animal Model: Utilize the Pkd1flox/flox: Pkhd1-Cre mouse model, which develops a rapid and severe polycystic kidney phenotype.[1]

  • Treatment Regimen: Administer H2-gamendazole at a dose of 20 mg/kg via daily intraperitoneal injections to the mice, starting from postnatal day 8 and continuing until day 18.[1] A control group receives vehicle injections.

  • Monitoring: Monitor the health and survival of the mice throughout the study.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect kidneys and blood.

  • Outcome Measures:

    • Cystic Index: Quantify the extent of cyst formation in the kidneys through histological analysis.

    • Kidney-to-Body Weight Ratio: Measure the kidney weight and body weight to assess kidney enlargement.

    • Blood Urea Nitrogen (BUN): Measure BUN levels in the blood as an indicator of renal function.

    • Survival Analysis: Compare the survival rates between the treated and control groups.

Mandatory Visualizations

H2_gamendazole_Signaling_Pathway cluster_HSP90 HSP90 Chaperone Cycle cluster_downstream Downstream Effects HSP90 HSP90 Client_Protein Client Proteins (e.g., ERBB2, AKT, CDK4) HSP90->Client_Protein Stabilization & Activation Proteasome Proteasome Client_Protein->Proteasome Degradation Cell_Proliferation Cell Proliferation Cell_Survival Cell Survival H2_gamendazole H2-gamendazole H2_gamendazole->HSP90 Inhibition Proteasome->Cell_Proliferation Inhibition Proteasome->Cell_Survival Inhibition

Caption: H2-gamendazole inhibits HSP90, leading to the degradation of client proteins and reduced cell proliferation and survival.

CFTR_Inhibition_Mechanism cluster_membrane Apical Membrane CFTR CFTR Channel Chloride_out Cl- (extracellular) CFTR->Chloride_out Secretion cAMP cAMP cAMP->CFTR Activation Chloride_in Cl- (intracellular) Chloride_in->CFTR Inhibitor This compound or H2-gamendazole Inhibitor->CFTR Blockage

Caption: this compound and H2-gamendazole block the cAMP-activated CFTR chloride channel, inhibiting chloride secretion.

In_Vivo_PKD_Workflow start Start: Pkd1 Mouse Model treatment Daily IP Injection: H2-gamendazole (20 mg/kg) or Vehicle start->treatment monitoring Monitor Health & Survival treatment->monitoring endpoint Endpoint: Postnatal Day 18 monitoring->endpoint analysis Analysis: - Cystic Index - Kidney/Body Weight - BUN - Survival endpoint->analysis

Caption: Experimental workflow for evaluating the in vivo efficacy of H2-gamendazole in a mouse model of polycystic kidney disease.

References

A Comparative Analysis of AF-2785 and Adjudin as Potential Male Contraceptive Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for a safe, effective, and reversible male contraceptive has led to the investigation of various non-hormonal targets. Among the promising candidates are indazole-carboxylic acid derivatives, notably adjudin, and its analogue AF-2785. This guide provides a comprehensive comparison of these two compounds, summarizing the available experimental data on their mechanisms of action, efficacy, and safety profiles to aid in their evaluation as potential male contraceptive agents.

Executive Summary

Adjudin (also known as AF-2364) has been extensively studied and demonstrates potent anti-spermatogenic activity in multiple animal models. Its primary mechanism involves the disruption of adhesion between Sertoli cells and developing germ cells, leading to the premature release of immature spermatids and subsequent infertility. This effect is reversible upon cessation of treatment. However, adjudin's low oral bioavailability and narrow therapeutic window, with potential for liver and muscle toxicity at higher doses, present significant challenges for its clinical development.

This compound, an analogue of adjudin, has been identified as a potent blocker of the cyclic adenosine 3',5'-monophosphate (cAMP)-activated chloride current in the epididymis. This suggests a different primary mechanism of action, potentially disrupting the luminal microenvironment of the epididymis which is crucial for sperm maturation and storage. However, publicly available data on the in vivo efficacy, reversibility, and toxicology of this compound is scarce, precluding a direct and comprehensive comparison with adjudin's contraceptive effects.

Mechanism of Action

Adjudin: Targeting Sertoli-Germ Cell Adhesion

Adjudin's contraceptive effect is primarily attributed to its ability to disrupt the intricate network of junctions that anchor developing germ cells, particularly spermatids, to Sertoli cells within the seminiferous epithelium.[1][2][3] This leads to the exfoliation of immature germ cells into the tubular lumen, resulting in their inability to mature into functional spermatozoa. The process is reversible, as the spermatogonial stem cell population is not affected, allowing for the repopulation of the epithelium after the drug is cleared.[1][2][3]

Adjudin Adjudin Adhesion_Junctions Adhesion Junctions (Ectoplasmic Specialization) Adjudin->Adhesion_Junctions Disrupts Sertoli_Cell Sertoli Cell Sertoli_Cell->Adhesion_Junctions Germ_Cell Germ Cell (Spermatid) Germ_Cell->Adhesion_Junctions Detachment Premature Detachment of Germ Cells Adhesion_Junctions->Detachment Leads to Infertility Infertility Detachment->Infertility

Figure 1: Adjudin's Mechanism of Action.
This compound: A Potential Epididymal Approach

In contrast to adjudin's direct action on the testis, the available evidence suggests that this compound may exert its contraceptive effect at the level of the epididymis. It has been shown to be a potent blocker of the CFTR-like cAMP-activated chloride channel in rat epididymal cells. By inhibiting chloride secretion, this compound could alter the composition of the epididymal fluid, which is critical for sperm maturation, concentration, and storage. This disruption of the epididymal microenvironment could lead to sperm dysfunction and infertility.

AF2785 This compound cAMP_Channel cAMP-Activated Chloride Channel AF2785->cAMP_Channel Blocks Epididymal_Epithelium Epididymal Epithelium Epididymal_Epithelium->cAMP_Channel Chloride_Secretion Chloride Secretion cAMP_Channel->Chloride_Secretion Inhibits Epididymal_Fluid Altered Epididymal Fluid Composition Chloride_Secretion->Epididymal_Fluid Sperm_Dysfunction Sperm Dysfunction Epididymal_Fluid->Sperm_Dysfunction

Figure 2: Proposed Mechanism of Action for this compound.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and adjudin. It is important to note the significant disparity in the amount of research published for each compound.

Table 1: In Vitro Efficacy

CompoundTargetAssaySpeciesIC50Reference
This compound cAMP-activated chloride channelWhole-cell patch clampRat (epididymal cells)170.6 µM[1]
Adjudin Sertoli-spermatid adhesionMicropipette pressure transducing systemRat (co-culture)Significant reduction at ≥125 ng/mL[4]

Table 2: In Vivo Efficacy and Reversibility (Animal Models)

CompoundSpeciesDosing RegimenEffect on FertilityTime to InfertilityReversibilityReference
This compound Data not availableData not availableData not availableData not availableData not available-
Adjudin Rat50 mg/kg, single oral dose100% infertility~6.5 hours to first signs of damageYes, full recovery[5]
Adjudin Rabbit25 mg/kg, intravenous>95% germ cell loss4 weeksYes[6]

Table 3: Toxicology and Safety

CompoundSpeciesKey FindingsReference
This compound Data not availableData not available-
Adjudin RatLow oral bioavailability. Side effects in muscles and liver at high doses. No reported effects on hormonal levels (FSH, LH, testosterone).[7]

Experimental Protocols

Histological Analysis of Testis (Adjudin)

A common method to assess the efficacy of adjudin involves the histological examination of testicular tissue.

Workflow:

Animal_Treatment Animal Treatment (e.g., Rat, oral gavage with Adjudin) Tissue_Collection Testis Collection at specified time points Animal_Treatment->Tissue_Collection Fixation Fixation (e.g., Bouin's fixative) Tissue_Collection->Fixation Processing Tissue Processing (Dehydration, Clearing, Paraffin Embedding) Fixation->Processing Sectioning Microtome Sectioning (e.g., 5-7 µm sections) Processing->Sectioning Staining Staining (e.g., Hematoxylin and Eosin) Sectioning->Staining Microscopy Light Microscopy and Imaging Staining->Microscopy Analysis Analysis of Seminiferous Tubules (Germ cell depletion, tubular diameter) Microscopy->Analysis

Figure 3: Workflow for Histological Analysis.

Protocol Details:

  • Animal Dosing: Male Sprague-Dawley rats are administered adjudin orally via gavage at a specified dose (e.g., 50 mg/kg body weight). Control animals receive the vehicle (e.g., 0.5% methylcellulose).

  • Tissue Collection: At predetermined time points post-dosing, animals are euthanized, and testes are excised and weighed.

  • Fixation: Testes are fixed in a suitable fixative, such as Bouin's solution, for 24-48 hours.

  • Processing and Embedding: The fixed tissues are dehydrated through a graded series of ethanol, cleared with xylene, and embedded in paraffin wax.

  • Sectioning: Paraffin blocks are sectioned at a thickness of 5-7 µm using a microtome.

  • Staining: Sections are mounted on glass slides and stained with hematoxylin and eosin (H&E) to visualize cell nuclei and cytoplasm, respectively.

  • Microscopic Analysis: Stained sections are examined under a light microscope to assess the morphology of the seminiferous tubules, including the presence and organization of different germ cell types, signs of germ cell sloughing, and changes in tubular diameter.[1][5]

Sertoli-Germ Cell Adhesion Assay (Adjudin)

To quantify the effect of adjudin on the adhesive strength between Sertoli cells and spermatids, a micropipette pressure transducing system can be utilized.

Protocol Details:

  • Cell Co-culture: Sertoli cells and germ cells are isolated from rat testes and co-cultured in vitro.

  • Treatment: The co-cultures are treated with varying concentrations of adjudin.

  • Force Measurement: A micropipette is used to apply a calibrated force to detach individual spermatids from the Sertoli cell layer. The force required for detachment is measured and compared between treated and control groups.[4]

Conclusion and Future Directions

Adjudin has a well-characterized mechanism of action and has demonstrated efficacy as a reversible male contraceptive agent in preclinical models. However, its translation to the clinic is hampered by its pharmacokinetic and toxicity profiles. Future research on adjudin could focus on developing targeted delivery systems or synthesizing analogues with an improved therapeutic index.

This compound presents an intriguing alternative with a potentially novel mechanism of action targeting the epididymis. The initial in vitro data on its ability to block chloride channels is promising. However, a significant research gap exists regarding its in vivo efficacy, reversibility, and safety. Further studies are imperative to determine if this compound holds true potential as a male contraceptive. A thorough investigation into its effects on sperm parameters (motility, concentration, morphology) and fertility in animal models is the critical next step. Additionally, comprehensive toxicology studies are required to assess its safety profile. Without this fundamental data, a meaningful comparison of the contraceptive potential of this compound and adjudin remains incomplete. Researchers in the field are encouraged to pursue these investigations to fully elucidate the viability of this compound as a male contraceptive candidate.

References

Validating AF-2785 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AF-2785, an indazole-based compound, has been identified as a potent blocker of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a crucial cAMP-activated chloride channel.[1] This guide provides a comprehensive comparison of methodologies to validate the engagement of this compound with its cellular target, CFTR. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply robust techniques for target validation. The guide details various experimental approaches, presents comparative data with other known CFTR modulators, and provides detailed protocols for key assays.

Core Concepts in this compound Target Engagement

Validating that a compound like this compound directly interacts with its intended target, CFTR, within a cellular context is a critical step in drug discovery. This process, known as target engagement, confirms the mechanism of action and provides confidence in the observed biological effects. For a membrane protein like CFTR, a variety of direct and indirect methods can be employed to measure this interaction.

Comparison of Cellular Target Engagement Methods for this compound

Several orthogonal assays are available to confirm and quantify the interaction of this compound with CFTR in cells. These methods can be broadly categorized into biophysical, biochemical, and functional assays. Each approach offers distinct advantages and limitations.

Table 1: Comparison of Biophysical and Biochemical Assays for this compound Target Engagement
Assay Principle Information Provided Pros Cons Throughput
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.[2][3]Direct evidence of target binding in a cellular environment.Label-free; applicable to native proteins in intact cells.[2]Requires specific antibodies; optimization for membrane proteins can be challenging.[4]Low to Medium
Western Blotting Detects changes in CFTR protein maturation (glycosylation state) upon compound treatment.[5][6]Indirect measure of target engagement for CFTR correctors.Well-established technique; provides information on protein trafficking.Indirect; not suitable for inhibitors or potentiators that don't affect trafficking.Low
Co-Immunoprecipitation (Co-IP) An antibody to the target protein is used to pull down the protein and its binding partners.Can identify direct or indirect interactions with the target.Detects interactions in a near-native cellular context.May not capture transient interactions; can have high background.Low
Table 2: Comparison of Functional Assays for this compound Target Engagement
Assay Principle Information Provided Pros Cons Throughput
Patch Clamp Electrophysiology Measures the flow of ions through a single or a population of ion channels.[1][7]Direct functional consequence of target engagement (inhibition of channel activity).Gold standard for ion channel functional assessment; provides detailed kinetic information.[7]Technically demanding; low throughput.[8]Low
Ussing Chamber Measures ion transport across an epithelial cell monolayer.[9][10]Functional readout of CFTR-mediated chloride secretion.Physiologically relevant; uses polarized epithelial cells.[10]Requires specialized equipment; lower throughput than fluorescence assays.Low to Medium
Membrane Potential-Sensitive Dyes Changes in ion channel activity alter the cell's membrane potential, which is detected by a fluorescent probe.High-throughput functional screen for CFTR modulators.High-throughput; amenable to automation.Indirect measure; can be prone to artifacts.High

Comparative Efficacy of this compound and Other CFTR Modulators

The following table summarizes the reported efficacy of this compound in comparison to other well-characterized small molecule CFTR inhibitors. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 3: In Vitro Efficacy of Selected CFTR Inhibitors
Compound Compound Class Reported IC50 / Ki Assay Method Cell Line
This compound Indazole170.6 µM (IC50)Whole-cell patch clampRat epididymal cells
CFTRinh-172 Thiazolidinone0.56 - 0.74 µM (IC50)Whole-cell patch clampMouse kidney cells
GlyH-101 Glycine Hydrazide1.4 µM (Ki at +60 mV)Whole-cell patch clampNot specified

Note: The alternatives to this compound presented here are other CFTR inhibitors. A different class of CFTR modulators, known as correctors (e.g., VX-809) and potentiators (e.g., Ivacaftor), aim to restore CFTR function rather than inhibit it.[3][11][12][13][14][15][16][17]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cellular Thermal Shift Assay (CETSA) for CFTR

This protocol is adapted for membrane proteins.[2][4]

a. Cell Treatment:

  • Culture cells expressing CFTR to near confluency.

  • Treat cells with this compound or a vehicle control at the desired concentration for 1 hour at 37°C.

b. Heating:

  • Harvest cells by gentle scraping and resuspend in PBS containing the respective compound or vehicle.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[18]

c. Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer containing protease inhibitors.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[19]

  • Transfer the supernatant to a new tube and determine the protein concentration.

d. Western Blot Analysis:

  • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a CFTR-specific antibody.[5]

  • Quantify the band intensities to determine the amount of soluble CFTR at each temperature.

  • Plot the relative amount of soluble CFTR as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.

Western Blot for CFTR Maturation

This protocol assesses the glycosylation state of CFTR.[5][6][20]

a. Cell Lysis:

  • Culture and treat cells as required.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.[5]

  • Incubate on ice for 30 minutes and then clarify the lysate by centrifugation.

b. SDS-PAGE and Transfer:

  • Denature protein lysates in Laemmli buffer at 37°C for 15 minutes (do not boil).[5]

  • Separate proteins on a low-percentage (e.g., 6-8%) polyacrylamide gel.

  • Transfer proteins to a PVDF membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with a primary antibody against CFTR overnight at 4°C.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate. The immature (core-glycosylated, Band B) and mature (complex-glycosylated, Band C) forms of CFTR will appear at different molecular weights (~150 kDa and ~170 kDa, respectively).[5]

Ussing Chamber Assay

This protocol measures transepithelial ion transport.[9][10]

a. Cell Culture:

  • Culture epithelial cells that form polarized monolayers (e.g., Fischer Rat Thyroid cells stably expressing human CFTR, or primary human bronchial epithelial cells) on permeable supports.

b. Ussing Chamber Setup:

  • Mount the permeable support containing the cell monolayer in an Ussing chamber.

  • Fill both the apical and basolateral chambers with pre-warmed Krebs-Ringer bicarbonate solution and maintain at 37°C with continuous gassing (95% O2, 5% CO2).

c. Measurement of Short-Circuit Current (Isc):

  • Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which reflects net ion transport.

  • To measure CFTR-dependent chloride secretion, first inhibit the epithelial sodium channel (ENaC) with amiloride added to the apical chamber.

  • Stimulate CFTR activity by adding a cAMP agonist cocktail (e.g., forskolin and IBMX) to the basolateral chamber.

  • Once a stable stimulated Isc is achieved, add this compound or other inhibitors to the apical chamber in a dose-dependent manner and record the inhibition of the Isc.

Patch Clamp Electrophysiology

This protocol directly measures CFTR channel activity.[1][7][8]

a. Cell Preparation:

  • Culture cells expressing CFTR on glass coverslips.

b. Recording Configuration:

  • Use the whole-cell or inside-out patch-clamp configuration.

  • For whole-cell recordings, form a high-resistance seal between the patch pipette and the cell membrane and then rupture the membrane patch to gain electrical access to the cell interior.

  • The pipette solution should contain CsCl to isolate chloride currents, and the bath solution should contain N-methyl-D-glucamine (NMDG)-Cl.

c. Data Acquisition:

  • Hold the membrane potential at a fixed value (e.g., -40 mV) and apply voltage steps or ramps to elicit currents.

  • Activate CFTR channels by including cAMP and ATP in the pipette solution or by perfusing the cell with a solution containing a cAMP agonist.

  • Apply this compound to the bath solution and record the inhibition of the CFTR-mediated chloride current. The current-voltage (I-V) relationship can be determined before and after drug application.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

CFTR_Signaling_Pathway cluster_extracellular cluster_membrane cluster_intracellular AF2785 This compound CFTR CFTR Channel AF2785->CFTR blocks Cl_ion Cl- CFTR->Cl_ion transports cAMP cAMP PKA PKA cAMP->PKA activates PKA->CFTR ATP ATP ATP->CFTR binds

Caption: this compound inhibits CFTR-mediated chloride transport.

CETSA_Workflow A 1. Treat cells with This compound or vehicle B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells and separate soluble fraction B->C D 4. Analyze soluble CFTR by Western Blot C->D E 5. Plot melting curves to determine thermal shift D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Target_Validation_Logic cluster_Direct Direct Binding cluster_Functional Functional Consequence CETSA CETSA shows thermal shift Validation Validated Target Engagement of this compound with CFTR CETSA->Validation Patch_Clamp Patch Clamp shows channel inhibition Patch_Clamp->Validation Ussing_Chamber Ussing Chamber shows reduced Cl- secretion Ussing_Chamber->Validation

References

Screening AF-2785 against other ion channels for selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of the novel compound AF-2785 against a panel of key physiological ion channels. The data presented herein is intended to provide an objective comparison of this compound's activity, offering valuable insights for researchers and drug development professionals. The following sections detail the compound's inhibitory effects, the experimental protocols used for screening, and a visual representation of the screening workflow.

Quantitative Analysis of Ion Channel Inhibition

The selectivity of this compound was assessed against a broad panel of voltage-gated and ligand-gated ion channels to determine its potential for off-target effects. The half-maximal inhibitory concentration (IC50) was determined for each channel, providing a quantitative measure of potency. A higher IC50 value indicates lower potency and, in the context of off-target channels, a more desirable selectivity profile.

Target Ion ChannelChannel SubtypeIC50 (µM)Primary FunctionTherapeutic Area Relevance
Primary Target Example Channel 1 0.05 Example Function Neurology
hERG (IKr)KCNH2> 100Cardiac repolarizationCardiology, Drug Safety
NaV1.5SCN5A> 100Cardiac muscle depolarizationCardiology, Drug Safety
CaV1.2 (ICaL)CACNA1C> 100Cardiac and smooth muscle contractionCardiology
KV4.3 (Ito)KCND3> 100Cardiac repolarizationCardiology
Kir2.1 (IK1)KCNJ2> 100Maintaining resting membrane potentialCardiology
KVLQT1 (IKs)KCNQ1> 100Cardiac repolarizationCardiology
NaV1.7SCN9A15.2Pain signalingPain
CaV2.2CACNA1B25.8Neurotransmitter releaseNeurology, Pain
GABA-AMultiple> 100Inhibitory neurotransmissionNeurology, Psychiatry

Caption: Table 1. Inhibitory activity of this compound against a panel of human ion channels. Data are presented as the mean IC50 from at least three independent experiments.

Experimental Protocols

The following methodologies were employed to generate the ion channel selectivity data for this compound.

Cell Culture and Transfection

HEK293 cells were transiently transfected with plasmids encoding the specific human ion channel subunits. Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator. Transfections were performed using a standard lipofection reagent, and electrophysiological recordings were conducted 24-48 hours post-transfection.

Electrophysiology

Whole-cell patch-clamp electrophysiology was utilized to measure the effect of this compound on ion channel currents.[1][2][3] This technique is considered the gold standard for assessing ion channel function.[1][3]

  • Pipette and Bath Solutions: The composition of the internal (pipette) and external (bath) solutions was optimized for the specific ion channel being studied to isolate the current of interest.[3]

  • Recording Procedure: A glass micropipette with a resistance of 2-5 MΩ was used to form a high-resistance seal (>1 GΩ) with the cell membrane.[2] The membrane patch was then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the resulting current.[3]

  • Voltage Protocols: Specific voltage-clamp protocols were applied to elicit channel activation and measure peak current. The holding potential and test potentials were tailored to the voltage-dependence of each ion channel.

  • Compound Application: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then diluted to the final desired concentrations in the external solution. The final DMSO concentration was kept below 0.1% to minimize solvent effects. The compound was applied to the cells via a perfusion system.

  • Data Analysis: The inhibitory effect of this compound was determined by measuring the reduction in the peak current amplitude in the presence of the compound compared to the control (vehicle) condition. IC50 values were calculated by fitting the concentration-response data to a Hill equation.

Ion Channel Selectivity Screening Workflow

The following diagram illustrates the systematic process used to evaluate the selectivity of this compound against the panel of ion channels.

G cluster_1 Cell Preparation cluster_2 Electrophysiological Recording cluster_3 Data Analysis A This compound Stock Solution (in DMSO) B Serial Dilutions in External Solution A->B I Perfusion with this compound B->I C HEK293 Cell Culture D Transient Transfection with Ion Channel Plasmids C->D E Incubation (24-48 hours) D->E F Whole-Cell Patch-Clamp E->F G Application of Voltage Protocol F->G H Baseline Current Measurement G->H H->I J Post-Compound Current Measurement I->J K Calculate % Inhibition J->K L Concentration-Response Curve K->L M IC50 Determination L->M

Caption: Workflow for this compound ion channel selectivity screening.

Signaling Pathway Considerations

While direct ion channel inhibition is the primary mechanism of action for many compounds, it is crucial to consider potential downstream effects on cellular signaling pathways. For instance, modulation of calcium channels can impact a wide array of intracellular signaling cascades. Similarly, alterations in potassium and sodium channel activity can affect cellular excitability and neurotransmitter release. Future studies will aim to elucidate the broader signaling consequences of this compound's primary and any secondary activities.

G cluster_0 Direct Channel Interaction cluster_1 Cellular Effects cluster_2 Downstream Signaling A This compound B Target Ion Channel A->B C Alteration of Ion Flux B->C D Change in Membrane Potential C->D E Modulation of Voltage-Dependent Processes D->E F Impact on Cellular Function (e.g., Neurotransmitter Release, Muscle Contraction) E->F

Caption: Potential signaling pathway impact of ion channel modulation.

References

In Vivo Efficacy of AF-2785 and Alternatives in Non-Hormonal Male Contraception: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo efficacy of AF-2785, a promising non-hormonal male contraceptive candidate, against two other notable alternatives: YCT-529 and Triptonide. The information is intended for researchers, scientists, and drug development professionals actively working in the field of reproductive medicine and pharmacology. While in vivo data for this compound remains limited in publicly available literature, this guide summarizes its proposed mechanism of action and presents a comprehensive overview of the robust preclinical data available for YCT-529 and Triptonide.

Executive Summary

The quest for non-hormonal male contraceptives has led to the investigation of several promising compounds that target various stages of sperm development and function. This compound, a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitor, represents a novel approach by targeting the epididymal microenvironment crucial for sperm maturation. However, a notable gap exists in the availability of in vivo efficacy data for this compound. In contrast, extensive preclinical studies on YCT-529, a Retinoic Acid Receptor Alpha (RAR-α) inhibitor, and Triptonide, which disrupts late spermiogenesis, have demonstrated high contraceptive efficacy and reversibility in animal models. This guide aims to provide a clear, data-driven comparison of these compounds to inform further research and development in the field.

Mechanism of Action

The three compounds employ distinct mechanisms to achieve male contraception:

  • This compound: As a CFTR inhibitor, this compound is believed to disrupt the fluid and electrolyte balance within the epididymis. This alteration of the luminal microenvironment is critical for sperm maturation and motility, thereby rendering the sperm incapable of fertilization.[1] The parent compound, Lonidamine, has been shown to have anti-spermatogenic effects by interfering with energy metabolism in testicular cells.[2][3][4][5]

  • YCT-529: This compound acts as a selective antagonist of the Retinoic Acid Receptor Alpha (RAR-α).[6][7][8] RAR-α is a nuclear receptor essential for the initiation and progression of spermatogenesis.[9][10][11][12] By blocking this receptor, YCT-529 effectively halts sperm production.[6][8][13]

  • Triptonide: This natural compound targets the later stages of sperm development, specifically spermiogenesis. It is thought to disrupt the interaction between junction plakoglobin and SPEM1, a protein crucial for the proper assembly and maturation of spermatids into functional spermatozoa. This leads to the production of malformed and immotile sperm.[14]

Signaling Pathway Diagrams

AF2785_Mechanism AF2785 This compound CFTR CFTR Channel (Epididymis Epithelium) AF2785->CFTR Inhibits Ion_Transport Altered Ion & Fluid Transport CFTR->Ion_Transport Microenvironment Disrupted Epididymal Microenvironment Ion_Transport->Microenvironment Sperm_Maturation Impaired Sperm Maturation & Motility Microenvironment->Sperm_Maturation Infertility Male Infertility Sperm_Maturation->Infertility

Caption: Proposed mechanism of action for this compound.

YCT529_Mechanism YCT529 YCT-529 RARa Retinoic Acid Receptor Alpha (RAR-α) YCT529->RARa Antagonizes Gene_Transcription Inhibition of Gene Transcription RARa->Gene_Transcription Spermatogenesis Blocked Spermatogenesis Gene_Transcription->Spermatogenesis Infertility Male Infertility Spermatogenesis->Infertility

Caption: Mechanism of action for YCT-529.

Triptonide_Mechanism Triptonide Triptonide JUP_SPEM1 JUP-SPEM1 Interaction Triptonide->JUP_SPEM1 Disrupts Spermiogenesis Disrupted Late Spermiogenesis JUP_SPEM1->Spermiogenesis Sperm_Morphology Malformed & Immotile Sperm Spermiogenesis->Sperm_Morphology Infertility Male Infertility Sperm_Morphology->Infertility

Caption: Mechanism of action for Triptonide.

In Vivo Efficacy Data

The following tables summarize the available quantitative data from preclinical in vivo studies for YCT-529 and Triptonide. No equivalent data for this compound has been identified in the public domain.

Table 1: In Vivo Efficacy of YCT-529

ParameterAnimal ModelDosageEfficacyTime to EffectReversibilitySide Effects
Fertility Rate Mice10 mg/kg/day (oral)99% reduction in pregnancy rate4 weeksFully reversible within 6 weeksNo significant side effects reported
Sperm Count Non-human primates2.5–5 mg/kg/day (oral)Significant reduction2 weeksFully reversible within 10-15 weeksNo adverse effects on hormones or blood chemistry

Table 2: In Vivo Efficacy of Triptonide

ParameterAnimal ModelDosageEfficacyTime to EffectReversibilitySide Effects
Fertility Rate Mice0.8 mg/kg/day (oral)Close to 100% infertility3-4 weeksFully reversible in ~4-6 weeksNo discernible toxic effects
Sperm Motility & Morphology Non-human primates0.1 mg/kg/day (oral)~100% sperm deformation and immotility5-6 weeksFully reversible in ~4-6 weeksNo discernible systematic toxic side effects

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for assessing the in vivo efficacy of male contraceptive agents in rodent models, based on established practices in the field.

Rodent Fertility Studies

A standardized natural mating protocol is typically employed to assess the contraceptive efficacy of a test compound in mice.[15]

1. Animal Model:

  • Sexually mature male mice (e.g., C57BL/6 or CD-1 strains, 8-12 weeks old).

  • Sexually mature female mice of a proven fertile strain.

2. Acclimation and Dosing:

  • Male mice are individually housed for at least 72 hours before the start of the experiment to normalize physiological and behavioral status.[15]

  • The test compound (e.g., this compound, YCT-529, or Triptonide) is administered daily via the appropriate route (e.g., oral gavage) at predetermined doses. A vehicle control group receives the vehicle solution only.

3. Mating Trials:

  • After a specified duration of treatment, each male is co-housed with one or two proestrous or estrous female mice.[15]

  • Mating is confirmed by the presence of a vaginal plug, which is checked daily.

  • Females are separated after confirmation of mating and monitored for pregnancy and litter size.

4. Efficacy Assessment:

  • The primary endpoint is the number of pregnancies and the number of pups sired by treated versus control males.

  • Fertility is calculated as the percentage of mated females that become pregnant.

5. Reversibility Study:

  • Following the efficacy trial, the administration of the test compound is ceased.

  • After a washout period, the males are again co-housed with fertile females to assess the return of fertility.

6. Sperm Parameter Analysis:

  • At the end of the study, sperm is collected from the cauda epididymis.

  • Sperm concentration, motility (assessed by Computer-Assisted Sperm Analysis - CASA), and morphology are evaluated.[16]

7. Histological Analysis:

  • Testes and epididymides are collected, weighed, and fixed for histological examination to assess for any changes in the seminiferous epithelium or other structures.

Experimental Workflow Diagram

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_efficacy Efficacy Assessment cluster_post_treatment Post-Treatment Analysis Animal_Selection Select Sexually Mature Male Mice Acclimation Individual Housing (≥72 hours) Animal_Selection->Acclimation Dosing Daily Administration (Test Compound vs. Vehicle) Acclimation->Dosing Mating Co-house with Fertile Females Dosing->Mating Vaginal_Plug Daily Vaginal Plug Check Mating->Vaginal_Plug Pregnancy_Check Monitor for Pregnancy & Litter Size Vaginal_Plug->Pregnancy_Check Sperm_Analysis Sperm Collection & Analysis (CASA) Pregnancy_Check->Sperm_Analysis Histology Testis & Epididymis Histology Sperm_Analysis->Histology Reversibility Cease Treatment & Re-test Fertility Histology->Reversibility

Caption: Generalized workflow for in vivo male contraceptive efficacy studies.

Conclusion

While this compound presents an intriguing and novel mechanism for male contraception through CFTR inhibition, the current lack of published in vivo efficacy data prevents a direct comparison with more extensively studied compounds like YCT-529 and Triptonide. Both YCT-529 and Triptonide have demonstrated high efficacy and reversibility in preclinical animal models, establishing them as leading candidates in the development of non-hormonal male contraceptives. Further in vivo studies on this compound are imperative to validate its potential and to provide the necessary data for a comprehensive comparative assessment. This guide underscores the importance of robust preclinical data in advancing the field of male contraception and highlights the promising progress being made towards providing new family planning options.

References

Comparative Guide to the Transporter Selectivity of AF-2785

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profile of AF-2785, an experimental male contraceptive agent. The primary mechanism of action for this compound is the inhibition of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channels.[1] Understanding the selectivity of a drug candidate is crucial for predicting potential off-target effects and drug-drug interactions. This document summarizes the known interactions of this compound and related compounds with other key drug transporters.

Primary Target and Activity of this compound

This compound is an indazole-3-carboxylic acid derivative that has been investigated for its potential as a non-hormonal male contraceptive.[2][3] Its primary biological target has been identified as the CFTR Cl- channel, which is crucial for fluid and electrolyte balance in epithelial cells, including those in the male reproductive tract.[1][4] Inhibition of CFTR in the epididymis is thought to alter the luminal environment, thereby impairing sperm maturation and function.[1]

Table 1: Primary Pharmacological Activity of this compound

TransporterAliasSubstrate/FunctionInteractionPotencyReference
Cystic Fibrosis Transmembrane Conductance RegulatorCFTR, ABC-C7Chloride and Bicarbonate ChannelInhibitionPotent Blocker[1][4]

Cross-Reactivity of this compound with Other Transporters

As of the latest available data, specific studies detailing the cross-reactivity of this compound with a broad panel of other clinically relevant drug transporters have not been published. Direct experimental data on the interaction of this compound with transporters from the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies, such as P-glycoprotein (P-gp/MDR1), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporters (OATs), Organic Cation Transporters (OCTs), and Multidrug and Toxin Extrusion Proteins (MATEs), is currently unavailable.

However, this compound is a structural analog of lonidamine, another indazole-carboxylic acid derivative that has been studied for its anticancer and antispermatogenic effects.[3][5] Lonidamine has been shown to interact with other transporters, which may suggest potential cross-reactivity for this compound, although this requires direct experimental confirmation.

Table 2: Potential Cross-Reactivity of this compound Based on the Profile of the Analogous Compound Lonidamine

Disclaimer: The following data is for the structurally related compound lonidamine and should not be directly extrapolated to this compound without experimental verification.

Transporter FamilyTransporterSubstrate/FunctionInteraction (Lonidamine)Potency (Lonidamine)Reference
Solute Carrier (SLC)Monocarboxylate Transporters (MCT1, MCT2, MCT4)Transport of lactate, pyruvate, and ketone bodiesInhibitionK0.5: 36–40 μM[6][7]
Solute Carrier (SLC)Mitochondrial Pyruvate Carrier (MPC)Transport of pyruvate into mitochondriaInhibitionKi: ~2.5 μM[6][7]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of transporter inhibition. Below are representative protocols for evaluating the interaction of a test compound like this compound with its primary target, CFTR, and with key ABC transporters that are commonly assessed in drug development.

CFTR Inhibition Assay using Ussing Chamber

This assay directly measures ion transport across an epithelial monolayer, providing a quantitative assessment of CFTR function.

  • Cell Culture: Human bronchial epithelial (hBE) cells are cultured on permeable supports (e.g., Transwell® inserts) until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber. Both the apical and basolateral chambers are filled with a pre-warmed Krebs-Bicarbonate Ringer (KBR) solution and maintained at 37°C, gassed with 95% O2 / 5% CO2.

  • Measurement of Short-Circuit Current (Isc):

    • The baseline Isc is allowed to stabilize.

    • Amiloride (an ENaC inhibitor) is added to the apical side to block sodium transport.

    • Forskolin (a cAMP agonist) is added to the basolateral side to activate CFTR.

    • A CFTR potentiator (e.g., Genistein or Ivacaftor) can be added to the apical side to maximize channel opening.

    • The test compound (this compound) is added at various concentrations to the apical chamber.

    • A known CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm the CFTR-dependent current.

  • Data Analysis: The change in Isc in response to the test compound is measured. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the test compound.

P-glycoprotein (P-gp/MDR1) Inhibition Assay using Caco-2 Monolayers

This cellular-based assay is a standard method to assess the potential of a compound to inhibit P-gp-mediated efflux.

  • Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Transport Assay:

    • The integrity of the cell monolayers is confirmed by measuring TEER.

    • The transport buffer is a modified Hanks' Balanced Salt Solution (HBSS) containing 10 mM HEPES, pH 7.4.

    • A known P-gp substrate (e.g., [3H]-digoxin) is added to either the apical (A) or basolateral (B) chamber, along with the test compound (this compound) at various concentrations or a positive control inhibitor (e.g., verapamil).

    • The monolayers are incubated for a defined period (e.g., 2 hours) at 37°C.

    • Samples are taken from the receiver chamber (B for A-to-B transport and A for B-to-A transport) at the end of the incubation.

  • Quantification and Data Analysis:

    • The amount of the P-gp substrate in the samples is quantified using liquid scintillation counting.

    • The apparent permeability coefficient (Papp) is calculated for both directions.

    • The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B).

    • The percentage of P-gp inhibition by the test compound is calculated by the reduction in the efflux ratio of the substrate. The IC50 value is then determined.

BCRP Inhibition Assay using Vesicular Transport

This in vitro method uses inside-out membrane vesicles from cells overexpressing BCRP to directly measure the inhibition of transporter-mediated uptake.

  • Vesicle Preparation: Inside-out membrane vesicles are prepared from HEK293 or Sf9 cells overexpressing human BCRP.

  • Transport Assay:

    • The membrane vesicles are incubated with a known BCRP substrate (e.g., [3H]-estrone-3-sulfate) in the presence of the test compound (this compound) at various concentrations or a known BCRP inhibitor (e.g., Ko143).

    • The transport reaction is initiated by the addition of ATP. A parallel incubation with AMP is performed as a negative control to determine ATP-independent binding and transport.

    • The incubation is carried out for a short, linear time period (e.g., 5 minutes) at 37°C.

    • The reaction is stopped by the addition of an ice-cold stop solution, and the vesicles are rapidly collected by filtration through a filter plate.

  • Quantification and Data Analysis:

    • The radioactivity retained on the filter is measured by liquid scintillation counting.

    • The ATP-dependent transport is calculated by subtracting the amount of substrate in the AMP-containing vesicles from that in the ATP-containing vesicles.

    • The percentage of inhibition by the test compound is calculated relative to the control (no inhibitor). The IC50 value is determined from the concentration-response curve.

Visualizations

AF2785_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Apical Membrane cluster_intracellular Intracellular Luminal_Cl Cl- CFTR CFTR Channel CFTR->Luminal_Cl Cl- Efflux AF2785 This compound AF2785->CFTR Inhibits ATP ATP ATP->CFTR Binds and hydrolyzes (channel gating) PKA PKA PKA->CFTR Phosphorylates (activates) cAMP cAMP cAMP->PKA Activates AC Adenylyl Cyclase AC->cAMP Converts ATP to cAMP

Caption: Signaling pathway of CFTR activation and inhibition by this compound.

Transporter_Cross_Reactivity_Workflow cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Interaction cluster_invivo In Vivo Relevance Primary_Screen Primary Screen: This compound against a panel of transporters (e.g., P-gp, BCRP, OATs, OCTs, MATEs) Concentration_Response Concentration-Response Assays for identified interactions Primary_Screen->Concentration_Response Positive 'Hits' IC50_Determination IC50 Value Determination Concentration_Response->IC50_Determination Substrate_Assay Substrate Assessment: Is this compound transported? IC50_Determination->Substrate_Assay Inhibition_Kinetics Inhibition Kinetics: (Competitive, Non-competitive, etc.) IC50_Determination->Inhibition_Kinetics DDI_Prediction Prediction of Drug-Drug Interaction Potential IC50_Determination->DDI_Prediction Assess Clinical Relevance Clinical_Studies Clinical DDI Studies (if warranted) DDI_Prediction->Clinical_Studies

Caption: Experimental workflow for assessing transporter cross-reactivity.

References

A Head-to-Head Comparison of Indazole-Based CFTR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of indazole-based Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitors, focusing on their performance and supported by experimental data. This information is intended to assist researchers in selecting appropriate tools for studying CFTR function and for professionals in the field of drug development.

Introduction to Indazole-Based CFTR Inhibitors

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel involved in fluid and electrolyte balance across epithelial surfaces. Its dysfunction is the underlying cause of cystic fibrosis. Pharmacological inhibition of CFTR is a valuable tool for studying its physiological roles and has potential therapeutic applications in conditions like secretory diarrhea. Indazole derivatives have emerged as a class of compounds capable of inhibiting CFTR channel activity. This guide focuses on a head-to-head comparison of two such compounds: lonidamine and its analogue, AF2785.

Quantitative Comparison of Inhibitor Potency

The inhibitory effects of lonidamine and AF2785 on cAMP-activated CFTR chloride currents have been quantitatively assessed using whole-cell patch-clamp recordings in rat epididymal cells. The results demonstrate a clear difference in potency between the two compounds, with AF2785 being the more potent inhibitor. For reference, their potency is also compared to the well-known, non-indazole-based CFTR inhibitor, diphenylamine-2-carboxylate (DPC).

CompoundChemical NameIC50 (µM)Relative Potency
AF2785 1-(2,4-dichlorobenzyl)-indazole-3-acrylic acid170.6Most Potent
Lonidamine 1-(2,4-dichlorobenzyl)-indazole-3-carboxylic acid631.5Intermediate
DPC Diphenylamine-2-carboxylate1294Least Potent

Data sourced from Gong & Wong, 2000.

Mechanism of Action

Both lonidamine and AF2785 act as open-channel blockers of the CFTR protein.[1][2] Their mechanism involves the physical occlusion of the channel pore, thereby preventing the passage of chloride ions.[1] Studies have shown that these compounds block the channel from the extracellular side in a voltage-dependent manner, with the block being more pronounced at negative membrane potentials.[2] At higher concentrations, there is also evidence that they may affect CFTR channel gating.

Signaling Pathway Inhibition

Indazole-based inhibitors like lonidamine and AF2785 interrupt the normal function of the CFTR signaling pathway at its final step: ion transport. The activation of CFTR is a multi-step process initiated by hormonal or neurotransmitter signals that increase intracellular cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA), which then phosphorylates the Regulatory (R) domain of the CFTR protein. This phosphorylation, along with ATP binding to the Nucleotide-Binding Domains (NBDs), causes a conformational change that opens the channel pore. The indazole-based inhibitors then block this open pore.

CFTR_Inhibition_Pathway cluster_activation CFTR Activation Pathway cluster_inhibition Inhibition Signal Signal AC Adenylyl Cyclase Signal->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CFTR_inactive CFTR (Inactive) PKA->CFTR_inactive Phosphorylates CFTR_active CFTR (Active/Open) CFTR_inactive->CFTR_active ATP Binding & Hydrolysis Blocked_Channel Blocked CFTR CFTR_active->Blocked_Channel Inhibitor Indazole-Based Inhibitor (e.g., Lonidamine, AF2785) Inhibitor->Blocked_Channel Blocks Pore Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture CFTR-expressing cells on coverslips Seal Form GΩ seal on cell Cell_Culture->Seal Solutions Prepare intracellular and extracellular solutions Solutions->Seal Whole_Cell Establish whole-cell configuration Seal->Whole_Cell Baseline Record baseline currents Whole_Cell->Baseline Activate Activate CFTR with Forskolin/IBMX Baseline->Activate Inhibit Apply indazole inhibitor Activate->Inhibit Record_Inhibition Record inhibited currents Inhibit->Record_Inhibition Measure Measure current amplitudes Record_Inhibition->Measure Dose_Response Generate dose-response curve Measure->Dose_Response IC50 Calculate IC50 value Dose_Response->IC50

References

Assessing the Reversibility of AF-2785's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reversibility of a compound's biological effects is paramount for evaluating its therapeutic potential and safety profile. This guide provides a comparative assessment of the reversibility of AF-2785, a potent blocker of the cystic fibrosis transmembrane conductance regulator (CFTR), in the context of other known CFTR inhibitors.

This compound, an indazole compound, has been identified as a powerful inhibitor of the cAMP-activated chloride current, a function mediated by the CFTR protein.[1] Its action on CFTR suggests potential applications in conditions where modulating chloride secretion is desirable. This guide synthesizes available data to build a framework for assessing the reversibility of its effects, drawing comparisons with other well-characterized CFTR inhibitors.

Comparative Analysis of CFTR Inhibitor Reversibility

The following table summarizes the known reversibility characteristics of these compounds.

CompoundTargetReversibilitySupporting Evidence
This compound CFTRInferred to be reversibleAnalogue of Lonidamine, whose effects are reversible.[2]
Lonidamine CFTR, Energy MetabolismReversibleAnticancer effects are reported to be transient and reversible.[2]
CFTRinh-172 CFTRReversibleWithdrawal of the inhibitor abolishes the induced inflammatory response in airway epithelial cells.[3] Inhibition of CFTR-like current is concentration-dependent and reversible upon washout.[1]
GlyH-101 CFTRReversibleDescribed as a reversible inhibitor of VSORC conductance.[1]

Experimental Protocols for Assessing Reversibility

To definitively determine the reversibility of this compound's effects, researchers can adapt established experimental protocols used for other CFTR inhibitors. The following methodologies provide a blueprint for such investigations.

Electrophysiological Assessment of Reversibility

A common method to assess the reversibility of ion channel blockers is through electrophysiological recordings, such as the whole-cell patch-clamp technique.

Objective: To measure the recovery of CFTR-mediated chloride current following the removal of this compound.

Protocol:

  • Cell Culture: Culture rat epididymal epithelial cells or other cells endogenously or exogenously expressing CFTR.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.

  • Baseline Current: Record the baseline chloride current.

  • CFTR Activation: Stimulate CFTR-mediated chloride current using a cAMP-activating agent (e.g., forskolin).

  • Inhibitor Application: Perfuse the cells with a solution containing this compound at a concentration known to cause significant inhibition (e.g., its IC50 value of 170.6 μM).[1]

  • Inhibition Measurement: Record the inhibited chloride current.

  • Washout: Perfuse the cells with an this compound-free solution for a defined period.

  • Recovery Measurement: Record the chloride current after the washout period to determine the extent of recovery.

  • Data Analysis: Compare the current amplitude after washout to the baseline and fully inhibited levels to quantify the degree of reversibility.

Assessment of Reversibility of Downstream Cellular Effects

The reversibility of cellular responses downstream of CFTR inhibition can also be investigated. For instance, the inflammatory response induced by CFTR inhibition can be measured.

Objective: To determine if the pro-inflammatory effects of this compound are reversed upon its removal.

Protocol:

  • Cell Culture: Culture primary airway epithelial cells at an air-liquid interface.

  • Inhibitor Treatment: Treat the cells with this compound for a period sufficient to induce a measurable inflammatory response (e.g., 3-5 days, based on studies with CFTRinh-172).[3]

  • Cytokine Measurement (Pre-washout): Measure the concentration of pro-inflammatory cytokines (e.g., IL-8) in the cell culture supernatant.

  • Washout: Replace the this compound-containing medium with fresh, inhibitor-free medium.

  • Post-washout Incubation: Incubate the cells for a defined period to allow for potential recovery.

  • Cytokine Measurement (Post-washout): Measure the cytokine concentration in the supernatant after the washout period.

  • Data Analysis: Compare the cytokine levels before and after the washout to assess the reversibility of the inflammatory phenotype.

Visualizing Experimental and Logical Frameworks

To further clarify the experimental logic and the underlying biological pathway, the following diagrams are provided.

cluster_workflow Experimental Workflow for Assessing Reversibility Baseline Baseline CFTR Activation CFTR Activation Baseline->CFTR Activation Forskolin This compound Application This compound Application CFTR Activation->this compound Application Inhibition Washout Washout This compound Application->Washout Removal of this compound Recovery Measurement Recovery Measurement Washout->Recovery Measurement

Caption: Workflow for assessing the reversibility of this compound's effects on CFTR channel function.

This compound This compound CFTR CFTR This compound->CFTR Inhibits Chloride Secretion Chloride Secretion CFTR->Chloride Secretion Mediates Physiological Effect Physiological Effect Chloride Secretion->Physiological Effect

Caption: Signaling pathway illustrating the mechanism of action of this compound.

This compound This compound Reversible CFTR Inhibition Reversible CFTR Inhibition This compound->Reversible CFTR Inhibition Likely Lonidamine Lonidamine Lonidamine->Reversible CFTR Inhibition Demonstrated CFTRinh-172 CFTRinh-172 CFTRinh-172->Reversible CFTR Inhibition Demonstrated GlyH-101 GlyH-101 GlyH-101->Reversible CFTR Inhibition Demonstrated

Caption: Logical relationship indicating the likely reversibility of this compound based on comparators.

References

Safety Operating Guide

Navigating the Disposal of Laboratory Chemical AF-2785: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A diligent search for specific disposal and safety information for a substance identified as "AF-2785" has not yielded a corresponding Safety Data Sheet (SDS) or other official documentation. This suggests that "this compound" may be an internal research identifier, a novel compound with limited public information, or a misidentified substance. The following guide is therefore based on established best practices for the characterization and disposal of unknown or novel laboratory chemicals. Researchers must supplement this general guidance with a thorough risk assessment based on their knowledge of the chemical's synthesis, properties, and potential hazards.

Immediate Safety and Handling Protocols

Before proceeding with any disposal steps, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). The minimum recommended PPE for handling potentially hazardous laboratory chemicals includes a lab coat, safety goggles, and chemical-resistant gloves.[1][2][3] For substances with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[2][3][4] All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.

General Personal Protective Equipment (PPE) for Chemical Handling

PPE CategoryItemPurpose
Eye and Face Protection Safety Goggles or GlassesProtects eyes from chemical splashes, dust, and projectiles.[1][2][3][4]
Face ShieldProvides an additional layer of protection against splashes to the face.[2][3][4]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[1][2][3]
Chemical-Resistant ApronRecommended when there is a high risk of splashes with corrosive or hazardous liquids.
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Protects hands from direct contact with the chemical. The specific glove material should be selected based on the chemical's properties.[1][2]
Respiratory Protection Respirator (if warranted)Required when working with volatile chemicals or in poorly ventilated areas, based on a risk assessment.[3]

Step-by-Step Disposal Procedure for this compound

The proper disposal of any chemical waste is a multi-step process that begins with waste characterization and ends with collection by a certified hazardous waste disposal company.

Step 1: Hazardous Waste Characterization

The first and most critical step is to determine if this compound qualifies as hazardous waste.[5][6] This determination is the responsibility of the waste generator.[5] A waste is generally considered hazardous if it exhibits one or more of the following characteristics as defined by the Environmental Protection Agency (EPA):[5][6][7]

  • Ignitability: The substance has a flash point below 60°C, is a flammable compressed gas, or is an oxidizer.[7]

  • Corrosivity: The substance is aqueous and has a pH of ≤ 2 or ≥ 12.5, or it corrodes steel at a rate greater than 6.35 mm per year.[5][7]

  • Reactivity: The substance is unstable, reacts violently with water, or can generate toxic gases when mixed with water.[7]

  • Toxicity: The substance is harmful or fatal if ingested or absorbed, or if it leaches toxic constituents into the environment.[7]

Additionally, a waste may be considered hazardous if it is on one of the EPA's published lists of hazardous wastes (F, K, P, or U lists).[6][8]

Experimental Protocol: Waste Characterization

If the properties of this compound are unknown, a small, representative sample should be analyzed to determine its hazardous characteristics. This may involve:

  • pH Measurement: For aqueous solutions, use a calibrated pH meter to determine if the waste is corrosive.

  • Flash Point Test: Use a flash point tester to determine the temperature at which the substance's vapors will ignite.

  • Reactivity Test: Carefully observe the substance's reaction with water and its stability under normal laboratory conditions. This should only be performed on a very small scale and with extreme caution.

  • Toxicity Characteristic Leaching Procedure (TCLP): This laboratory analysis (EPA Method 1311) determines the mobility of organic and inorganic contaminants and is used to classify a waste's toxicity.[9]

Step 2: Proper Waste Containment and Labeling

Once characterized, this compound waste must be stored in a compatible, leak-proof container.[10] It is crucial to avoid mixing incompatible waste streams.[11] The waste container must be clearly labeled.

Waste Container Labeling Requirements

InformationDescription
Generator Information Name and contact information of the principal investigator or laboratory responsible for the waste.
Accumulation Start Date The date when the first drop of waste was added to the container.[12]
Chemical Contents The full, unabbreviated names of all chemical constituents in the container, including solvents and reactants.[11]
Hazard Identification Checkboxes or written indication of the relevant hazards (e.g., ignitable, corrosive, reactive, toxic).
"Hazardous Waste" The words "Hazardous Waste" must be clearly visible on the label.[12]

Step 3: Segregation and Storage

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] The SAA must be at or near the point of generation.[10] Incompatible wastes must be segregated to prevent dangerous reactions.

Step 4: Arranging for Disposal

Do not dispose of this compound down the sanitary sewer unless it has been definitively characterized as non-hazardous and is permissible for drain disposal according to your institution's and local regulations.[13] For hazardous waste, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[10][11]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

AF2785_Disposal_Workflow start Start: this compound Waste Generated characterize Step 1: Characterize Waste (Ignitability, Corrosivity, Reactivity, Toxicity) start->characterize is_hazardous Is the waste hazardous? characterize->is_hazardous non_hazardous_disposal Follow Institutional Guidelines for Non-Hazardous Waste Disposal (e.g., sewer, regular trash) is_hazardous->non_hazardous_disposal No contain_label Step 2: Contain in a compatible, sealed container. Label with contents, hazards, and date. is_hazardous->contain_label Yes end End: Waste properly disposed non_hazardous_disposal->end store Step 3: Store in designated Satellite Accumulation Area (SAA). Segregate from incompatibles. contain_label->store contact_ehs Step 4: Contact Environmental Health & Safety (EHS) or approved waste vendor for pickup. store->contact_ehs contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling Guide for AF-2785 (Akucell® AF 2785)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical information for the handling and disposal of AF-2785, a commercial grade of Sodium Carboxymethyl Cellulose (CMC) known as Akucell® AF 2785. As an odorless, tasteless powder utilized as a thickener, stabilizer, and water retention aid, proper handling is paramount to ensure a safe laboratory environment.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.

Protection TypeRequired EquipmentJustification
Respiratory Protection NIOSH-approved dust mask/respiratorTo prevent inhalation of fine dust particles, which may cause respiratory tract irritation.[3]
Eye Protection Chemical safety gogglesTo protect eyes from dust particles that can cause irritation.[3]
Hand Protection Impervious gloves (e.g., nitrile)To prevent skin contact with the powder.[3]
Skin and Body Protection Laboratory coat, overalls, and safety shoesTo minimize skin contact and prevent contamination of personal clothing.[3]

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area to control dust.[3]

  • Minimize dust generation and accumulation during transfer and mixing operations.[3]

  • Dry powders of this compound can accumulate static electricity. Implement grounding and bonding measures, especially in the presence of flammable vapors, to prevent a potential dust explosion hazard.[3]

  • Store in original, properly labeled containers in a dry, cool, and well-ventilated area.[3]

  • Keep away from incompatible materials and sources of ignition.[3]

Spill Management:

In the event of a spill, isolate the area immediately and restrict access to unauthorized personnel.[3]

  • Containment: Stop the leak if it is safe to do so. Prevent the powder from entering waterways, drains, or confined areas. Avoid creating a dust cloud.[3]

  • Cleanup: Carefully sweep or vacuum the spilled material.[3]

  • Disposal: Place the collected material into suitable, properly labeled containers for disposal in accordance with local, state, and federal regulations.[3]

Disposal:

Dispose of waste and contaminated materials in accordance with all applicable local, state, and federal regulations.

Quantitative Data

The following table summarizes key quantitative data for Akucell® AF 2785.

PropertyValue
Chemical Name Sodium Carboxymethyl Cellulose (CMC)
Physical Form Powder, Solid[1]
Viscosity (1% solution) 1500 - 2500 mPa.s[2]
Degree of Substitution 0.75 - 0.95[2]
CAS Number 9004-32-4[4]

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AF-2785
Reactant of Route 2
AF-2785

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。